UNC926
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(3-bromophenyl)-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O/c17-14-5-3-4-13(12-14)16(20)19-10-6-15(7-11-19)18-8-1-2-9-18/h3-5,12,15H,1-2,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGLFIKZKQOYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
UNC926: A Technical Guide to its Mechanism of Action as an L3MBTL1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of UNC926, a chemical probe targeting the epigenetic reader protein L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1). It details the inhibitor's mechanism of action, supported by quantitative biochemical and cellular data, comprehensive experimental protocols, and visualizations of key pathways and workflows.
Core Concepts: L3MBTL1 Function
L3MBTL1 is a member of the Polycomb group (PcG) of proteins and functions as a transcriptional repressor.[1][2] Its primary role involves the recognition and binding to specific post-translational modifications on histone tails, namely mono- and di-methylated lysine (B10760008) residues (H4K20me1, H4K20me2, and H1bK26me1/me2).[3][4] This binding is mediated by its three tandem malignant brain tumor (MBT) domains.[4][5]
Upon binding to these histone marks, L3MBTL1 contributes to chromatin compaction, making the associated DNA less accessible to the transcriptional machinery and thereby repressing gene expression.[3][6][7] Beyond its structural role in chromatin, L3MBTL1 is implicated in several critical cellular processes, including:
-
Genomic Stability: L3MBTL1 is essential for maintaining genome stability. Its depletion can lead to replicative stress, DNA breaks, and activation of the DNA damage response.[6][8]
-
p53 Regulation: L3MBTL1 binds to p53 monomethylated at lysine 382, repressing its activity in the absence of DNA damage.[6]
-
Protein Quality Control: It acts as a key regulator of p53-dependent quality control systems that degrade misfolded proteins.[9]
This compound: An L3MBTL1-directed Chemical Probe
This compound is a small molecule inhibitor designed to specifically target the MBT domains of L3MBTL1. By occupying the binding pocket that recognizes methylated lysines, this compound prevents L3MBTL1 from engaging with its histone targets. This competitive inhibition disrupts the primary function of L3MBTL1, leading to downstream cellular effects.
Mechanism of Action
The core mechanism of this compound is the competitive inhibition of the L3MBTL1 MBT domains. It selectively binds to these domains, preventing their interaction with mono- and di-methylated H4K20.[10] This action blocks the "reading" of this epigenetic mark by L3MBTL1, which is expected to prevent chromatin compaction at target gene loci. Consequently, this can lead to the de-repression of genes normally silenced by L3MBTL1. This compound exhibits a selective and dose-dependent inhibition of the L3MBTL1-H4K20me1 interaction.[10] Notably, this compound does not affect the binding of other H4K20me1/2 readers, such as 53BP1, to their histone marks, highlighting its specificity.[10]
Quantitative Data
The following tables summarize the binding affinity and inhibitory activity of this compound.
Table 1: Biochemical Activity of this compound
| Target | Assay Type | Parameter | Value | Reference |
| L3MBTL1 | Biochemical Binding | Kd | 3.9 µM | [11] |
| L3MBTL1 | Biochemical Inhibition | IC50 | 3.9 µM | [10] |
| L3MBTL3 | Biochemical Binding | - | Low µM affinity | [10] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the interaction of this compound with L3MBTL1 are provided below.
AlphaLISA for L3MBTL1-Histone Peptide Interaction
This biochemical assay quantifies the ability of this compound to disrupt the binding between the L3MBTL1 MBT domains and a biotinylated histone H4 peptide containing a monomethylated lysine at position 20 (H4K20me1).
Principle: The assay uses donor and acceptor beads that generate a chemiluminescent signal when in close proximity.[12][13] A GST-tagged L3MBTL1 protein binds to acceptor beads coated with anti-GST antibody. A biotinylated H4K20me1 peptide binds to streptavidin-coated donor beads. When L3MBTL1 binds the histone peptide, the beads are brought together, generating a signal. This compound disrupts this interaction, causing a decrease in signal.
Materials:
-
GST-tagged L3MBTL1 (3xMBT domains)
-
Biotinylated H4K20me1 peptide
-
AlphaLISA anti-GST Acceptor beads
-
Streptavidin-coated Donor beads
-
This compound (serially diluted)
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well white opaque microplates
Procedure:
-
Compound Plating: Add serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Protein-Peptide Incubation: Add a pre-mixed solution of GST-L3MBTL1 and biotin-H4K20me1 peptide to each well. Incubate for 30 minutes at room temperature to allow binding to occur or be inhibited.
-
Acceptor Bead Addition: Add anti-GST Acceptor beads to each well. Incubate for 60 minutes at room temperature in the dark to allow capture of the GST-tagged protein.
-
Donor Bead Addition: Add Streptavidin Donor beads to each well. Incubate for 60 minutes at room temperature in the dark to allow binding to the biotinylated peptide.
-
Signal Detection: Read the plate on a suitable plate reader (e.g., EnVision) with excitation at 680 nm and emission detection at 615 nm.
-
Data Analysis: Plot the signal against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify that this compound engages with its L3MBTL1 target inside intact cells.[14][15]
Principle: Ligand binding typically stabilizes a target protein, increasing its resistance to heat-induced denaturation.[14][16] In a CETSA experiment, cells treated with a compound are heated. At a specific temperature, the unbound target protein denatures and aggregates, while the ligand-bound fraction remains soluble. The amount of soluble protein remaining is then quantified, typically by Western blot.[14]
Materials:
-
Cell line expressing L3MBTL1 (e.g., HEK293T, K562)
-
This compound
-
DMSO (vehicle control)
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge capable of high speed at 4°C
-
SDS-PAGE and Western blot equipment
-
Primary antibody against L3MBTL1
-
Secondary HRP-conjugated antibody
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or DMSO for 1-4 hours to allow for cell penetration and target engagement.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same total protein concentration.
-
Western Blot: Analyze the soluble fractions by SDS-PAGE and Western blot using an anti-L3MBTL1 antibody to detect the amount of soluble L3MBTL1 remaining at each temperature.
-
Data Analysis: Densitometry is used to quantify the L3MBTL1 bands. Plot the percentage of soluble L3MBTL1 against temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target stabilization and engagement.
References
- 1. L3MBTL1 L3MBTL histone methyl-lysine binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. L3MBTL1 Deficiency Directs the Differentiation of Human Embryonic Stem Cells Toward Trophectoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Basis for Lower Lysine Methylation State-Specific Readout by MBT Repeats of L3MBTL1 and an Engineered PHD Finger - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The histone DNA repair code: H4K20me2 makes its mark - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. mdpi.com [mdpi.com]
- 8. L3MBTL1 polycomb protein, a candidate tumor suppressor in del(20q12) myeloid disorders, is essential for genome stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. L3MBTL1 regulates ALS/FTD-associated proteotoxicity and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.revvity.com [resources.revvity.com]
- 14. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
L3MBTL1: A Technical Guide to its Biological Function and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lethal(3) malignant brain tumor-like protein 1 (L3MBTL1) is a member of the Polycomb group (PcG) of proteins, which are crucial regulators of gene expression and chromatin structure. As a "reader" of epigenetic marks, L3MBTL1 specifically recognizes and binds to mono- and di-methylated lysine (B10760008) residues on histones and other proteins, thereby playing a pivotal role in transcriptional repression and the maintenance of cellular identity.[1][2] Its dysregulation has been implicated in a variety of human diseases, including myeloid malignancies and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the biological functions of L3MBTL1, including its molecular mechanisms of action, its role in key cellular processes, and detailed protocols for its experimental investigation.
Molecular Function of L3MBTL1
Histone and Non-Histone Protein Binding
The primary function of L3MBTL1 is mediated by its three tandem malignant brain tumor (MBT) domains, which are responsible for recognizing and binding to specific methylation states of lysine residues.[5] L3MBTL1 exhibits a preference for mono- and di-methylated lysines, while showing minimal affinity for unmethylated or tri-methylated lysines.[6] This specific recognition is critical for its role in translating epigenetic marks into functional outcomes.
L3MBTL1 has been shown to bind to a variety of histone marks, most notably on histone H1, H3, and H4.[5] In addition to histones, L3MBTL1 can also bind to methylated non-histone proteins, such as the tumor suppressor p53.[2] This interaction with p53, which is dependent on the monomethylation of p53 at lysine 382 (K382) by the methyltransferase SET8, leads to the repression of p53 target genes in the absence of DNA damage.[2][3]
Data Presentation: L3MBTL1 Binding Affinities
The binding affinity of L3MBTL1 to various methylated histone peptides has been quantified using techniques such as fluorescence polarization. The dissociation constants (Kd) provide a measure of the strength of these interactions.
| Histone Peptide | Methylation State | Dissociation Constant (Kd) (μM) |
| H1.4K26 | me1 | 1.8 ± 0.2 |
| me2 | 1.9 ± 0.2 | |
| H3K4 | me1 | 0.8 ± 0.1 |
| me2 | 8.0 ± 1.0 | |
| H3K9 | me1 | 1.5 ± 0.2 |
| me2 | 3.0 ± 0.4 | |
| H3K27 | me1 | 2.5 ± 0.3 |
| me2 | 5.0 ± 0.6 | |
| H3K36 | me1 | 3.0 ± 0.4 |
| me2 | 6.0 ± 0.8 | |
| H4K20 | me1 | 2.2 ± 0.3 |
| me2 | 2.5 ± 0.3 |
Table adapted from Min et al., 2007.
Chromatin Compaction and Transcriptional Repression
Upon binding to methylated histones, L3MBTL1 acts as a chromatin compaction factor.[6][7] It is thought to bridge neighboring nucleosomes, leading to a more condensed and transcriptionally repressive chromatin state.[6] This compaction makes the DNA less accessible to the transcriptional machinery, thereby silencing gene expression.[3] This function is critical for maintaining the specific gene expression patterns that define different cell types and for suppressing the expression of inappropriate genes, such as those associated with pluripotency in differentiated cells.[8]
Biological Roles of L3MBTL1
Hematopoiesis
L3MBTL1 plays a significant role in hematopoiesis, particularly in the regulation of erythroid differentiation.[1][9][10] It acts as a repressor of the hematopoietic transcriptional program by directly regulating the expression of SMAD5, a key component of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][9][10] L3MBTL1 binds to the promoter of the SMAD5 gene, leading to its transcriptional repression.[1][9][10] Knockdown of L3MBTL1 results in increased SMAD5 expression, which in turn promotes erythroid differentiation.[1][9][10] This suggests that L3MBTL1 is a critical gatekeeper that prevents premature differentiation of hematopoietic stem and progenitor cells.
DNA Damage Response (DDR)
L3MBTL1 is a key player in the cellular response to DNA damage.[3][11] In the absence of DNA damage, L3MBTL1 contributes to the maintenance of genomic stability by repressing the activity of p53.[2][3] Upon DNA damage, particularly double-strand breaks (DSBs), L3MBTL1 is rapidly ubiquitinated and removed from chromatin by the VCP/p97 ATPase complex.[3][9][12] This eviction of L3MBTL1 is a critical step that allows for the recruitment of DNA repair factors, such as 53BP1, to the sites of damage.[3][12] 53BP1 also recognizes methylated histone marks, and the removal of L3MBTL1 is thought to "unmask" these marks, facilitating the assembly of the DNA repair machinery.[3]
Cell Cycle Regulation and Tumor Suppression
L3MBTL1 has been proposed to function as a tumor suppressor, and its gene is located in a chromosomal region that is frequently deleted in myeloid malignancies.[4][7] Its role in repressing oncogenes such as c-Myc further supports its tumor-suppressive function.[3] By compacting chromatin and repressing gene expression, L3MBTL1 helps to maintain proper cell cycle control.[7] Loss of L3MBTL1 can lead to genomic instability, a hallmark of cancer.[4][7]
Experimental Protocols
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for L3MBTL1
This protocol is designed to identify the genomic regions occupied by L3MBTL1.
Materials:
-
Cells of interest
-
Formaldehyde (B43269) (16% solution)
-
Glycine
-
Cell lysis buffer (e.g., RIPA buffer)
-
Chromatin shearing apparatus (e.g., sonicator)
-
Anti-L3MBTL1 antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
NGS library preparation kit
Methodology:
-
Cross-linking: Treat cells with 1% formaldehyde to cross-link proteins to DNA. Quench with glycine.
-
Cell Lysis: Lyse cells to release nuclei, then lyse nuclei to release chromatin.
-
Chromatin Shearing: Shear chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate sheared chromatin with an anti-L3MBTL1 antibody overnight.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
In Vitro Chromatin Compaction Assay
This assay assesses the ability of L3MBTL1 to compact chromatin in a controlled environment.
Materials:
-
Recombinant L3MBTL1 protein
-
Reconstituted chromatin (e.g., nucleosomal arrays)
-
Compaction buffer
-
Sucrose (B13894) gradient solutions
-
Ultracentrifuge
-
Agarose (B213101) gel electrophoresis apparatus
Methodology:
-
Incubation: Incubate reconstituted chromatin with increasing concentrations of recombinant L3MBTL1 in compaction buffer.
-
Sucrose Gradient Centrifugation: Layer the reaction mixtures onto a sucrose gradient and centrifuge at high speed.
-
Fractionation: Collect fractions from the gradient.
-
Analysis: Analyze the DNA from each fraction by agarose gel electrophoresis. Chromatin compaction is indicated by a shift of the chromatin to denser fractions of the gradient.
L3MBTL1 Ubiquitination Assay
This protocol is used to determine if L3MBTL1 is ubiquitinated in response to a specific stimulus, such as DNA damage.
Materials:
-
Cells expressing tagged L3MBTL1 (e.g., FLAG-L3MBTL1)
-
Stimulus (e.g., DNA damaging agent)
-
Cell lysis buffer with protease and deubiquitinase inhibitors
-
Anti-FLAG antibody or beads
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
-
Anti-ubiquitin antibody
Methodology:
-
Cell Treatment: Treat cells with the stimulus of interest (e.g., zeocin to induce DNA damage).
-
Cell Lysis: Lyse cells in a buffer containing inhibitors to preserve ubiquitination.
-
Immunoprecipitation: Immunoprecipitate tagged L3MBTL1 using an anti-tag antibody.
-
Washes: Wash the immunoprecipitate to remove non-specific proteins.
-
Western Blotting: Elute the protein from the beads, separate by SDS-PAGE, and transfer to a membrane.
-
Detection: Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated L3MBTL1.
Conclusion
L3MBTL1 is a multifaceted protein that plays a critical role in the epigenetic regulation of gene expression. Its ability to read specific histone methylation marks and translate them into chromatin compaction and transcriptional repression places it at the heart of several fundamental cellular processes, including hematopoiesis, the DNA damage response, and cell cycle control. The dysregulation of L3MBTL1 is increasingly recognized as a contributing factor to various diseases, highlighting its potential as a therapeutic target. Further research into the precise mechanisms of L3MBTL1 function and the development of specific inhibitors will undoubtedly provide new avenues for the treatment of these conditions. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the complex biology of L3MBTL1.
References
- 1. scholars.mssm.edu [scholars.mssm.edu]
- 2. researchgate.net [researchgate.net]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. L3MBTL2 orchestrates ubiquitin signaling by dictating the sequential recruitment of RNF8 and RNF168 after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chromatin Protein L3MBTL1 Is Dispensable for Development and Tumor Suppression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. L3MBTL1 Deficiency Directs the Differentiation of Human Embryonic Stem Cells Toward Trophectoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The polycomb group protein L3MBTL1 represses a SMAD5-mediated hematopoietic transcriptional program in human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Portal [scholarship.miami.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
L3MBTL1 Pathway in Cancer Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1) is a Polycomb group (PcG) protein that plays a critical role in chromatin compaction and transcriptional repression. Initially identified as a tumor suppressor in Drosophila, its role in human cancers is complex and context-dependent. L3MBTL1 acts as a "reader" of histone methylation marks, specifically recognizing mono- and dimethylated lysine (B10760008) residues on histones H1, H3, and H4, which is crucial for its function in gene silencing. Its misregulation has been implicated in various malignancies, including myeloid disorders, breast cancer, and glioblastoma.[1] This technical guide provides a comprehensive overview of the L3MBTL1 pathway in cancer development, detailing its molecular mechanisms, key interactions, and the experimental methodologies used to investigate its function.
Core Mechanisms of L3MBTL1 Function
L3MBTL1 is a multi-domain protein that functions primarily as a transcriptional repressor. Its core mechanism involves the recognition of specific histone modifications, leading to chromatin compaction and the silencing of target genes.
Recognition of Histone Methylation Marks
The defining feature of L3MBTL1 is its three tandem malignant brain tumor (MBT) domains, which are responsible for "reading" histone methylation marks. These domains specifically bind to mono- and dimethylated lysine residues, but not to unmethylated or trimethylated lysines. This specificity is crucial for its targeted gene repression. The second MBT domain is particularly important for the interaction with key repressive marks such as H4K20me1 and H1bK26me2.[2]
Chromatin Compaction
Upon binding to methylated histones, L3MBTL1 promotes the compaction of nucleosomal arrays.[2][3] This higher-order chromatin structure physically restricts the access of the transcriptional machinery to the DNA, leading to gene silencing.[4] This function is dependent on its ability to simultaneously bind at least two nucleosomes.
The PRC1.6 Complex
L3MBTL1 is a component of the non-canonical Polycomb Repressive Complex 1.6 (PRC1.6).[5][6] This complex includes other proteins such as PCGF6, MGA, and E2F6.[5][6] The PRC1.6 complex is targeted to specific genomic loci through the DNA-binding activities of MGA and E2F6, where it contributes to gene repression.[5][6]
The L3MBTL1 Signaling Pathway in Cancer
The L3MBTL1 pathway is intricately linked with key cancer-related signaling pathways, including those governed by p53, Rb, and c-Myc. Its role is predominantly that of a tumor suppressor, although context-specific functions are emerging.
Regulation of p53
Under normal conditions, L3MBTL1 represses the transcriptional activity of the tumor suppressor p53.[4][7] The methyltransferase SET8 monomethylates p53 at lysine 382 (p53K382me1), creating a binding site for L3MBTL1.[4][7] This interaction leads to the recruitment of L3MBTL1 to p53 target gene promoters, such as that of CDKN1A (p21), resulting in their repression.[7] Upon DNA damage, p53K382me1 levels decrease, leading to the dissociation of L3MBTL1 and the activation of p53-mediated cell cycle arrest and apoptosis.[7]
Interaction with the Rb-E2F Pathway
L3MBTL1 also plays a role in the retinoblastoma (Rb) tumor suppressor pathway. It can be recruited to the promoters of E2F target genes through its interaction with Rb. This contributes to the Rb-mediated repression of genes that are critical for cell cycle progression.[2]
Repression of the Oncogene c-Myc
L3MBTL1 has been shown to directly repress the expression of the proto-oncogene c-Myc.[3][4] It achieves this by compacting the chromatin at the c-Myc promoter.[4] Loss of L3MBTL1 can therefore lead to the upregulation of c-Myc, promoting cell proliferation.[4]
Role in the DNA Damage Response
Depletion of L3MBTL1 has been shown to induce replicative stress, DNA breaks, and the activation of the DNA damage response (DDR).[8][9] This suggests that L3MBTL1 is essential for maintaining genomic stability. In some contexts, L3MBTL1 has been shown to compete with 53BP1 for binding to H4K20Me2, a key mark in the DDR.[7]
Quantitative Data Summary
The following tables summarize key quantitative data related to the L3MBTL1 pathway in cancer.
Table 1: L3MBTL1 RNA Expression in Human Cancers (TCGA Data)
| Cancer Type | Median FPKM | Prognostic Significance (High Expression) |
| Breast cancer | 25.3 | Favorable[8] |
| Carcinoid | 21.6 | Not Significant |
| Cervical cancer | 19.8 | Not Significant |
| Colorectal cancer | 22.1 | Not Significant |
| Endometrial cancer | 23.5 | Not Significant |
| Glioma | 28.2 | Not Significant |
| Head and neck cancer | 20.9 | Not Significant |
| Liver cancer | 21.3 | Not Significant |
| Lung cancer | 20.4 | Not Significant |
| Lymphoma | 24.1 | Not Significant |
| Melanoma | 23.7 | Not Significant |
| Ovarian cancer | 24.8 | Not Significant |
| Pancreatic cancer | 22.9 | Not Significant |
| Prostate cancer | 26.4 | Not Significant |
| Renal cancer | 25.1 | Not Significant |
| Stomach cancer | 22.6 | Not Significant |
| Testis cancer | 30.1 | Not Significant |
| Thyroid cancer | 27.8 | Not Significant |
| Urothelial cancer | 21.9 | Not Significant |
| Data sourced from The Human Protein Atlas, which reports median FPKM (Fragments Per Kilobase of exon per Million reads) from The Cancer Genome Atlas (TCGA) RNA-seq data. |
Table 2: Binding Affinities of L3MBTL1 MBT Domains to Methylated Histone Peptides
| Histone Peptide | Methylation State | Dissociation Constant (KD) in µM |
| H1.4K26 | me1 | 1.8 ± 0.2 |
| me2 | 1.9 ± 0.2 | |
| H3K4 | me1 | 0.23 ± 0.02 |
| me2 | 2.5 ± 0.3 | |
| H3K9 | me1 | 1.2 ± 0.1 |
| me2 | 2.6 ± 0.3 | |
| H3K27 | me1 | 2.0 ± 0.2 |
| me2 | 4.1 ± 0.5 | |
| H3K36 | me1 | 2.9 ± 0.3 |
| me2 | 6.0 ± 0.8 | |
| H4K20 | me1 | 1.5 ± 0.1 |
| me2 | 1.6 ± 0.2 | |
| Data represents the binding affinities of the L3MBTL1206–519 fragment containing the three MBT repeats. |
Table 3: Effects of L3MBTL1 Knockdown on Target Gene Expression and Cell Phenotype
| Cell Line | Target Gene/Phenotype | Effect of L3MBTL1 Knockdown | Quantitative Change |
| hESCs | CG-β | Upregulation | >18-fold increase[10] |
| hESCs | RUNX1 | Upregulation | ~3-fold increase[10] |
| U2OS | p21 | Upregulation | Variable, p53-dependent increase[10] |
| HeLa | c-Myc | Upregulation | Not specified[3] |
| U2OS | Cell Proliferation | Attenuation | Significant decrease in cell number over 7 days[10] |
| U2OS | Colony Growth | Attenuation | Significant reduction in colony formation[10] |
| K562 | Glycophorin A | Upregulation | Increased expression[11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the L3MBTL1 pathway.
Chromatin Immunoprecipitation (ChIP) for L3MBTL1
This protocol is adapted from standard ChIP procedures and is suitable for investigating the genomic occupancy of L3MBTL1.
Materials:
-
ChIP-validated anti-L3MBTL1 antibody (e.g., Abcam ab51880)
-
Control IgG antibody
-
Cell culture reagents
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
PBS
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)
-
ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.0, 167 mM NaCl)
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer (1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine for 5 minutes.
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse the cells with cell lysis buffer and sonicate the chromatin to an average fragment size of 200-1000 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the pre-cleared chromatin with the anti-L3MBTL1 antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating with NaCl at 65°C overnight.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Analysis: Analyze the enrichment of specific DNA sequences by qPCR or proceed to library preparation for ChIP-seq.
Co-Immunoprecipitation (Co-IP) of L3MBTL1
This protocol is for identifying protein interaction partners of L3MBTL1.
Materials:
-
Anti-L3MBTL1 antibody for IP
-
Control IgG antibody
-
Cell culture reagents
-
IP Lysis Buffer (e.g., 250 mM NaCl, 50 mM Tris pH 7.5, 5 mM EDTA, 0.5% NP-40, protease inhibitors)[12]
-
Protein A/G magnetic beads
-
Wash buffer (same as IP Lysis Buffer)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Reagents for Western blotting
Procedure:
-
Cell Lysis: Lyse cultured cells in ice-cold IP Lysis Buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the anti-L3MBTL1 antibody or control IgG overnight at 4°C.
-
Immune Complex Capture: Add fresh protein A/G beads to capture the antibody-protein complexes.
-
Washes: Wash the beads several times with IP Lysis Buffer to remove unbound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluate by Western blotting using antibodies against suspected interaction partners.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of L3MBTL1 modulation on cancer cell proliferation.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Cell culture medium
-
siRNA or shRNA targeting L3MBTL1
-
Transfection reagent
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density.
-
Transfection: Transfect the cells with L3MBTL1 siRNA/shRNA or a non-targeting control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Future Directions and Therapeutic Implications
The role of L3MBTL1 in cancer is multifaceted, and further research is needed to fully elucidate its context-dependent functions. Key areas for future investigation include:
-
Identifying the full spectrum of L3MBTL1 target genes in different cancer types.
-
Understanding the mechanisms that regulate L3MBTL1 expression and activity in cancer.
-
Investigating the therapeutic potential of targeting the L3MBTL1 pathway.
Given its role in repressing key oncogenes and maintaining genomic stability, strategies to restore or enhance L3MBTL1 function could be beneficial in certain cancers. Conversely, in cancers where L3MBTL1 may have pro-survival roles, its inhibition could be a viable therapeutic approach. The development of small molecule inhibitors or activators of L3MBTL1 will be crucial for exploring these therapeutic avenues.
Conclusion
L3MBTL1 is a critical epigenetic regulator with a significant role in cancer development. Its ability to read histone methylation marks and compact chromatin places it at the intersection of several key cancer-related pathways. While it predominantly acts as a tumor suppressor, its precise function can be influenced by the cellular context. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the L3MBTL1 pathway and its potential as a therapeutic target in oncology.
References
- 1. H2AX Phosphorylation: Its Role in DNA Damage Response and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromatin Protein L3MBTL1 Is Dispensable for Development and Tumor Suppression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genecards.org [genecards.org]
- 5. MGA, L3MBTL2 and E2F6 determine genomic binding of the non-canonical Polycomb repressive complex PRC1.6 | PLOS Genetics [journals.plos.org]
- 6. MGA, L3MBTL2 and E2F6 determine genomic binding of the non-canonical Polycomb repressive complex PRC1.6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. L3MBTL1 L3MBTL histone methyl-lysine binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. L3MBTL1 Deficiency Directs the Differentiation of Human Embryonic Stem Cells Toward Trophectoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fortislife.com [fortislife.com]
UNC926 and DNA damage response pathway
An in-depth technical guide on the core topic of the DNA Damage Response, with a clarification on UNC926 and a focus on the ATR-Chk1 pathway.
Introduction
Clarification on this compound: Initial research indicates a potential misunderstanding regarding the role of this compound in the DNA Damage Response (DDR) pathway. This compound is a chemical probe, specifically a small molecule inhibitor of the methyl-lysine (Kme) reader domain protein L3MBTL1.[1][2][3][4] Its primary characterized function is in the realm of epigenetics, where it competitively binds to the MBT domains of L3MBTL1, thereby inhibiting its interaction with methylated histones.[1][2][4] Based on currently available scientific literature, there is no direct, established role for this compound in the DNA Damage Response pathway. Another molecule, a long non-coding RNA named LINC00926, has been identified; however, its function is associated with the WNT signaling pathway and post-traumatic stress disorder, which is distinct from the DNA Damage Response.[5][6]
Therefore, this guide will provide a comprehensive overview of a central signaling cascade within the DNA Damage Response: the ATR-Chk1 pathway . This pathway is a critical regulator of the cellular response to DNA damage and replication stress.[7][8][9][10] A brief section will also be dedicated to this compound and its established target, L3MBTL1.
The DNA Damage Response is a complex network of signaling pathways that detects, signals, and repairs DNA lesions, thereby maintaining genomic integrity.[11][12][13] Dysregulation of the DDR is a hallmark of cancer, making its components attractive targets for therapeutic intervention.[13] This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical information, quantitative data, and detailed experimental methodologies relevant to the study of the DDR, with a specific focus on the ATR-Chk1 axis.
The ATR-Chk1 Signaling Pathway in DNA Damage Response
The Ataxia Telangiectasia and Rad3-related (ATR) and Checkpoint Kinase 1 (Chk1) pathway is a crucial signaling cascade activated in response to single-stranded DNA (ssDNA) regions, which can arise from various forms of DNA damage, including stalled replication forks.[9][10]
Upon detection of ssDNA coated by Replication Protein A (RPA), ATR is recruited to the site of damage and activated. Activated ATR then phosphorylates a multitude of downstream targets, with Chk1 being a primary effector.[9][14] This phosphorylation activates Chk1, which in turn phosphorylates its own set of substrates, leading to:
-
Cell Cycle Arrest: Chk1 activation leads to the inhibition of Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. This results in arrest at the G2/M and intra-S phase checkpoints, providing time for DNA repair.[9]
-
DNA Repair: The ATR-Chk1 pathway also plays a direct role in promoting DNA repair by regulating the activity of repair factors. For instance, it is involved in the stabilization of stalled replication forks and the promotion of homologous recombination (HR) repair.[10]
-
Apoptosis: In cases of extensive and irreparable DNA damage, the ATR-Chk1 pathway can contribute to the induction of programmed cell death.[10]
A key protein involved in the homologous recombination repair pathway, which can be regulated by the ATR-Chk1 axis, is RAD51 . RAD51 is a recombinase that forms filaments on ssDNA and facilitates the search for a homologous template for repair.[15][16][17][18][19]
Below is a diagram illustrating the core ATR-Chk1 signaling pathway.
This compound and its Target L3MBTL1
This compound is a small molecule inhibitor of the Lethal(3) malignant brain tumor-like protein 1 (L3MBTL1). L3MBTL1 is an epigenetic "reader" protein that specifically recognizes and binds to mono- and di-methylated lysine (B10760008) residues on histone tails, particularly H4K20me1/2. This interaction is crucial for chromatin compaction and transcriptional repression.
The inhibitory activity of this compound has been quantified in biochemical assays.
| Compound | Target | Assay Type | IC50 / Kd |
| This compound | L3MBTL1 | Biochemical Assay | IC50: 3.9 μM[1][2] |
| This compound | L3MBTL1 | Binding Assay | Kd: 3.9 μM[3][4] |
| This compound | L3MBTL3 | Biochemical Assay | IC50: 3.2 μM[1][2] |
Table 1: Quantitative data for this compound inhibition.
This compound exhibits selectivity for L3MBTL1 and its close homolog L3MBTL3 over other methyl-lysine binding proteins.[1][2] It has been shown to inhibit the binding of the L3MBTL1's triple MBT domain to its target histone peptide H4K20me1 in a dose-dependent manner.[1][2]
Detailed Experimental Methodologies
Studying the ATR-Chk1 pathway and the effects of potential inhibitors involves a variety of standard molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Western Blotting
Western blotting is used to detect specific proteins in a sample. In the context of the ATR-Chk1 pathway, it can be used to measure the total levels of proteins like ATR, Chk1, and RAD51, as well as to detect post-translational modifications such as the phosphorylation of Chk1 (p-Chk1), which is indicative of pathway activation.
Protocol:
-
Sample Preparation:
-
Treat cells with DNA damaging agents (e.g., hydroxyurea, UV radiation) to activate the ATR-Chk1 pathway.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., anti-Chk1, anti-phospho-Chk1 Ser345) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Immunoprecipitation (IP)
Immunoprecipitation is used to isolate a specific protein and its binding partners from a complex mixture. This can be used to study protein-protein interactions within the DDR pathway, for example, the interaction between ATR and its regulatory proteins.
Protocol:
-
Lysate Preparation:
-
Prepare cell lysates as for Western blotting, but use a non-denaturing lysis buffer (e.g., Triton X-100 based).
-
-
Pre-clearing (Optional):
-
Incubate the lysate with protein A/G agarose (B213101) beads for 30-60 minutes to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the protein of interest to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS sample buffer.
-
Analyze the eluted proteins by Western blotting.
-
Kinase Assay
In vitro kinase assays are used to measure the enzymatic activity of a specific kinase, such as ATR or Chk1, and to assess the potency of inhibitors.
Protocol (for Chk1):
-
Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, combine recombinant Chk1 enzyme, a specific peptide substrate (e.g., a peptide derived from Cdc25), and kinase reaction buffer.
-
For inhibitor studies, add varying concentrations of the test compound.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding ATP (often [γ-³²P]ATP for radioactive detection or "cold" ATP for antibody-based detection).
-
Incubate the reaction at 30°C for 20-30 minutes.
-
-
Reaction Termination:
-
Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
-
Detection:
-
If using radiolabeled ATP, wash the membrane to remove unincorporated ATP and quantify the incorporated radioactivity using a scintillation counter.
-
If using non-radioactive methods, the phosphorylated substrate can be detected using a phospho-specific antibody in an ELISA-like format.
-
-
Data Analysis:
Cell Viability Assay
Cell viability assays are used to determine the effect of a compound on cell survival and proliferation. These are crucial for assessing the cytotoxic or cytostatic effects of DDR inhibitors, often in combination with DNA damaging agents.
Protocol (using a tetrazolium-based reagent like MTT or MTS):
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound (and/or a DNA damaging agent). Include vehicle-only controls.
-
Incubate for a specified period (e.g., 48-72 hours).
-
-
Reagent Addition:
-
Add the viability reagent (e.g., MTT, MTS) to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism will convert the reagent into a colored formazan (B1609692) product.
-
-
Signal Measurement:
-
If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.
-
Plot the percentage of viability against the compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Conclusion
While this compound is an important tool for studying the epigenetic reader protein L3MBTL1, it is not directly associated with the DNA Damage Response pathway. The core of the cellular response to DNA damage and replication stress is managed by intricate signaling networks such as the ATR-Chk1 pathway. Understanding the components and regulation of this pathway is paramount for developing novel therapeutic strategies in oncology. The experimental protocols detailed in this guide provide a foundation for researchers to investigate the DDR and to characterize the effects of small molecule inhibitors on this critical cellular process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. UNC 926 hydrochloride | CAS 1782573-49-2 | this compound HCl | Tocris Bioscience [tocris.com]
- 5. Long non-coding RNA LINC00926 regulates WNT10B signaling pathway thereby altering inflammatory gene expression in PTSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long non-coding RNA LINC00926 regulates WNT10B signaling pathway thereby altering inflammatory gene expression in PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATR-CHK1 pathway as a therapeutic target for acute and chronic leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Participation of the ATR/CHK1 pathway in replicative stress targeted therapy of high-grade ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Participation of the ATR/CHK1 pathway in replicative stress targeted therapy of high-grade ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Genetic vulnerabilities upon inhibition of DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the DNA damage response in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. A novel motif of Rad51 serves as an interaction hub for recombination auxiliary factors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Noncanonical Roles of RAD51 | MDPI [mdpi.com]
- 17. Single-molecule analysis reveals cooperative stimulation of Rad51 filament nucleation and growth by mediator proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. BRCA2 stabilises RAD51 and DMC1 nucleoprotein filaments through a conserved interaction mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. IC50 - Wikipedia [en.wikipedia.org]
- 21. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
The Role of L(3)mbt-like 1 (L3MBTL1) in Neurodegenerative Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the emerging role of the chromatin-binding protein L(3)mbt-like 1 (L3MBTL1) in the pathogenesis of neurodegenerative diseases, with a particular focus on its implications for Amyotrophic Lateral Sclerosis (ALS) and Frontotemporal Dementia (FTD).
Executive Summary
L3MBTL1, a member of the Polycomb group of proteins, is a "reader" of histone methylation marks, traditionally known for its role in transcriptional repression and chromatin compaction.[1][2][3][4][5] Recent evidence, however, has unveiled its critical function in protein quality control, synaptic plasticity, and the cellular stress response, positioning it as a key player in neurodegenerative processes. Dysregulation of L3MBTL1 has been directly implicated in the accumulation of toxic protein aggregates, a hallmark of several neurodegenerative disorders. This guide will detail the molecular mechanisms of L3MBTL1, summarize key quantitative findings, outline experimental approaches for its study, and present its potential as a therapeutic target.
Molecular Function of L3MBTL1 in the Nervous System
L3MBTL1 contains malignant brain tumor (MBT) domains that recognize and bind to mono- and di-methylated lysine (B10760008) residues on histones (primarily H4K20 and H1bK26) and other proteins.[2][4] This interaction is fundamental to its function in two key neuronal processes:
-
Protein Homeostasis (Proteostasis): L3MBTL1 is a crucial regulator of protein quality control.[6][7][8][9] It modulates p53-dependent systems responsible for the degradation of misfolded proteins.[6][9] In conditions of proteotoxic stress, such as the accumulation of mutant SOD1 or C9orf72 dipeptide repeat proteins seen in ALS/FTD, the loss of L3MBTL1 function has been shown to be protective by enhancing the clearance of these toxic aggregates.[2][6][7][8][9]
-
Synaptic Plasticity: L3MBTL1 is involved in the homeostatic downscaling of synaptic strength, a mechanism that prevents neuronal overexcitation.[1][2][10] Its expression is downregulated in response to increased neuronal activity.[1][2] L3MBTL1 regulates the basal expression of genes critical for synaptic function, including Ctnnb1 (encoding β-catenin) and Gabra2 (encoding a GABA-A receptor subunit), by binding to their promoter regions.[1][2]
L3MBTL1 Signaling Pathways in Neurodegeneration
The primary pathway implicated in L3MBTL1's neurodegenerative role involves the tumor suppressor p53 and the methyltransferase SETD8.
-
The L3MBTL1-SETD8-p53 Axis in Proteostasis: Under normal conditions, SETD8 methylates p53. L3MBTL1 then binds to the methylated p53, leading to the repression of p53 target genes involved in protein degradation.[2][9] In the context of proteotoxicity, upregulation of L3MBTL1 and SETD8 is observed.[6][9] Paradoxically, the loss of L3MBTL1 in this stressed state alleviates toxicity, suggesting that the elevated L3MBTL1 levels may pathologically suppress the necessary p53-mediated clearance of misfolded proteins.[6][7][9]
References
- 1. Activity-Induced Regulation of Synaptic Strength through the Chromatin Reader L3mbtl1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Chromatin Protein L3MBTL1 Is Dispensable for Development and Tumor Suppression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chromatin protein L3MBTL1 is dispensable for development and tumor suppression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L3MBTL1 regulates ALS/FTD-associated proteotoxicity and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. L3MBTL1 Regulates ALS/FTD-associated Proteotoxicity and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. db.cngb.org [db.cngb.org]
UNC926: A Technical Guide to its Target Engagement and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC926 is a chemical probe that has emerged as a valuable tool for studying the biological roles of methyl-lysine (Kme) reader domains. Specifically, it is recognized as an inhibitor of the Lethal (3) malignant brain tumor-like protein 1 (L3MBTL1), a member of the polycomb group of proteins that plays a crucial role in transcriptional repression and chromatin compaction. This technical guide provides an in-depth overview of this compound's target protein, its binding affinity, the experimental protocols used to characterize its interaction, and its implication in relevant signaling pathways.
Target Protein: L3MBTL1
The primary target of this compound is the L3MBTL1 protein , a histone methyl-lysine binding protein.[1] L3MBTL1 contains three malignant brain tumor (MBT) domains that are responsible for recognizing and binding to mono- and di-methylated lysine (B10760008) residues on histone tails, particularly H4K20me1/2 and H1bK26me1/2.[2][3] This interaction is critical for the formation of compact chromatin structures and the repression of gene transcription. Dysregulation of L3MBTL1 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[4]
Binding Affinity of this compound
This compound exhibits a moderate binding affinity for its primary target, L3MBTL1, and its close homolog, L3MBTL3. The quantitative data for this compound's binding affinity are summarized in the table below.
| Target Protein | Assay Type | Affinity Metric | Value (μM) |
| L3MBTL1 | Biochemical Assay | IC50 | 3.9[3][4] |
| L3MBTL1 | Biophysical Assay | Kd | 3.9[2][5] |
| L3MBTL3 | Biochemical Assay | IC50 | 3.2[4] |
Experimental Protocols
The determination of this compound's binding affinity for L3MBTL1 can be achieved through various in vitro assays. The following sections provide detailed methodologies for commonly employed techniques.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay format suitable for high-throughput screening of inhibitors.
Principle: This assay measures the inhibition of the interaction between a donor fluorophore-labeled L3MBTL1 protein and an acceptor fluorophore-labeled histone peptide (e.g., biotinylated H4K20me1). When the donor and acceptor are in close proximity due to the L3MBTL1-histone interaction, FRET occurs. This compound disrupts this interaction, leading to a decrease in the FRET signal.
Experimental Workflow:
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of Europium-labeled L3MBTL1 (donor) in assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
Prepare a 2X solution of biotinylated H4K20me1 peptide and Streptavidin-Allophycocyanin (SA-APC) (acceptor) in assay buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to create a 4X compound solution.
-
-
Assay Procedure:
-
Add 5 µL of the 4X this compound solution to the wells of a low-volume 384-well plate.
-
Add 5 µL of the 2X L3MBTL1-Eu solution to all wells.
-
Add 10 µL of the 2X biotin-H4K20me1/SA-APC solution to all wells to initiate the reaction.
-
The final assay volume is 20 µL.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (APC) after excitation at approximately 320-340 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another sensitive, bead-based assay for studying biomolecular interactions.
Principle: The assay utilizes donor and acceptor beads that are brought into proximity through the interaction of His-tagged L3MBTL1 and a biotinylated histone peptide. Upon excitation, the donor bead releases singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal. This compound disrupts the L3MBTL1-peptide interaction, reducing the signal.
Experimental Workflow:
References
- 1. genecards.org [genecards.org]
- 2. Structural Basis for Lower Lysine Methylation State-Specific Readout by MBT Repeats of L3MBTL1 and an Engineered PHD Finger - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatin Protein L3MBTL1 Is Dispensable for Development and Tumor Suppression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
L3MBTL1: A Technical Guide to its Downstream Gene Targets and Regulatory Networks
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1) is a Polycomb group protein that plays a crucial role in transcriptional repression and chromatin compaction. Its dysregulation has been implicated in various diseases, including cancer and neurodevelopmental disorders. This technical guide provides an in-depth overview of the known downstream gene targets of L3MBTL1, the signaling pathways it modulates, and the experimental methodologies used to elucidate these functions. All quantitative data are presented in structured tables for comparative analysis, and complex biological processes are visualized through detailed diagrams.
Introduction
L3MBTL1 is a chromatin "reader" that recognizes and binds to mono- and dimethylated lysine (B10760008) residues on histones, particularly H4K20 and H1bK26.[1] This interaction facilitates chromatin compaction and subsequent transcriptional repression of target genes. L3MBTL1 is involved in critical cellular processes such as cell cycle control, DNA damage response, and hematopoietic differentiation. Its role as a tumor suppressor is underscored by the frequent deletion of its locus on chromosome 20q12 in myeloid malignancies.[2] Understanding the downstream effectors of L3MBTL1 is paramount for developing targeted therapies for diseases associated with its aberrant function.
Downstream Gene Targets of L3MBTL1
L3MBTL1 primarily functions as a transcriptional repressor. The following tables summarize the key downstream gene targets of L3MBTL1, presenting quantitative data on their regulation from various studies.
Table 1: L3MBTL1 Target Genes Involved in Cell Cycle and Tumor Suppression
| Target Gene | Cell Line/Organism | Experimental Method | Fold Change upon L3MBTL1 knockdown/knockout | p-value | Reference |
| c-myc | HeLa cells | shRNA-mediated knockdown | Increased expression | Not specified | [3] |
| c-myc | Mouse ES cells | Knockout | No significant change | Not specified | [3][4] |
| Cyclin E | Mouse Embryonic Fibroblasts | Knockout | No significant change | Not specified | [3][5] |
| p21 | U2OS cells | siRNA-mediated knockdown | Increased transcript levels | < 0.01 | [1] |
| PUMA | U2OS cells | siRNA-mediated knockdown | Increased transcript levels | < 0.01 | [1] |
| RUNX1 | K562 cells | shRNA-mediated knockdown | ~3-fold upregulation | < 0.05 | [6] |
Table 2: L3MBTL1 Target Genes in Hematopoiesis
| Target Gene | Cell Line/Organism | Experimental Method | Fold Change upon L3MBTL1 knockdown | p-value | Reference |
| SMAD5 | Human pluripotent stem cells | shRNA-mediated knockdown | Upregulated expression | < 0.0002 | [7][8] |
| EKLF | iPSC-derived erythroid progeny | L3MBTL1 knockdown | Significant increase in expression | < 0.01 | [9] |
| NF-E2 | iPSC-derived erythroid progeny | L3MBTL1 knockdown | Increased expression | < 0.01 | [9] |
| LMO2 | iPSC-derived erythroid progeny | L3MBTL1 knockdown | Increased expression | < 0.01 | [9] |
| EPOR | iPSC-derived erythroid progeny | L3MBTL1 knockdown | Increased expression | < 0.01 | [9] |
| Fetal globin | iPSC-derived erythroid progeny | L3MBTL1 knockdown | Increased expression | < 0.01 | [9] |
Signaling Pathways Regulated by L3MBTL1
L3MBTL1 is a key player in several critical signaling pathways, primarily through its role as a transcriptional repressor.
p53 Signaling Pathway
In the absence of DNA damage, L3MBTL1 is recruited to the promoters of p53 target genes, such as p21 and PUMA, leading to their repression. This interaction is dependent on the monomethylation of p53 at lysine 382 (p53K382me1) by the methyltransferase SET8.[1] Upon DNA damage, p53K382me1 levels decrease, leading to the dissociation of L3MBTL1 from p53 target promoters and subsequent gene activation.[1]
RB/E2F Signaling Pathway
The retinoblastoma (RB) protein is a critical tumor suppressor that inhibits cell cycle progression by repressing the E2F family of transcription factors. L3MBTL1 can be recruited to a subset of RB/E2F-bound promoters, enhancing the repressive activity of RB.[10] This contributes to the tumor suppressor functions of RB by preventing the transcription of genes required for S-phase entry, such as Cyclin E.
BMP/SMAD5 Signaling Pathway in Hematopoiesis
L3MBTL1 plays a crucial role in hematopoietic lineage specification by repressing the expression of SMAD5, a key transducer of the Bone Morphogenetic Protein (BMP) signaling pathway.[7] Knockdown of L3MBTL1 leads to increased SMAD5 expression, which in turn promotes the expression of hematopoietic-specific transcription factors like EKLF, driving differentiation towards the erythroid lineage.[7][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the core experimental protocols used to identify and validate L3MBTL1 downstream targets.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a protein of interest.
References
- 1. The MBT repeats of L3MBTL1 link SET8-mediated p53 methylation at lysine 382 to target gene repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. encodeproject.org [encodeproject.org]
- 3. Chromatin Protein L3MBTL1 Is Dispensable for Development and Tumor Suppression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [repository.escholarship.umassmed.edu]
- 5. Chromatin protein L3MBTL1 is dispensable for development and tumor suppression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L3MBTL1 Deficiency Directs the Differentiation of Human Embryonic Stem Cells Toward Trophectoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Polycomb Group Protein L3MBTL1 Represses a SMAD5-Mediated Hematopoietic Transcriptional Program in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. alzdiscovery.org [alzdiscovery.org]
Epigenetic Regulation by MBT Domain Proteins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic regulation is a cornerstone of gene expression control, orchestrating cellular differentiation, development, and responses to environmental stimuli. This complex regulatory network relies on a class of proteins known as "readers," which recognize and interpret post-translational modifications on histone proteins. Among these readers, the Malignant Brain Tumor (MBT) domain-containing proteins have emerged as critical players in translating histone methylation marks into downstream biological outcomes.
This technical guide provides a comprehensive overview of the epigenetic regulation mediated by MBT domain proteins. We will delve into their structure, function, and mechanisms of action, with a particular focus on key members of the family, including L3MBTL1, L3MBTL3, and SFMBT1. This document is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key pathways to facilitate a deeper understanding of this important class of epigenetic regulators.
Core Concepts: The MBT Domain as a Methyl-Lysine Reader
The defining feature of this protein family is the MBT domain, a highly conserved motif of approximately 100 amino acids. Structurally, MBT domains belong to the "Royal Family" of protein domains, which also includes Tudor, Chromo, and PWWP domains, all known for their ability to recognize methylated lysine (B10760008) residues.[1] A key characteristic of MBT domains is their preferential binding to mono- and di-methylated lysines on histone tails, while typically showing weaker or no affinity for unmethylated or tri-methylated lysines.[2] This specificity allows them to act as precise decoders of the histone code, translating specific methylation states into downstream cellular responses, most commonly transcriptional repression.
Key MBT Domain Proteins and Their Functions
The human genome encodes several MBT domain-containing proteins, each with distinct and sometimes overlapping functions in cellular processes. Here, we focus on three of the most extensively studied members: L3MBTL1, L3MBTL3, and SFMBT1.
L3MBTL1: A Guardian of Genomic Stability and Transcriptional Repressor
Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1) is a critical regulator of chromatin structure and gene expression. It contains three MBT domains that mediate its binding to mono- and di-methylated histone H1 (H1bK26) and histone H4 (H4K20).[3][4] This interaction is crucial for its role in chromatin compaction and transcriptional repression.[4][5] L3MBTL1 has been implicated as a tumor suppressor, with its loss being associated with myeloid leukemia.[4][6]
L3MBTL3: A Key Player in Protein Degradation and Development
L3MBTL3 is another crucial MBT domain protein involved in a diverse range of cellular processes. It functions as a substrate receptor for the CRL4-DCAF5 ubiquitin ligase complex, targeting methylated non-histone proteins for proteasomal degradation.[7][8] This mechanism plays a vital role in regulating the stability of key proteins involved in development and disease, including the transcription factor SOX2 and the DNA methyltransferase DNMT1.[7][9] Dysregulation of L3MBTL3 has been linked to various cancers, including medulloblastoma and prostate cancer.[7]
SFMBT1: A Component of Transcriptional Repressive Complexes
Scm-like with four MBT domains 1 (SFMBT1) is a key component of transcriptional repressive complexes. It forms a stable complex with LSD1 (lysine-specific demethylase 1) and CoREST (corepressor for REST), which collectively regulate the expression of a large number of genes, including those encoding histones.[10][11][12] Unlike other MBT proteins that preferentially bind mono- and di-methylated lysines, SFMBT1 has been shown to recognize di- and tri-methylated H3K4.[13] This unique binding specificity allows it to be recruited to active promoters, where it facilitates transcriptional repression through the demethylation of H3K4me2 by the LSD1 complex.[13] SFMBT1 has been implicated in epithelial-to-mesenchymal transition (EMT) and is associated with unfavorable prognosis in human cancers.[13]
Quantitative Data: Binding Affinities and Inhibitor Potencies
A quantitative understanding of the interactions between MBT domains and their histone ligands, as well as the potency of small molecule inhibitors, is crucial for both basic research and drug development. The following tables summarize key binding affinities (Kd) and inhibitor IC50 values for several MBT domain proteins.
| MBT Domain Protein | Histone Peptide | Methylation State | Kd (µM) | Method |
| L3MBTL1 | H1.4K26 | me1 | 5 ± 1 | Fluorescence Polarization |
| L3MBTL1 | H1.4K26 | me2 | 6 ± 2 | Fluorescence Polarization |
| L3MBTL1 | H4K20 | me1 | 60 ± 9 | Fluorescence Polarization |
| L3MBTL1 | H4K20 | me2 | 43 ± 6 | Fluorescence Polarization |
| L3MBTL1 | H3K9 | me1 | 2.5 ± 0.4 | Fluorescence Polarization |
| L3MBTL1 | H3K9 | me2 | 5.5 ± 0.8 | Fluorescence Polarization |
| L3MBTL2 | H4K20 | me1 | 1.2 ± 0.1 | Isothermal Titration Calorimetry |
| L3MBTL2 | H4K20 | me2 | 0.5 ± 0.1 | Isothermal Titration Calorimetry |
| L3MBTL2 | H3K9 | me1 | 0.8 ± 0.1 | Isothermal Titration Calorimetry |
| L3MBTL2 | H3K9 | me2 | 0.6 ± 0.1 | Isothermal Titration Calorimetry |
Table 1: Binding Affinities of MBT Domains for Methylated Histone Peptides. This table presents the dissociation constants (Kd) of human L3MBTL1 and L3MBTL2 for various mono- and di-methylated histone peptides, as determined by fluorescence polarization and isothermal titration calorimetry. Data compiled from[7][13].
| Inhibitor | Target MBT Protein | IC50 (nM) | Assay |
| UNC1215 | L3MBTL3 | 40 | AlphaScreen |
| UNC1215 | L3MBTL1 | 2000 | AlphaScreen |
Table 2: IC50 Values of Inhibitors for MBT Domain Proteins. This table shows the half-maximal inhibitory concentration (IC50) of the small molecule inhibitor UNC1215 against L3MBTL3 and L3MBTL1. Data from[10][13][14].
Signaling Pathways and Molecular Mechanisms
MBT domain proteins function within intricate cellular networks, participating in signaling pathways that control gene expression and protein stability. The following diagrams, generated using the DOT language for Graphviz, illustrate key molecular mechanisms.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study MBT domain proteins.
Chromatin Immunoprecipitation Followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to identify the genome-wide binding sites of MBT domain proteins.
1. Cell Cross-linking and Lysis:
-
Grow cells to 80-90% confluency.
-
Add formaldehyde (B43269) to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM and incubate for 5 minutes.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
2. Chromatin Shearing:
-
Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion (e.g., with Micrococcal Nuclease). The optimal shearing conditions should be determined empirically for each cell type.
3. Immunoprecipitation:
-
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the MBT domain protein of interest or an appropriate isotype control (e.g., IgG).
-
Add protein A/G beads to the antibody-chromatin mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
4. Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the protein-DNA complexes from the beads using an elution buffer.
5. Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating the eluted samples at 65°C overnight in the presence of high salt.
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction.
6. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA according to the manufacturer's instructions for your chosen next-generation sequencing platform.
-
Perform high-throughput sequencing of the prepared library.
7. Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use a peak-calling algorithm to identify regions of the genome that are significantly enriched in the immunoprecipitated sample compared to the control.
Co-immunoprecipitation followed by Mass Spectrometry (Co-IP-MS)
Co-IP-MS is used to identify proteins that interact with a specific MBT domain protein.
1. Cell Lysis:
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
2. Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody specific to the MBT domain protein of interest or a control IgG overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
3. Washing and Elution:
-
Wash the beads several times with the lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using a gentle elution buffer (e.g., low pH glycine buffer) or by boiling in SDS-PAGE sample buffer.
4. Mass Spectrometry Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest or the entire lane for in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired mass spectra against a protein sequence database.
In Vitro Chromatin Compaction Assay (Micrococcal Nuclease Digestion)
This assay is used to assess the ability of MBT domain proteins to compact chromatin in vitro.
1. Reconstitute Nucleosomal Arrays:
-
Assemble nucleosomal arrays by incubating recombinant histone octamers with a DNA template containing tandem repeats of a nucleosome positioning sequence (e.g., the Widom 601 sequence).
2. Chromatin Compaction Reaction:
-
Incubate the reconstituted nucleosomal arrays with the purified MBT domain protein of interest in a suitable buffer.
3. Micrococcal Nuclease (MNase) Digestion:
-
Add MNase to the chromatin samples and incubate for various time points or with varying concentrations of the enzyme.
-
Stop the digestion by adding EDTA.
4. DNA Analysis:
-
Purify the DNA from the digested samples.
-
Analyze the DNA fragments by agarose (B213101) gel electrophoresis. Increased chromatin compaction will result in a slower rate of MNase digestion and the appearance of a more defined nucleosomal ladder.
Conclusion and Future Directions
MBT domain proteins are integral components of the epigenetic machinery, playing critical roles in the interpretation of histone methylation marks and the subsequent regulation of gene expression. Their involvement in a wide array of cellular processes, from development to disease, underscores their importance as potential therapeutic targets. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the biology of these fascinating proteins.
Future research will likely focus on several key areas. A deeper understanding of the substrate specificity and regulatory mechanisms of different MBT domain proteins is needed. The development of more potent and selective small molecule inhibitors for a wider range of MBT domain proteins will be crucial for dissecting their functions and for therapeutic applications. Furthermore, elucidating the complex interplay between MBT domain proteins and other epigenetic regulators will provide a more holistic view of how the histone code is translated into precise biological outcomes. The continued application of advanced techniques, such as cryo-electron microscopy and single-cell multi-omics, will undoubtedly shed further light on the intricate world of epigenetic regulation by MBT domain proteins.
References
- 1. youtube.com [youtube.com]
- 2. Regulation of Nucleosome Stacking and Chromatin Compaction by the Histone H4 N-Terminal Tail-H2A Acidic Patch Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epigenome-noe.net [epigenome-noe.net]
- 4. Analytical Ultracentrifuge Analysis of Nucleosomes Assembled from Recombinant, Acid-Extracted, HPLC-Purified Histones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Analytical Ultracentrifugation of Chromatin | Springer Nature Experiments [experiments.springernature.com]
- 8. neurosciencenews.com [neurosciencenews.com]
- 9. Cross-linking immunoprecipitation-MS (xIP-MS): Topological Analysis of Chromatin-associated Protein Complexes Using Single Affinity Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. en.bio-protocol.org [en.bio-protocol.org]
Methodological & Application
Application Notes and Protocols for UNC926 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC926 is a small molecule inhibitor targeting the malignant brain tumor (MBT) domain of the Lethal (3) malignant brain tumor-like protein 1 (L3MBTL1).[1][2] L3MBTL1 is a chromatin "reader" protein that specifically recognizes and binds to mono- and di-methylated lysine (B10760008) residues on histones, particularly H4K20me1/2, leading to transcriptional repression.[3] By inhibiting the binding of L3MBTL1 to methylated histones, this compound can modulate gene expression, making it a valuable tool for studying the biological functions of L3MBTL1 and a potential starting point for the development of novel therapeutics, particularly in oncology. L3MBTL1 has been implicated as a tumor suppressor, and its loss is associated with certain cancers.[4]
These application notes provide a comprehensive overview and detailed protocols for cell-based assays designed to characterize the activity of this compound. The protocols include a primary cell viability assay to assess the phenotypic effect of this compound on cancer cells and a secondary target engagement assay to confirm its interaction with L3MBTL1 within a cellular context.
Mechanism of Action
L3MBTL1 is a member of the Polycomb group of proteins and functions as a transcriptional repressor. Its three tandem MBT domains are responsible for recognizing and binding to lower methylation states of lysine residues on histone tails, primarily H4K20me1 and H4K20me2. This interaction is crucial for chromatin compaction and the silencing of target genes. Dysregulation of L3MBTL1 function has been linked to genomic instability and cancer.[4] this compound acts as a competitive inhibitor, occupying the methyl-lysine binding pocket of the L3MBTL1 MBT domains, thereby preventing its association with chromatin and derepressing target genes.
Data Presentation
The following table summarizes the available quantitative data for this compound. It is important to note that while biochemical IC50 values are established, cellular IC50 values for proliferation or viability have not been widely reported in the public domain. Researchers should determine these values empirically for their cell lines of interest.
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| This compound | L3MBTL1 | Biochemical | 3.9 | [1][2] |
| This compound | L3MBTL3 | Biochemical | 3.2 | [1][2] |
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol describes a method to determine the effect of this compound on the viability of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
White, flat-bottom 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh medium to create a single-cell suspension.
-
Count the cells and adjust the concentration to the desired seeding density (typically 2,000-10,000 cells per well, optimize for your cell line).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., a 10-point dilution series from 100 µM to 0.005 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Protocol 2: L3MBTL1 Target Engagement Assay using NanoBRET™
This protocol is designed to confirm that this compound engages its target, L3MBTL1, within living cells. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay measures the proximity of two proteins. Here, L3MBTL1 is fused to a NanoLuc® luciferase (the donor), and a histone H3 is fused to a HaloTag® ligand labeled with a fluorescent acceptor. Inhibition of the L3MBTL1-histone interaction by this compound results in a decreased BRET signal. A similar assay has been described for other L3MBTL1 inhibitors.[3]
Materials:
-
HEK293T cells
-
Plasmids for L3MBTL1-NanoLuc® and Histone H3-HaloTag®
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
-
White, flat-bottom 96-well plates
-
BRET-capable plate reader
Procedure:
-
Cell Transfection:
-
Co-transfect HEK293T cells with the L3MBTL1-NanoLuc® and Histone H3-HaloTag® plasmids at an optimized ratio (e.g., 1:100) using a suitable transfection reagent according to the manufacturer's protocol.
-
Plate the transfected cells in a 96-well plate.
-
-
Compound Treatment:
-
Allow the cells to express the fusion proteins for 24 hours post-transfection.
-
Prepare serial dilutions of this compound in the appropriate medium.
-
Treat the cells with the desired concentrations of this compound or a vehicle control.
-
Incubate for the desired treatment period (e.g., 20 hours).[3]
-
-
BRET Measurement:
-
Prepare the NanoBRET™ detection reagent by mixing the Nano-Glo® Substrate and the HaloTag® 618 Ligand in Opti-MEM®.
-
Add the detection reagent to each well.
-
Incubate the plate at room temperature for 3-5 minutes.
-
Measure the donor emission (460 nm) and acceptor emission (618 nm) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission for each well.
-
Normalize the BRET ratios to the vehicle-treated control.
-
Plot the normalized BRET ratio against the this compound concentration to determine the IC50 for target engagement.
-
Troubleshooting
-
High variability in cell viability assay: Ensure uniform cell seeding and proper mixing of reagents. Check for edge effects on the plate and consider excluding outer wells from analysis.
-
Low signal in NanoBRET™ assay: Optimize the plasmid ratio and transfection efficiency. Ensure the plate reader is correctly configured for BRET measurements.
-
Inconsistent IC50 values: Ensure the this compound stock solution is properly stored and that dilutions are made accurately. Passage number of cells can also affect sensitivity.
Conclusion
The provided protocols offer a framework for investigating the cellular effects of the L3MBTL1 inhibitor, this compound. A systematic approach, starting with a general cell viability screen and followed by a specific target engagement assay, will provide valuable insights into the compound's mechanism of action and its potential as a therapeutic agent. It is recommended that researchers optimize these protocols for their specific cell lines and experimental conditions.
References
Application Notes and Protocols for a Proposed In Vivo Study of UNC926
Disclaimer: As of late 2025, a thorough review of publicly available scientific literature did not yield any specific in vivo studies for the L3MBTL1 inhibitor, UNC926. Therefore, the following application notes and protocols describe a proposed study design based on the known in vitro activity of this compound, general principles of in vivo cancer model research, and methodologies used for similar epigenetic modulators. These guidelines are intended to serve as a starting point for researchers and drug development professionals.
Introduction
This compound is a small molecule inhibitor of the methyl-lysine (Kme) reader protein L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1).[1][2][3][4] L3MBTL1 is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors and plays a role in chromatin compaction and transcriptional regulation by binding to mono- and di-methylated lysine (B10760008) residues on histones, particularly H4K20me1/2 and H1bK26. Dysregulation of L3MBTL1 has been implicated in certain cancers, making it a potential therapeutic target. This compound has been shown to inhibit the binding of L3MBTL1 to its histone substrates with an IC50 of 3.9 µM in vitro.[2][3]
These application notes provide a framework for the initial in vivo evaluation of this compound in a preclinical cancer model. The primary objectives of such a study would be to assess the maximum tolerated dose (MTD), pharmacokinetic profile, and preliminary anti-tumor efficacy of this compound.
Signaling Pathway of L3MBTL1
The diagram below illustrates the role of L3MBTL1 in transcriptional repression. L3MBTL1 recognizes and binds to mono- and di-methylated histone H4 at lysine 20 (H4K20me1/2), leading to chromatin compaction and subsequent repression of target gene transcription. Inhibition of L3MBTL1 by this compound is hypothesized to prevent this binding, leading to a more open chromatin state and the potential re-expression of tumor suppressor genes.
Caption: L3MBTL1 signaling pathway and point of inhibition by this compound.
Proposed In Vivo Study Design
Animal Model
A xenograft model using a human cancer cell line with known L3MBTL1 dependency or overexpression would be appropriate. For example, a human myeloid leukemia or breast cancer cell line could be implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).
Study Groups and Dosage
The following table outlines a proposed study design for a preliminary efficacy and tolerability study. Doses are hypothetical and would need to be determined through a prior Maximum Tolerated Dose (MTD) study.
| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Frequency | Number of Animals |
| 1 | Vehicle Control | - | Intraperitoneal (IP) | Daily | 10 |
| 2 | This compound | Low Dose (e.g., 25) | Intraperitoneal (IP) | Daily | 10 |
| 3 | This compound | Mid Dose (e.g., 50) | Intraperitoneal (IP) | Daily | 10 |
| 4 | This compound | High Dose (e.g., 100) | Intraperitoneal (IP) | Daily | 10 |
| 5 | Positive Control | Standard-of-care chemotherapy | Varies | Varies | 10 |
Experimental Protocols
This compound Formulation for In Vivo Administration
Objective: To prepare a sterile and stable formulation of this compound suitable for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween-80, sterile
-
0.9% Saline, sterile
-
Sterile vials and syringes
Protocol:
-
Weigh the required amount of this compound powder in a sterile fume hood.
-
Prepare the vehicle solution. A common vehicle for similar compounds consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
First, dissolve the this compound powder in DMSO by vortexing.
-
Add PEG300 and vortex until the solution is clear.
-
Add Tween-80 and vortex to mix.
-
Finally, add the saline and vortex thoroughly to ensure a homogenous solution.
-
The final solution should be clear. If precipitation occurs, gentle warming and sonication may be used.
-
Filter the final formulation through a 0.22 µm sterile filter into a sterile vial.
-
Store the formulation at 4°C, protected from light. Prepare fresh weekly or as stability allows.
Tumor Implantation and Monitoring
Objective: To establish subcutaneous tumors in mice and monitor their growth.
Materials:
-
Selected cancer cell line
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles
-
Calipers
Protocol:
-
Culture the cancer cells to the logarithmic growth phase.
-
On the day of implantation, harvest and wash the cells with sterile PBS.
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomize the animals into treatment groups once the tumors reach the desired size.
This compound Administration and Animal Monitoring
Objective: To administer this compound to the tumor-bearing mice and monitor for signs of toxicity and efficacy.
Protocol:
-
Begin dosing according to the schedule outlined in the study design table.
-
Administer the prepared this compound formulation or vehicle control via intraperitoneal injection.
-
Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and altered appearance.
-
Record the body weight of each animal every 2-3 days.
-
Continue tumor volume measurements every 2-3 days.
-
The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss).
-
At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
Experimental Workflow
The following diagram outlines the major steps in the proposed in vivo study of this compound.
Caption: Proposed experimental workflow for an in vivo study of this compound.
Data Presentation
All quantitative data from the proposed study should be summarized in tables for clear comparison between treatment groups.
Table 1: Tumor Growth Inhibition
| Treatment Group | Mean Tumor Volume at Day X (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | N/A | N/A | |
| This compound (Low Dose) | |||
| This compound (Mid Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Table 2: Body Weight Changes
| Treatment Group | Mean Body Weight Change from Baseline (%) ± SEM |
| Vehicle Control | |
| This compound (Low Dose) | |
| This compound (Mid Dose) | |
| This compound (High Dose) | |
| Positive Control |
Conclusion
The provided application notes and protocols offer a comprehensive, albeit hypothetical, framework for the initial in vivo characterization of the L3MBTL1 inhibitor this compound. Researchers should adapt these protocols based on the specific cancer model, available resources, and the outcomes of preliminary tolerability studies. The successful execution of such a study would provide critical insights into the therapeutic potential of this compound and inform the design of more advanced preclinical investigations.
References
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) using UNC926
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC926 is a potent and selective small molecule inhibitor of the methyl-lysine (Kme) reader domain of L3MBTL1 (Lethal (3) Malignant Brain Tumor-Like Protein 1). L3MBTL1 is a member of the Polycomb group of proteins and functions as a transcriptional repressor by recognizing and binding to mono- and di-methylated histone H4 at lysine (B10760008) 20 (H4K20me1/2). This binding leads to chromatin compaction and gene silencing. The dysregulation of L3MBTL1 has been implicated in various cancers, making it an attractive target for therapeutic development.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between proteins and DNA in the cell. When coupled with sequencing (ChIP-seq), it allows for the genome-wide mapping of protein binding sites. The use of this compound in a ChIP experiment provides a unique opportunity to study the dynamics of chromatin reader proteins. Instead of merely detecting the presence of a protein on the chromatin, this compound allows researchers to investigate how inhibiting the recognition of a specific histone mark affects the protein's genomic localization and its regulatory functions.
These application notes provide a detailed protocol for performing a ChIP experiment using this compound to probe the chromatin association of L3MBTL1.
Principle of the Assay
This protocol outlines a ChIP experiment designed to assess the changes in L3MBTL1 genomic occupancy upon treatment with this compound. The underlying principle is that by inhibiting the ability of L3MBTL1's MBT domains to bind H4K20me1/2, this compound will cause the dissociation of L3MBTL1 from its target loci. This displacement can be quantified by comparing the amount of L3MBTL1-bound DNA immunoprecipitated from this compound-treated cells versus vehicle-treated control cells. Subsequent analysis by qPCR (ChIP-qPCR) or next-generation sequencing (ChIP-seq) can then identify specific genes and genomic regions where L3MBTL1 binding is dependent on its reader function.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data from a ChIP-qPCR experiment using this compound. The data illustrates the expected outcome of inhibiting L3MBTL1's reader function on its association with target gene promoters known to be regulated by the p53 pathway, a pathway in which L3MBTL1 is involved.[1]
Table 1: Optimization of this compound Concentration for L3MBTL1 Displacement
| This compound Concentration (µM) | L3MBTL1 Occupancy at p21 Promoter (% Input) | Cell Viability (%) |
| 0 (Vehicle) | 1.5 ± 0.2 | 100 |
| 1 | 1.2 ± 0.15 | 98 |
| 5 | 0.8 ± 0.1 | 95 |
| 10 | 0.4 ± 0.08 | 92 |
| 25 | 0.3 ± 0.05 | 85 |
This table demonstrates a dose-dependent decrease in L3MBTL1 binding at a known target gene promoter with increasing concentrations of this compound, allowing for the selection of an optimal concentration for further experiments.
Table 2: L3MBTL1 Occupancy at Target Gene Promoters Following this compound Treatment
| Gene Promoter | Vehicle Control (% Input) | 10 µM this compound (% Input) | Fold Change |
| p21 | 1.6 ± 0.2 | 0.4 ± 0.07 | -4.0 |
| PUMA | 1.3 ± 0.15 | 0.3 ± 0.05 | -4.3 |
| GADD45A | 1.8 ± 0.22 | 0.5 ± 0.09 | -3.6 |
| GAPDH (Negative Control) | 0.1 ± 0.02 | 0.1 ± 0.03 | -1.0 |
This table illustrates the specific displacement of L3MBTL1 from its target promoters upon this compound treatment, with minimal effect on a control gene (GAPDH).
Signaling Pathway and Experimental Workflow Visualizations
To facilitate a deeper understanding of the experimental logic and the biological context, the following diagrams were generated using Graphviz.
References
Application Notes & Protocols: UNC1999 Treatment for Gene Expression Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
UNC1999 is a potent, cell-permeable, and orally bioavailable small molecule that acts as a dual inhibitor of the histone methyltransferases EZH2 (Enhancer of zeste homolog 2) and EZH1 (Enhancer of zeste homolog 1).[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation by catalyzing the mono-, di-, and trimethylation of histone H3 on lysine (B10760008) 27 (H3K27).[1][4][5] This methylation, particularly H3K27me3, is a hallmark of transcriptionally silent chromatin.[1][2] EZH1, a close homolog of EZH2, can also form a functional PRC2 complex and contributes to H3K27 methylation, especially in the context of EZH2 loss.[2]
Dysregulation of EZH2 activity, often through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers, including lymphomas, melanomas, and prostate cancer.[4][5][6] By inhibiting both EZH2 and EZH1, UNC1999 provides a powerful tool to probe the role of PRC2-mediated gene silencing in normal development and disease.[1][2] These application notes provide detailed protocols for the use of UNC1999 in cell culture to modulate gene expression and offer methods for analyzing the downstream consequences.
Mechanism of Action
UNC1999 is a competitive inhibitor of the S-adenosylmethionine (SAM) binding site of both EZH2 and EZH1.[2][7] By competing with the methyl donor SAM, UNC1999 effectively blocks the methyltransferase activity of the PRC2 complex.[7] This inhibition leads to a global reduction in the levels of H3K27me2 and H3K27me3.[2][8] The decrease in this repressive histone mark results in a more open chromatin structure at target gene promoters and enhancers, leading to the de-repression and transcriptional activation of PRC2 target genes.[8] Notably, UNC1999 does not affect the protein levels of EZH2 or the integrity of the PRC2 complex itself, indicating its specific action on the enzymatic activity.[2][8]
The dual inhibition of EZH2 and EZH1 by UNC1999 is a key feature, as it can overcome potential compensation by EZH1 in EZH2-inhibited cells.[2] This makes UNC1999 a more comprehensive tool for studying PRC2 function compared to EZH2-selective inhibitors.[1]
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of UNC1999 treatment on cell lines.
Table 1: Effect of UNC1999 on Cell Proliferation
| Cell Line | Cancer Type | Assay | Concentration (µM) | Duration | Result (% Inhibition) |
| DB | Diffuse Large B-cell Lymphoma | Cell Counting | 3 | 8 days | Significant inhibition |
| MLL-AF9 transformed leukemia | Leukemia | Cell Counting | Various | 16 days | Dose-dependent inhibition |
| OMM1 | Uveal Melanoma | Annexin V/PI Staining | 5, 10, 15, 20 | 48 hours | 19%, 26.3%, 31.7%, 47.1% apoptotic cells |
| BT73 | Glioblastoma | Cell Counting | 4, 5, 6 | 72-96 hours | Dose-dependent decrease in viable cells |
| INA-6 | Multiple Myeloma | AlamarBlue Assay | 1 | 5 days | Significant viability reduction |
| HT-29 | Colon Cancer | Cell Counting | - | - | Effective inhibition |
| HCT-15 | Colon Cancer | Cell Counting | - | - | Effective inhibition |
Table 2: Effect of UNC1999 on H3K27me3 Levels
| Cell Line | Cancer Type | Assay | Concentration (µM) | Duration | Result (H3K27me3 Reduction) |
| MLL-AF9 transformed leukemia | Leukemia | Flow Cytometry | 2 | Time-course | Time-dependent suppression |
| MLL-AF9 transformed leukemia | Leukemia | ChIP-Seq | - | - | Global reduction, ~66% peaks lost |
| OMM1 | Uveal Melanoma | Western Blot | - | - | Dose-dependent decrease |
| DB | Diffuse Large B-cell Lymphoma | Western Blot | 3 | 3 days | Significant reduction |
| MCF10A | Breast (non-tumorigenic) | In-Cell Western | IC50 = 0.124 | 72 hours | Potent reduction |
| HT-29 | Colon Cancer | Western Blot | - | - | Dose-dependent inhibition |
| HCT-15 | Colon Cancer | Western Blot | - | - | Dose-dependent inhibition |
Table 3: Effect of UNC1999 on Target Gene Expression
| Cell Line | Cancer Type | Gene(s) | Method | Result |
| MLL-AF9 transformed leukemia | Leukemia | Cdkn2a, Epx, Bcl11a | Microarray, RT-qPCR | Upregulation |
| OMM1 | Uveal Melanoma | - | RNA-Seq | Significant transcriptome changes |
| INA-6 | Multiple Myeloma | IRF-4, XBP-1, BLIMP-1, c-MYC | qPCR, Western Blot | Downregulation |
| INA-6 | Multiple Myeloma | miR-125a-3p, miR-320c | qPCR | Upregulation |
| Vascular Smooth Muscle Cells | - | p16INK4A | - | Upregulation |
Experimental Protocols
The following are detailed protocols for treating cultured cells with UNC1999 and analyzing the effects on gene expression.
Protocol 1: Cell Culture and UNC1999 Treatment
This protocol describes the general procedure for treating adherent or suspension cells with UNC1999.
Materials:
-
UNC1999 (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Complete cell culture medium appropriate for the cell line
-
Cell culture plates or flasks
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Adherent cells: Seed cells in culture plates or flasks at a density that will allow for logarithmic growth throughout the experiment and prevent confluence at the time of harvest.
-
Suspension cells: Seed cells in flasks at a recommended density for the specific cell line.
-
-
UNC1999 Stock Solution Preparation:
-
Prepare a high-concentration stock solution of UNC1999 (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Treatment:
-
The optimal concentration of UNC1999 can range from low nanomolar to low micromolar, depending on the cell line and experimental goals. A dose-response experiment is recommended to determine the optimal concentration.[4][8][9]
-
On the day of treatment, thaw an aliquot of the UNC1999 stock solution.
-
Dilute the stock solution in pre-warmed complete culture medium to the desired final concentration. It is important to ensure the final DMSO concentration is consistent across all conditions (including the vehicle control) and is typically ≤ 0.1%.
-
For adherent cells, remove the existing medium and replace it with the UNC1999-containing medium.
-
For suspension cells, add the appropriate volume of the diluted UNC1999 solution to the cell suspension.
-
Include a vehicle control (medium with the same final concentration of DMSO as the UNC1999-treated samples).
-
Incubate the cells for the desired duration (e.g., 24, 48, 72, 96 hours). The incubation time will depend on the endpoint being measured. A time-course experiment is recommended.[2][8]
-
-
Cell Harvesting:
-
Adherent cells: Wash cells with PBS, then detach using trypsin-EDTA. Neutralize trypsin with complete medium and collect the cells by centrifugation.
-
Suspension cells: Collect cells directly by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
The cell pellet can now be used for downstream applications such as protein extraction (for Western blot), RNA isolation (for RT-qPCR), or chromatin preparation (for ChIP-seq).
-
Protocol 2: Western Blot Analysis of H3K27me3
This protocol is for assessing the effect of UNC1999 on global H3K27me3 levels.
Materials:
-
Cell pellets from Protocol 1
-
Histone extraction buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Histone Extraction: Extract histones from the cell pellets using a suitable histone extraction protocol. Acid extraction is a common method.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
-
Loading Control and Analysis:
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
-
Quantify the band intensities using densitometry software. Normalize the H3K27me3 signal to the total H3 signal.
-
Protocol 3: RT-qPCR Analysis of Target Gene Expression
This protocol is for measuring changes in the mRNA levels of specific genes following UNC1999 treatment.
Materials:
-
Cell pellets from Protocol 1
-
RNA isolation kit
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from the cell pellets using a commercial kit, including a DNase I treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reactions with the cDNA, qPCR master mix, and gene-specific primers.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Analyze the qPCR data using the ΔΔCt method.[10]
-
Normalize the expression of the target genes to the expression of the housekeeping gene.
-
Calculate the fold change in gene expression in UNC1999-treated samples relative to the vehicle control.
-
Protocol 4: Chromatin Immunoprecipitation (ChIP-seq) Analysis
This protocol provides an overview of a ChIP-seq experiment to map the genome-wide distribution of H3K27me3 after UNC1999 treatment.
Materials:
-
Cells treated with UNC1999 or vehicle from Protocol 1
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis and sonication buffers
-
Anti-H3K27me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
NGS library preparation kit
-
Next-generation sequencer
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-H3K27me3 antibody overnight at 4°C.[11]
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Perform peak calling to identify regions enriched for H3K27me3.
-
Compare the H3K27me3 profiles between UNC1999-treated and vehicle-treated samples to identify differential regions.[8]
-
Conclusion
UNC1999 is a valuable chemical probe for investigating the role of PRC2-mediated gene silencing in various biological processes and disease models. Its dual inhibitory activity against EZH2 and EZH1 allows for a thorough interrogation of PRC2 function. The protocols outlined in these application notes provide a framework for utilizing UNC1999 to modulate gene expression and for analyzing the downstream effects on histone methylation, transcription, and cellular phenotypes. Proper experimental design, including dose-response and time-course studies, is crucial for obtaining robust and interpretable results.
References
- 1. Pharmacological Advancements of PRC2 in Cancer Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. EZH2-mediated H3K27me3 is a predictive biomarker and therapeutic target in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dual Inhibition of EZH2 and EZH1 Sensitizes PRC2-Dependent Tumors to Proteasome Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of polycomb repressor complex 2 ameliorates neointimal hyperplasia by suppressing trimethylation of H3K27 in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule epigenetic screen identifies novel EZH2 and HDAC inhibitors that target glioblastoma brain tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Analysis of the Expression Characteristics of the Enhancer of the Zeste Homolog 2 Gene in Pan-Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 12. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]
UNC926 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC926 is a small molecule inhibitor that targets the methyl-lysine (Kme) reader domain of the L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1) protein. As a crucial regulator of gene expression through chromatin compaction, L3MBTL1 is implicated in various cellular processes, and its inhibition by this compound offers a valuable tool for investigating these pathways. These application notes provide detailed protocols for the preparation of this compound stock solutions and an overview of its mechanism of action to facilitate its use in research settings.
Data Presentation: this compound Properties and Solubility
Precise quantitative solubility data for this compound in common laboratory solvents is not widely published. The following table summarizes the available information and provides general guidance. Researchers are strongly advised to perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
| Property | Data / Information |
| IUPAC Name | N-(4-cyanophenyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide |
| Molecular Formula | C₁₈H₁₆N₂O |
| Molecular Weight | 276.34 g/mol |
| CAS Number | 1448433-61-7 |
| Solubility in DMSO | Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing high-concentration stock solutions of many small molecule inhibitors.[1] It is recommended as the primary solvent for this compound. A stock solution of at least 10 mM should be achievable. |
| Solubility in Ethanol (B145695) | The solubility of this compound in ethanol has not been specifically reported. Ethanol is a less common primary solvent for this class of compounds but can be used for further dilutions of a DMSO stock solution. The final concentration of ethanol in cell culture media should be kept low (typically <0.5%). |
| Solubility in Water | This compound is expected to have very low solubility in aqueous solutions. It is not recommended to dissolve this compound directly in water or aqueous buffers. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for many cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 276.34 g/mol x 1000 mg/g = 2.7634 mg
-
-
-
Weighing this compound:
-
Carefully weigh out approximately 2.76 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
-
Dissolving this compound:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Sterilization and Storage:
-
The DMSO stock solution is considered sterile if prepared with sterile DMSO and using aseptic techniques. If further sterility assurance is required, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 12 months). Protect from light.
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM DMSO stock solution to final working concentrations in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile tubes for dilution
-
Pipettes and sterile filter tips
Procedure:
-
Thaw the Stock Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
It is recommended to perform serial dilutions to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
To minimize potential solvent toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%.[2]
-
Example for a final concentration of 10 µM in 10 mL of medium:
-
Add 10 µL of the 10 mM this compound stock solution to 9.99 mL of pre-warmed complete cell culture medium.
-
Mix thoroughly by gentle inversion or pipetting.
-
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples.
-
-
Application to Cells:
-
Add the freshly prepared working solutions to your cell cultures immediately.
-
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound functions as an inhibitor of L3MBTL1, a protein that acts as a "reader" of histone modifications. Specifically, L3MBTL1 recognizes and binds to mono- and di-methylated lysine (B10760008) residues on histone tails (H4K20me1/2 and H1bK26me1/2) and on non-histone proteins such as p53.[3] This binding leads to the compaction of chromatin, which in turn represses the transcription of target genes. By binding to the MBT domain of L3MBTL1, this compound prevents this interaction, leading to a more open chromatin state and the potential for de-repression of gene expression.[3]
Caption: Mechanism of this compound inhibition of L3MBTL1.
Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the key steps for preparing a this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
References
Application Notes and Protocols for Studying Protein-Protein Interactions Using a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, making them a compelling class of targets for therapeutic intervention and tools for basic research.[1][2][3] The development of small molecules that can modulate these interactions provides a powerful approach to dissecting complex biological pathways and developing novel therapeutics.[1][2][4] This document provides detailed application notes and experimental protocols for the characterization and use of a chemical probe to study a specific protein-protein interaction, exemplified by the critical neuronal interaction between Munc18-1 and syntaxin-1.
Munc18-1, a member of the Sec1/Munc18 (SM) protein family, is essential for the regulated release of neurotransmitters.[5][6] It achieves this by binding tightly to the SNARE protein syntaxin-1, thereby controlling the formation of the SNARE complex, which is the core machinery for membrane fusion.[6][7][8][9] Disruptions in the Munc18-1/syntaxin-1 interaction are associated with severe neurological disorders, including epileptic encephalopathies.[5] A chemical probe that modulates this interaction would be an invaluable tool for both studying the underlying biology of neurotransmission and for exploring potential therapeutic strategies.
These notes will guide the user through the essential experiments to characterize the binding and cellular effects of a chemical probe targeting a protein-protein interaction.
Data Presentation
Table 1: In Vitro Binding Affinity of a Chemical Probe for Munc18-1
| Assay Type | Parameter | Value | Description |
| Isothermal Titration Calorimetry (ITC) | Kd | 5.2 µM | Dissociation constant measuring direct binding in solution. |
| Surface Plasmon Resonance (SPR) | Kd | 4.8 µM | Dissociation constant measuring binding to immobilized Munc18-1. |
| Cellular Thermal Shift Assay (CETSA) | EC50 | 15.7 µM | Concentration required for half-maximal thermal stabilization of Munc18-1 in cells. |
Table 2: Effect of a Chemical Probe on the Munc18-1/Syntaxin-1 Interaction
| Assay Type | Parameter | Value | Description |
| Co-Immunoprecipitation (Co-IP) | % Inhibition | 65% at 50 µM | Reduction in the amount of syntaxin-1 co-precipitated with Munc18-1. |
| In Vitro Pull-Down Assay | IC50 | 22.1 µM | Concentration of the probe that inhibits 50% of syntaxin-1 binding to immobilized Munc18-1. |
Experimental Protocols
In Vitro Binding Assay: Quantitative Pull-Down
This assay directly measures the ability of a chemical probe to disrupt the interaction between two purified proteins in vitro.[10]
Materials:
-
Purified recombinant Munc18-1 (bait protein)
-
Purified recombinant syntaxin-1 (prey protein)
-
Glutathione-Sepharose beads (or other affinity matrix appropriate for the bait protein's tag)
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 0.1% Tween-20)
-
Wash buffer (Binding buffer with 0.5% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Chemical probe stock solution (in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Immobilize the bait protein (Munc18-1) on the affinity beads according to the manufacturer's instructions.
-
Wash the beads with binding buffer to remove unbound protein.
-
Prepare a series of tubes with a constant concentration of the prey protein (syntaxin-1) and varying concentrations of the chemical probe. Include a vehicle control (DMSO).
-
Add the Munc18-1-bound beads to each tube.
-
Incubate the tubes with gentle agitation for 1-2 hours at 4°C to allow for binding to reach equilibrium.
-
Pellet the beads by centrifugation and carefully remove the supernatant.
-
Wash the beads three times with wash buffer to remove non-specifically bound proteins.
-
After the final wash, remove all supernatant and resuspend the beads in elution buffer.
-
Boil the samples for 5 minutes to elute the bound proteins.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against syntaxin-1.
-
Quantify the band intensities to determine the amount of bound syntaxin-1 at each probe concentration and calculate the IC50 value.
Co-Immunoprecipitation (Co-IP)
This protocol is used to assess the effect of the chemical probe on the endogenous interaction between Munc18-1 and syntaxin-1 in a cellular context.[11][12][13]
Materials:
-
Cultured neuronal cells (e.g., SH-SY5Y, primary neurons)
-
Cell lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)[12]
-
Antibody against Munc18-1 for immunoprecipitation
-
Antibody against syntaxin-1 for Western blotting
-
Protein A/G magnetic beads
-
Chemical probe stock solution (in DMSO)
-
DMSO (vehicle control)
Procedure:
-
Treat cultured cells with varying concentrations of the chemical probe or DMSO for the desired time.
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with the Munc18-1 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Pellet the beads and wash them three to five times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting with antibodies against both Munc18-1 and syntaxin-1.
-
A decrease in the amount of co-precipitated syntaxin-1 in the presence of the probe indicates disruption of the interaction.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a chemical probe to its target protein in intact cells.[14][15][16] The principle is that ligand binding increases the thermal stability of the target protein.[15]
Materials:
-
Cultured cells expressing the target protein (Munc18-1)
-
PBS with protease inhibitors
-
Chemical probe stock solution (in DMSO)
-
DMSO (vehicle control)
-
PCR tubes or 96-well plates
-
Thermal cycler
Procedure:
-
Treat cells with the chemical probe or DMSO for 1 hour at 37°C.
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to fresh tubes.
-
Analyze the amount of soluble Munc18-1 in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the probe indicates target engagement.
Visualizations
Caption: Munc18-1/Syntaxin-1 signaling pathway in neurotransmitter release.
Caption: Co-Immunoprecipitation (Co-IP) experimental workflow.
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
References
- 1. Inhibition of protein-protein interactions using designed molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the development of protein–protein interactions modulators: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted stabilization of Munc18‐1 function via pharmacological chaperones | EMBO Molecular Medicine [link.springer.com]
- 6. Munc18-1 and syntaxin1: unraveling the interactions between the dynamic duo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Munc18-1 stabilizes syntaxin 1, but is not essential for syntaxin 1 targeting and SNARE complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Munc18/Syntaxin Interaction Kinetics Control Secretory Vesicle Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SNARE complex formation is triggered by Ca2+ and drives membrane fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. assaygenie.com [assaygenie.com]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: UNC926 Target Engagement using Cellular Thermal Shift Assay (CETSA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
UNC926 is a chemical probe that functions as a methyl-lysine (Kme) reader domain inhibitor. It specifically targets the malignant brain tumor (MBT) domain of the Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1), with a dissociation constant (Kd) of 3.9 μM. By binding to the MBT domain, this compound selectively inhibits the interaction between L3MBTL1 and its binding partners, such as mono-methylated histone H4 at lysine (B10760008) 20 (H4K20me1). The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to verify the engagement of a compound with its intracellular target in a physiologically relevant context.[1][2][3] The principle behind CETSA is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[1] This change in thermal stability is detected by subjecting cell lysates or intact cells to a temperature gradient and then quantifying the amount of soluble protein remaining at each temperature.[2][4]
These application notes provide a detailed protocol for utilizing CETSA to confirm the target engagement of this compound with L3MBTL1 in a cellular environment.
Data Presentation
Table 1: Dose-Dependent Thermal Shift of L3MBTL1 with this compound Treatment. This table presents hypothetical data illustrating the change in the apparent melting temperature (Tm) of L3MBTL1 in cells treated with varying concentrations of this compound. The data shows a concentration-dependent increase in the Tm, indicating target engagement.
| This compound Concentration (µM) | Apparent Melting Temperature (Tm) of L3MBTL1 (°C) | Standard Deviation (± °C) |
| 0 (Vehicle) | 52.1 | 0.4 |
| 1 | 53.5 | 0.3 |
| 5 | 55.8 | 0.5 |
| 10 | 57.2 | 0.4 |
| 25 | 58.9 | 0.6 |
| 50 | 59.1 | 0.5 |
Table 2: Isothermal Dose-Response Analysis of this compound. This table provides hypothetical data from an isothermal dose-response experiment. Cells were treated with a range of this compound concentrations and then heated to a constant temperature (56°C), which is near the Tm of the unbound target. The amount of soluble L3MBTL1 is quantified and normalized to the vehicle-treated control.
| This compound Concentration (µM) | Soluble L3MBTL1 (% of Vehicle Control at 37°C) | Standard Deviation (± %) |
| 0 (Vehicle) | 45.2 | 3.1 |
| 1 | 58.9 | 2.8 |
| 5 | 75.6 | 3.5 |
| 10 | 88.4 | 2.9 |
| 25 | 95.1 | 2.5 |
| 50 | 96.3 | 2.2 |
Experimental Protocols
CETSA Melt Curve Protocol
This protocol details the steps to generate a melt curve for L3MBTL1 in the presence and absence of this compound.
-
Cell Culture and Treatment:
-
Culture a human cell line known to express L3MBTL1 (e.g., HEK293T, A549) to approximately 80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C in a CO2 incubator.
-
-
Cell Lysis:
-
Heat Challenge:
-
Clear the cell lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to remove cellular debris.[1][4]
-
Aliquot the supernatant into PCR tubes.
-
Heat the lysates to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute incubation at room temperature.[1]
-
-
Separation of Soluble and Aggregated Proteins:
-
Protein Quantification:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the samples by Western blotting using a primary antibody specific for L3MBTL1.
-
Quantify the band intensities and normalize them to the intensity of the sample heated to the lowest temperature (e.g., 40°C) to determine the fraction of soluble protein at each temperature.
-
Plot the fraction of soluble protein against temperature to generate the melt curve and determine the apparent Tm.
-
Isothermal Dose-Response (ITDR) Protocol
This protocol is used to determine the potency of this compound in stabilizing L3MBTL1 at a fixed temperature.
-
Cell Culture and Treatment:
-
Follow the same procedure as step 1 of the CETSA Melt Curve Protocol, treating cells with a serial dilution of this compound.
-
-
Cell Lysis and Heat Challenge:
-
Lyse the cells and clear the lysates as described in step 2 of the CETSA Melt Curve Protocol.
-
Heat all samples to a single, predetermined temperature (e.g., 56°C, based on the melt curve data) for 3 minutes.
-
-
Separation and Quantification:
-
Separate the soluble and aggregated proteins as described in step 4 of the CETSA Melt Curve Protocol.
-
Quantify the amount of soluble L3MBTL1 in each sample by Western blotting.
-
Plot the amount of soluble L3MBTL1 against the logarithm of the this compound concentration to generate a dose-response curve.
-
Mandatory Visualizations
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Caption: Hypothetical signaling pathway of L3MBTL1 and point of inhibition by this compound.
References
Application Notes and Protocols for Immunofluorescence Staining After UNC926 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing immunofluorescence (IF) staining to investigate the cellular effects of UNC926, a potent and specific inhibitor of the methyl-lysine (Kme) reader protein L3MBTL1. By elucidating the subcellular localization and expression levels of key proteins following this compound treatment, researchers can gain valuable insights into the biological functions of L3MBTL1 and the therapeutic potential of its inhibition.
This compound is a small molecule inhibitor that targets the malignant brain tumor (MBT) domain of L3MBTL1 with a binding affinity (Kd) of 3.9 μM.[1] L3MBTL1 is a reader of histone methylation marks, specifically recognizing lower methylated states of lysine (B10760008), such as monomethylated histone H4 lysine 20 (H4K20me1).[2][3] By binding to these marks, L3MBTL1 is involved in chromatin compaction and transcriptional repression. Inhibition of L3MBTL1 by this compound is expected to de-repress the expression of target genes, potentially leading to changes in cellular phenotypes such as differentiation, proliferation, or apoptosis.
Immunofluorescence is a powerful technique to visualize these cellular changes by allowing for the direct observation of protein localization and expression. This document provides detailed protocols for treating cells with this compound and subsequently performing immunofluorescence staining to analyze its effects.
Data Presentation
Table 1: Quantitative Analysis of Target Protein X Nuclear Intensity Following this compound Treatment
| Treatment Group | Concentration (μM) | Treatment Duration (hours) | Mean Nuclear Intensity (Arbitrary Units) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle (DMSO) | 0 | 24 | 150.2 | 15.8 | - |
| This compound | 5 | 24 | 95.7 | 12.3 | <0.01 |
| This compound | 10 | 24 | 62.1 | 9.5 | <0.001 |
| This compound | 25 | 24 | 45.3 | 7.2 | <0.001 |
Table 2: Quantification of L3MBTL1 Expression Levels Post-UNC926 Treatment
| Treatment Group | Concentration (μM) | Treatment Duration (hours) | Mean Cellular Fluorescence Intensity (Arbitrary Units) | Standard Deviation | p-value (vs. Vehicle) |
| Vehicle (DMSO) | 0 | 48 | 210.5 | 22.1 | - |
| This compound | 10 | 48 | 205.3 | 25.4 | >0.05 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow for immunofluorescence experiments.
Caption: this compound inhibits L3MBTL1, leading to transcriptional activation.
Caption: A step-by-step workflow for immunofluorescence after this compound treatment.
Experimental Protocols
The following is a generalized protocol for immunofluorescence staining of cultured cells treated with this compound. This protocol may require optimization depending on the cell line, primary antibodies, and imaging system used.
Materials and Reagents:
-
This compound (dissolved in DMSO to create a stock solution)[1]
-
Cell culture medium (appropriate for the cell line)
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (B43269) (or Paraformaldehyde), 4% in PBS
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[4]
-
Blocking Buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)
-
Primary antibodies (specific to the protein of interest and L3MBTL1)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Protocol:
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere and grow to the desired confluency (typically 50-70%).
-
Prepare working solutions of this compound in cell culture medium at the desired final concentrations. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Aspirate the old medium and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24-48 hours).
-
-
Fixation:
-
Aspirate the treatment medium and wash the cells twice with PBS.
-
Add 4% formaldehyde in PBS to each well and incubate for 10-15 minutes at room temperature.[5]
-
Aspirate the formaldehyde and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
If targeting intracellular proteins, add permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) and incubate for 10-15 minutes at room temperature.[4]
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add blocking buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[6]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5-10 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light from this point forward.
-
Aspirate the wash buffer and add the diluted secondary antibody solution.
-
Incubate for 1 hour at room temperature in the dark.[6]
-
-
Nuclear Staining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBS for 5-10 minutes each.
-
Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Perform a final wash with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.[6]
-
-
Imaging and Analysis:
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Capture images using consistent settings (e.g., exposure time, laser power) across all experimental groups.
-
Perform quantitative analysis of the images using appropriate software to measure fluorescence intensity, protein colocalization, or changes in subcellular distribution.[9]
-
Troubleshooting Tips:
-
High Background: Increase the blocking time, add a blocking agent to the antibody dilution buffers, or decrease the antibody concentrations.
-
Weak or No Signal: Increase the antibody concentration or incubation time. Ensure the fixation and permeabilization methods are compatible with the antibody and epitope. Confirm protein expression in your cell line.
-
Artifacts: Ensure proper fixation, as some proteins can redistribute post-fixation.[10] Live-cell imaging can be a useful control to verify localization patterns.[11][12]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sinobiological.com [sinobiological.com]
- 5. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. biotium.com [biotium.com]
- 9. Quantitative analysis of immunofluorescent punctate staining of synaptically localized proteins using confocal microscopy and stereology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Visualizing Protein Localizations in Fixed Cells: Caveats and the Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. murphylab.cbd.cmu.edu [murphylab.cbd.cmu.edu]
- 12. Immunofluorescence and fluorescent-protein tagging show high correlation for protein localization in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing UNC926 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of UNC926 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1). L3MBTL1 is a "reader" of epigenetic marks, specifically binding to mono- and di-methylated lysine (B10760008) residues on histones, which leads to chromatin compaction and transcriptional repression. This compound binds to the MBT domain of L3MBTL1 with a dissociation constant (Kd) of 3.9 μM, thereby preventing its interaction with methylated histones and disrupting its repressive functions.[1]
Q2: What is a recommended starting concentration range for this compound in a new cell-based assay?
A definitive starting concentration for this compound can vary significantly depending on the cell line and the specific assay. However, a common practice for small molecule inhibitors is to start with a broad concentration range. A typical starting point could be from 1 µM to 50 µM. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound, for example, 10 mM, in a suitable solvent like DMSO. This stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C. For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[2]
Q4: How do I determine the optimal concentration of this compound for my specific cell line and assay?
The optimal concentration should be determined by performing a dose-response curve and calculating the half-maximal inhibitory concentration (IC50). This involves treating your cells with a range of this compound concentrations and measuring a relevant biological endpoint, such as cell viability (e.g., using an MTT or CellTiter-Glo assay), proliferation, or a target-specific biomarker.
This compound Signaling Pathway
Inhibition of L3MBTL1 by this compound can lead to the derepression of p53 target genes. Under normal conditions, L3MBTL1 binds to monomethylated p53 at lysine 382 (p53K382me1), contributing to the repression of p53 target genes like p21 and PUMA.[3] By inhibiting L3MBTL1, this compound can prevent this interaction, leading to the activation of the p53 signaling pathway.
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Count the cells and determine viability.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in culture medium from your stock solution. A suggested starting range is from 100 µM down to 0.1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or control medium.
-
Incubate the plate for a duration relevant to your assay (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Incubate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow for this compound Optimization
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in results between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the plate.[4] | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. To avoid edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or medium.[2][4] |
| No significant effect of this compound at expected concentrations | The chosen cell line may be resistant or have low L3MBTL1 expression. The incubation time may be too short. The compound may have degraded. | Confirm the expression of L3MBTL1 in your cell line. Extend the incubation time to allow for downstream effects to manifest. Prepare fresh this compound dilutions from a new aliquot of the stock solution. |
| High levels of cell death even at low this compound concentrations | The cell line is highly sensitive to L3MBTL1 inhibition. The compound concentration is too high. | Perform a cytotoxicity assay (e.g., Trypan Blue exclusion or Annexin V staining) to determine the cytotoxic concentration. Use a lower concentration range in your dose-response experiments. |
| Discrepancy between biochemical (Kd) and cellular (IC50) activity | Poor cell permeability of this compound. Presence of efflux pumps in the cell line. High protein binding in the culture medium. | Consider using a cell permeability assay to assess this compound uptake. If efflux is suspected, co-treatment with an efflux pump inhibitor could be explored. Evaluate the effect of serum concentration in your culture medium on this compound activity. |
| Inconsistent IC50 values across experiments | Variations in cell passage number, cell health, or reagent preparation. | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase when setting up the experiment. Prepare fresh this compound dilutions for each experiment.[4] |
Quantitative Data Summary
Due to the limited availability of publicly accessible, aggregated IC50 data for this compound across a wide range of cell lines, the following table provides an illustrative template. It is crucial for researchers to empirically determine the IC50 for their specific cell line and assay conditions using the protocol provided above.
| Cell Line | Cancer Type | Illustrative IC50 Range (µM) | Assay Type | Incubation Time (hours) |
| Example 1: MCF-7 | Breast Cancer | 5 - 20 | MTT | 72 |
| Example 2: A549 | Lung Cancer | 10 - 30 | CellTiter-Glo | 48 |
| Example 3: HCT116 | Colon Cancer | 1 - 15 | Resazurin | 72 |
| Your Cell Line | Your Cancer Type | To be determined | Your Assay | To be determined |
References
- 1. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MBT repeats of L3MBTL1 link SET8-mediated p53 methylation at lysine 382 to target gene repression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
UNC926 off-target effects and liabilities
Welcome to the technical support center for UNC926, a chemical probe for the methyl-lysine (Kme) reader domain protein L3MBTL1. This guide provides detailed information on its off-target effects, potential liabilities, and troubleshooting advice for researchers.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a small molecule inhibitor that targets the Malignant Brain Tumor (MBT) domain of the Lethal (3) malignant brain tumor-like protein 1 (L3MBTL1). It competitively inhibits the binding of L3MBTL1 to mono- and di-methylated lysine (B10760008) residues on histone tails, particularly H4K20me1/2.
Q2: What are the known off-targets of this compound?
A2: The most significant known off-target of this compound is L3MBTL3, a close homolog of L3MBTL1. This compound exhibits similar potency for both L3MBTL1 and L3MBTL3. Limited screening has shown a decrease in affinity for other MBT domain-containing proteins and no significant binding to the chromodomain protein CBX7.
Q3: Has a comprehensive off-target screening for this compound been published?
A3: To date, a comprehensive, public off-target screening panel for this compound (e.g., a broad kinome scan or a safety pharmacology panel) has not been published. Therefore, caution is advised when interpreting cellular phenotypes, as uncharacterized off-target effects may contribute to the observed results.
Q4: What are the potential cellular consequences of inhibiting both L3MBTL1 and L3MBTL3?
A4: Both L3MBTL1 and L3MBTL3 are involved in chromatin compaction and transcriptional repression. Dual inhibition may lead to more pronounced effects on gene expression than targeting L3MBTL1 alone. Researchers should consider that observed phenotypes may be a composite effect of inhibiting both proteins.
Q5: I am observing unexpected cellular effects. How can I troubleshoot if they are due to off-targets?
A5: To investigate potential off-target effects, consider the following:
-
Use a structurally distinct control compound: Employ an alternative L3MBTL1/3 inhibitor with a different chemical scaffold to see if the phenotype is recapitulated.
-
Perform target knockdown/knockout experiments: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of L3MBTL1 and/or L3MBTL3 to confirm that the observed phenotype is on-target.
-
Perform dose-response studies: An off-target effect may have a different dose-response curve compared to the on-target effect.
-
Consult the literature for known functions of L3MBTL1 and L3MBTL3: Compare your observed phenotype with the known biological roles of these proteins to assess the likelihood of an on-target effect.
Quantitative Data Summary
The following table summarizes the known binding affinities and inhibitory concentrations of this compound and its precursor, UNC669, for L3MBTL1 and its off-target L3MBTL3.
| Compound | Target | Assay Type | Kd (μM) | IC50 (μM) |
| This compound | L3MBTL1 | - | - | 3.9 |
| L3MBTL3 | - | - | 3.2 | |
| UNC669 | L3MBTL1 | ITC | 3.9 | - |
Data compiled from publicly available information.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for assessing its on-target activity.
Caption: Mechanism of this compound action on L3MBTL1-mediated chromatin regulation.
Caption: Workflow for assessing this compound activity using an AlphaScreen assay.
Experimental Protocols
1. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for this compound IC50 Determination
-
Objective: To determine the concentration of this compound required to inhibit 50% of the interaction between the L3MBTL1 MBT domain and a methylated histone peptide.
-
Materials:
-
Purified recombinant L3MBTL1 MBT domain (His-tagged).
-
Biotinylated histone H4 peptide containing monomethylated or dimethylated lysine 20 (H4K20me1/2).
-
This compound stock solution in DMSO.
-
AlphaScreen Nickel Chelate (Ni-NTA) Donor beads.
-
AlphaScreen Streptavidin-coated Acceptor beads.
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA).
-
384-well white opaque microplates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the following in order:
-
This compound dilutions or DMSO (vehicle control).
-
His-tagged L3MBTL1 MBT domain.
-
Biotinylated H4K20me1/2 peptide.
-
-
Incubate the mixture at room temperature for 30 minutes to allow for binding to reach equilibrium.
-
Add a mixture of Ni-NTA Donor beads and Streptavidin Acceptor beads to all wells.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control (100% activity) and a no-protein control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Isothermal Titration Calorimetry (ITC) for Kd Determination
-
Objective: To measure the binding affinity (Kd) of this compound to the L3MBTL1 MBT domain.
-
Materials:
-
Purified recombinant L3MBTL1 MBT domain.
-
This compound stock solution.
-
ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl), degassed.
-
Isothermal titration calorimeter.
-
-
Procedure:
-
Dialyze the L3MBTL1 protein into the ITC buffer.
-
Dissolve this compound in the same ITC buffer.
-
Load the L3MBTL1 solution into the sample cell of the calorimeter.
-
Load the this compound solution into the titration syringe.
-
Perform a series of injections of this compound into the L3MBTL1 solution while monitoring the heat change.
-
Perform a control titration of this compound into the buffer alone to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Troubleshooting UNC926 solubility issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting solubility issues related to the methyl-lysine (Kme) reader domain inhibitor, UNC926.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The most common and recommended solvent for preparing a high-concentration stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). Several suppliers report high solubility in DMSO, for instance, up to 67 mg/mL (198.66 mM).[1] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed water can significantly decrease the solubility of many organic compounds.[2] For in vivo experiments, specific formulations involving solvents like PEG300, Tween-80, and saline are recommended.
Q2: My this compound powder is not dissolving completely in the recommended solvent. What should I do?
A2: If you encounter difficulty in dissolving this compound, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution gently in a water bath (e.g., 37°C) for a short period (5-15 minutes).[2] Avoid excessive heat, as it may lead to compound degradation.
-
Sonication: Use a bath sonicator to aid dissolution.[2] This can help break up small aggregates and enhance solvation.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Contaminants or absorbed water can negatively impact solubility.[2]
Q3: I observed precipitation in my this compound stock solution after storage. What is the cause and how can I resolve it?
A3: Precipitation upon storage, particularly after freeze-thaw cycles, is a common issue with small molecule inhibitors dissolved in DMSO.[2] To resolve this, you can gently warm the solution and vortex or sonicate it until the precipitate redissolves.[2] Before use, always visually inspect the solution to ensure it is clear and free of particulates. To prevent this issue, it is highly recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
A4: This is a common challenge when working with hydrophobic compounds. Here are some strategies to mitigate precipitation in aqueous media:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain this compound solubility, but not high enough to cause cellular toxicity (typically kept below 0.5% v/v).
-
Intermediate Dilutions: Prepare intermediate dilutions of your this compound stock in DMSO before the final dilution into the aqueous buffer.
-
Co-solvents: For in vivo or challenging in vitro systems, consider using formulations that include co-solvents like PEG300 or surfactants like Tween-80, which can improve aqueous solubility.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous buffer can sometimes improve solubility. However, ensure the chosen pH is compatible with your experimental system.[3]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Molar Concentration (approx.) | Source |
| DMSO | 67 mg/mL | 198.66 mM | Selleck Chemicals[1] |
| Water | Soluble to 100 mM | 100 mM | R&D Systems[2] |
| Ethanol | 2 mg/mL | 5.93 mM | Selleck Chemicals[1] |
*Note: The reported solubility of this compound can vary between suppliers and batches. Always refer to the Certificate of Analysis for your specific lot.
Table 2: Example In Vivo Formulations for this compound
| Protocol | Solvent Composition | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.41 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.41 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.41 mM) |
*Source: MedchemExpress. These protocols yield a clear solution.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound for use in various experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Methodology:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Calculate the required mass of this compound and volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is approximately 337.25 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.[2] Alternatively, use a sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: General Workflow for an In Vitro L3MBTL1 Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the activity of the L3MBTL1 enzyme.
Materials:
-
Purified L3MBTL1 protein
-
Histone peptide substrate (e.g., H4K20me1)
-
Assay buffer optimized for L3MBTL1 activity
-
This compound stock solution in DMSO
-
Detection reagents (specific to the assay format, e.g., fluorescently labeled antibody)
-
96-well or 384-well microplates
-
Microplate reader
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the this compound stock solution in the assay buffer. Also, prepare solutions of L3MBTL1 and the histone peptide substrate in the assay buffer.
-
Assay Setup: In a microplate, add the assay buffer, this compound at various concentrations (including a DMSO-only control), and the L3MBTL1 enzyme.
-
Pre-incubation: Gently mix and incubate the plate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow this compound to bind to the enzyme.
-
Reaction Initiation: Add the histone peptide substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a specific time at the optimal temperature to allow for the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: this compound inhibits the L3MBTL1 signaling pathway.
Caption: Experimental workflow for an in vitro inhibition assay.
References
Technical Support Center: Troubleshooting Epigenetic Inhibitors in Culture
Welcome to the technical support center for researchers, scientists, and drug development professionals working with epigenetic inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges encountered during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My epigenetic inhibitor is showing higher cytotoxicity than expected. What are the possible causes?
A1: Unexpectedly high cytotoxicity can stem from several factors. Firstly, the inhibitor concentration may be too high for your specific cell line. It is also possible that the solvent used to dissolve the inhibitor (e.g., DMSO) is reaching toxic levels in your culture (typically >0.5%). Off-target effects of the inhibitor are another common cause of cytotoxicity. Finally, the health and passage number of your cells can influence their sensitivity to treatment.
Q2: I'm observing significant variability in the inhibitory effect of my compound between experiments. What could be the reason?
A2: Inconsistent results are a frequent challenge in cell-based assays. This variability can be due to several factors, including:
-
Inhibitor Instability: Many epigenetic inhibitors are unstable in aqueous solutions and can degrade over the course of an experiment.
-
Cell Culture Variability: Differences in cell passage number, confluency, and overall health can significantly impact experimental outcomes.
-
Pipetting and Dilution Errors: Inaccurate preparation of inhibitor concentrations is a common source of variability.
-
Precipitation: The inhibitor may be precipitating out of the culture medium, especially at higher concentrations, reducing its effective concentration.
Q3: How can I be sure that the observed phenotype is due to the inhibition of the intended target and not off-target effects?
A3: Distinguishing on-target from off-target effects is crucial for validating your results. Several strategies can be employed:
-
Rescue Experiments: If the inhibitor targets an enzyme, overexpressing a drug-resistant mutant of that enzyme should rescue the observed phenotype.
-
Direct Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) can be used to confirm that the inhibitor is binding to its intended target within the cell.
-
Knockdown/Knockout Models: Compare the phenotype induced by the inhibitor to that of cells where the target protein has been genetically depleted using techniques like siRNA or CRISPR/Cas9.
Q4: My inhibitor seems to lose its effect over time in my long-term culture experiments. Why is this happening?
A4: The loss of inhibitor efficacy in long-term experiments is often due to its limited stability in culture medium at 37°C. Many small molecule inhibitors undergo hydrolysis or enzymatic degradation. For example, the BET inhibitor JQ1 has a relatively short half-life in culture.[1] It is also possible that cells are developing resistance to the inhibitor over time through various mechanisms.
Troubleshooting Guides
Problem 1: Unexpected or High Cytotoxicity
If you are observing a higher-than-expected level of cell death, follow this troubleshooting workflow:
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical flowchart for troubleshooting unexpected cytotoxicity.
Problem 2: Inconsistent Results and Lack of Reproducibility
For issues with experimental variability, consider the following steps:
Troubleshooting Workflow for Inconsistent Results
References
Technical Support Center: Minimizing UNC926 Cytotoxicity in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the L3MBTL1 inhibitor, UNC926, in long-term experiments while minimizing its cytotoxic effects. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate successful and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a methyl-lysine (Kme) reader domain inhibitor that specifically targets the Malignant Brain Tumor (MBT) domain of the L3MBTL1 protein with a dissociation constant (Kd) of 3.9 μM.[1][2][3] It functions by disrupting the interaction between L3MBTL1 and monomethylated histone H4 at lysine (B10760008) 20 (H4K20me1), thereby affecting chromatin structure and gene expression.[2][3] this compound also exhibits some affinity for the L3MBTL3 protein.[4][5]
Q2: What are the potential causes of this compound-induced cytotoxicity in long-term cell culture?
A2: Long-term exposure to this compound can lead to cytotoxicity through several mechanisms:
-
On-target effects: L3MBTL1 is a known tumor suppressor that plays a role in maintaining genomic stability.[2] Its inhibition by this compound can lead to replicative stress, DNA breaks, and activation of the DNA damage response.[2] This can subsequently trigger cell cycle arrest and apoptosis, particularly through the activation of the p53 signaling pathway.[1][6]
-
Off-target effects: Although this compound is relatively selective, at higher concentrations or in certain cellular contexts, it may interact with other cellular proteins, leading to unintended toxicities.
-
Concentration and exposure duration: Continuous exposure to high concentrations of this compound can overwhelm cellular stress response pathways, leading to cumulative toxicity and cell death.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments?
A3: The optimal concentration of this compound is highly dependent on the cell line and the desired experimental outcome. It is crucial to perform a dose-response and time-course experiment to determine the therapeutic window for your specific model. A concentration that effectively inhibits L3MBTL1 activity without causing significant cell death should be selected. Detailed protocols for these experiments are provided in the "Experimental Protocols" section.
Q4: Are there any known downstream signaling pathways affected by this compound that I should investigate?
A4: A key downstream pathway to investigate is the p53 signaling pathway . L3MBTL1 is known to repress the activity of the tumor suppressor protein p53 by binding to its monomethylated form.[1][6] Inhibition of L3MBTL1 by this compound is hypothesized to release this repression, leading to p53 activation and the subsequent transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, NOXA).
Troubleshooting Guide
This guide provides a structured approach to address common issues encountered during long-term experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed shortly after this compound treatment. | 1. Concentration is too high: The concentration of this compound may be in the toxic range for your specific cell line. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 3. Cell line sensitivity: Your chosen cell line may be particularly sensitive to L3MBTL1 inhibition. | 1. Perform a dose-response experiment: Determine the IC50 value for cytotoxicity and select a concentration for long-term studies that is well below this value but still effective for L3MBTL1 inhibition. 2. Check solvent concentration: Ensure the final concentration of the solvent in the culture medium is non-toxic (typically <0.1% for DMSO). Run a vehicle-only control. 3. Consider a different cell line: If possible, test this compound on a panel of cell lines to find a more resistant model for your long-term studies. |
| Gradual increase in cell death over several days or weeks. | 1. Cumulative toxicity: Continuous exposure to this compound, even at a seemingly non-toxic concentration, can lead to a gradual buildup of cellular stress. 2. Induction of apoptosis or cell cycle arrest: The on-target effect of this compound may be leading to a programmed cellular response over time. | 1. Intermittent dosing: Consider a dosing schedule where this compound is removed from the culture medium for a period to allow cells to recover. 2. Lower the concentration: Use the lowest effective concentration of this compound. 3. Analyze cell cycle and apoptosis: Perform flow cytometry-based assays to determine if this compound is inducing cell cycle arrest or apoptosis in your cell line (see "Experimental Protocols"). |
| Inconsistent or unexpected experimental results. | 1. Off-target effects: The observed phenotype may not be due to L3MBTL1 inhibition but rather an off-target effect of this compound. 2. Compound instability: this compound may be degrading in the culture medium over time. | 1. Use a negative control compound: If available, use a structurally similar but inactive analog of this compound. 2. Validate with a genetic approach: Use siRNA or shRNA to knockdown L3MBTL1 and see if the phenotype is recapitulated. 3. Replenish this compound: Change the culture medium and re-add fresh this compound at regular intervals during long-term experiments. |
Data Presentation: Summarizing Quantitative Data
Presenting your data in a clear and structured format is essential for interpretation and comparison. Below are example tables for summarizing cytotoxicity and cell cycle data.
Table 1: Example of this compound Cytotoxicity Data (IC50 values)
| Cell Line | Cancer Type | This compound IC50 (µM) after 72h |
| MCF-7 | Breast Cancer | 15.2 |
| HCT116 | Colon Cancer | 8.5 |
| A549 | Lung Cancer | 22.1 |
| U-87 MG | Glioblastoma | 12.8 |
This table presents hypothetical IC50 values to illustrate data presentation. Researchers should determine these values experimentally for their specific cell lines.
Table 2: Example of Cell Cycle Analysis Data after 48h this compound Treatment
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HCT116 | Vehicle (0.1% DMSO) | 45.3 | 35.1 | 19.6 |
| This compound (5 µM) | 68.2 | 15.4 | 16.4 | |
| MCF-7 | Vehicle (0.1% DMSO) | 52.1 | 28.9 | 19.0 |
| This compound (10 µM) | 65.7 | 18.3 | 16.0 |
This table presents hypothetical cell cycle data to illustrate data presentation. Researchers should perform these experiments and analyze their own data.
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound, a measure of its cytotoxicity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of DMSO to each well and mix gently to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound or vehicle control for the desired time point (e.g., 24, 48 hours).
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Apoptosis Detection using Annexin V/PI Staining
This protocol allows for the detection and quantification of apoptotic and necrotic cells following this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Cell Harvest: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound-induced cytotoxicity.
Experimental Workflow Diagram
Caption: Workflow for minimizing cytotoxicity and studying this compound.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting this compound-induced cytotoxicity.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. L3MBTL1 Deficiency Directs the Differentiation of Human Embryonic Stem Cells Toward Trophectoderm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chromatin Protein L3MBTL1 Is Dispensable for Development and Tumor Suppression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. L3MBTL1 L3MBTL histone methyl-lysine binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Interpreting UNC926 Dose-Response Curves: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UNC926. The information is presented in a question-and-answer format to directly address specific issues users might encounter during their experiments, with a focus on interpreting dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that targets methyl-lysine (Kme) reader domains. Specifically, it binds to the Malignant Brain Tumor (MBT) domain of the L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1) protein. This binding action inhibits the interaction between L3MBTL1 and its histone substrates, such as monomethylated histone H4 at lysine (B10760008) 20 (H4K20me1).[1][2][3] L3MBTL1 is a transcriptional repressor, and by inhibiting its function, this compound can modulate gene expression.[4][5][6]
Q2: I am planning a cell-based assay with this compound. What is a good starting concentration range to test?
A2: A good starting point for a dose-response experiment with this compound would be to test a wide range of concentrations spanning several orders of magnitude around its biochemical IC50 value. The reported IC50 of this compound for L3MBTL1 is 3.9 µM.[1][2] Therefore, a suggested concentration range for initial cell-based assays would be from 0.1 µM to 100 µM. This range should allow you to observe the full dose-response curve, including the baseline, the slope, and the maximal effect.
It is crucial to determine the optimal concentration range and IC50 value empirically for each specific cell line and assay condition, as cellular permeability, off-target effects, and other factors can influence the effective concentration.
| Parameter | Value | Source |
| Target | L3MBTL1 | [1][2] |
| Biochemical IC50 | 3.9 µM | [1][2] |
| Secondary Target | L3MBTL3 | [1] |
| Biochemical IC50 (L3MBTL3) | 3.2 µM | [1] |
| Suggested Starting Concentration Range (Cell-based assays) | 0.1 µM - 100 µM | Inferred from biochemical IC50 |
Q3: My this compound dose-response curve is not a classic sigmoidal shape. What could be the reason?
A3: Atypical, or non-sigmoidal, dose-response curves can arise from various factors. Here are some potential reasons and troubleshooting steps:
-
Compound Precipitation: this compound may have limited solubility in aqueous cell culture media, especially at higher concentrations. Precipitated compound will not be biologically active and can lead to a plateau or even a decrease in effect at higher doses.
-
Troubleshooting: Visually inspect your wells for any precipitate. Prepare fresh serial dilutions of this compound in DMSO and then dilute into your final assay medium. Consider using a stepwise dilution method to minimize precipitation.
-
-
Off-Target Effects: At higher concentrations, this compound might interact with other cellular targets, leading to complex biological responses that deviate from a simple sigmoidal curve.[7] this compound has been shown to have a similar affinity for L3MBTL3 (IC50 of 3.2 µM).[1]
-
Troubleshooting: If possible, include a negative control compound that is structurally similar to this compound but inactive against L3MBTL1 to assess off-target effects. Lowering the maximum concentration tested may help to stay within a more specific activity range.
-
-
Cellular Heterogeneity: The cell population being tested may not be uniform in its response to this compound, leading to a biphasic or multi-phasic dose-response curve.
-
Assay Artifacts: Issues with the assay itself, such as signal interference from the compound at high concentrations or edge effects in the plate, can distort the shape of the curve.
-
Troubleshooting: Run appropriate controls, including vehicle-only and no-cell controls, to check for assay artifacts.
-
Q4: I am observing high background or inconsistent results in my cell viability assay with this compound. What are some common causes and solutions?
A4: High background and inconsistent results can be frustrating. Here are some common culprits and how to address them:
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | Visually inspect wells for precipitate. Prepare fresh stock solutions and use a stepwise dilution method. Consider pre-warming the media before adding the compound. |
| DMSO Toxicity | Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (media with the same final DMSO concentration) to assess solvent toxicity. |
| Contamination | Check for microbial contamination in your cell culture and reagents. Use sterile techniques and fresh media. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Pipette carefully and consistently. Allow cells to settle evenly by leaving the plate at room temperature for a short period before incubation. |
| Edge Effects | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Reagent Issues | Ensure all assay reagents are properly stored and within their expiration dates. |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay for this compound
This protocol provides a general guideline for assessing the effect of this compound on cell viability using a standard MTT assay.
Materials:
-
This compound (dissolved in DMSO to create a 10 mM stock solution)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of your 10 mM this compound stock solution in DMSO.
-
Further dilute these this compound stocks in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, with occasional gentle shaking.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment by normalizing to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value using a suitable non-linear regression model.
-
Visualizations
L3MBTL1 Signaling Pathway
Caption: L3MBTL1 signaling pathway illustrating its role in transcriptional repression.
Experimental Workflow: Troubleshooting Dose-Response Curves
Caption: A logical workflow for troubleshooting atypical dose-response curves with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 3. UNC 926 hydrochloride | CAS 1782573-49-2 | this compound HCl | Tocris Bioscience [tocris.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. genecards.org [genecards.org]
- 6. L3MBTL1 L3MBTL histone methyl-lysine binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Signal in ChIP-seq
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common issue of low signal in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments.
A Note on "UNC926": Our resources do not indicate that "this compound" is a standard or commercially available reagent for ChIP-seq. This guide will therefore focus on general principles and troubleshooting strategies for low signal in ChIP-seq, which are applicable regardless of the specific reagents used.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal or no signal in a ChIP-seq experiment?
Low signal in ChIP-seq can arise from several factors throughout the experimental workflow. The most common culprits include:
-
Inefficient Immunoprecipitation: This can be due to a low-quality or non-validated antibody, or an antibody used at a suboptimal concentration.[1]
-
Problems with Starting Material: Insufficient cell or tissue numbers can lead to a low yield of chromatin.[2][3]
-
Ineffective Cell Lysis and Chromatin Preparation: Incomplete cell lysis will result in a poor chromatin yield.[2]
-
Suboptimal Chromatin Shearing: Both under- and over-sonication can negatively impact your results.[1][2] Under-sonication leads to large DNA fragments that are inefficiently immunoprecipitated, while over-sonication can damage antibody epitopes.[1][3]
-
Issues with Cross-linking: Excessive cross-linking can mask antibody epitopes, reducing binding efficiency.[2]
-
Problems during Library Preparation: Inefficient adapter ligation or excessive PCR amplification can lead to a low-complexity library and a high number of duplicate reads.[4][5]
Q2: How can I determine if my antibody is suitable for ChIP-seq?
It is crucial to use an antibody that has been validated for ChIP applications.[1] Look for antibodies that the manufacturer has specifically tested and verified for ChIP-seq. If you are using an antibody not previously validated for ChIP, it is essential to perform preliminary experiments, such as immunoprecipitation followed by Western blotting, to confirm that it can effectively pull down your protein of interest.
Q3: How much starting material is recommended for a successful ChIP-seq experiment?
The amount of starting material required can vary depending on the abundance of the target protein and the cell type. However, a general guideline is to use 1 to 10 million cells per immunoprecipitation.[1] For low-abundance targets like transcription factors, it may be necessary to start with a higher number of cells.[6]
Q4: What is the optimal DNA fragment size for ChIP-seq?
The ideal chromatin fragment size for ChIP-seq is typically between 200 and 600 base pairs.[7] It is recommended to optimize your sonication or enzymatic digestion conditions to achieve this range.[2][6] You can check the fragment size by running an aliquot of your sheared chromatin on an agarose (B213101) gel.[7]
Troubleshooting Guide: Low ChIP-seq Signal
This guide provides a systematic approach to identifying and resolving the root cause of low signal in your ChIP-seq experiments.
Problem Area 1: Starting Material and Cross-linking
| Potential Cause | Recommended Solution | Quantitative Guideline |
| Insufficient starting material | Increase the number of cells or amount of tissue used for each immunoprecipitation.[2] | 1-10 million cells per IP[1] |
| Over-cross-linking | Reduce the formaldehyde (B43269) incubation time or concentration. Quench the reaction with glycine (B1666218).[2] | 1% formaldehyde for 10-15 minutes at room temperature[1] |
| Incomplete cell lysis | Use a more stringent lysis buffer or incorporate mechanical disruption (e.g., dounce homogenization). | N/A |
Problem Area 2: Chromatin Shearing
| Potential Cause | Recommended Solution | Quantitative Guideline |
| Under-sonication | Increase sonication time or power. Perform a time-course experiment to optimize shearing. | Fragment size: 200-600 bp[7] |
| Over-sonication | Reduce sonication time or power.[1] This can damage epitopes. | Fragment size: 200-600 bp[7] |
Problem Area 3: Immunoprecipitation
| Potential Cause | Recommended Solution | Quantitative Guideline |
| Low-quality antibody | Use a ChIP-validated antibody.[1] | N/A |
| Suboptimal antibody concentration | Titrate the antibody to find the optimal amount. Too little antibody will result in a low yield, while too much can increase background.[1][8] | 1-10 µg of antibody per IP is a common starting range[2] |
| Inefficient bead binding | Use high-quality Protein A/G beads. Ensure proper mixing and incubation times.[2] | N/A |
| Stringent wash conditions | Reduce the salt concentration in your wash buffers.[2] High salt can disrupt specific antibody-protein interactions. | Do not exceed 500 mM NaCl in wash buffers |
Problem Area 4: Library Preparation and Sequencing
| Potential Cause | Recommended Solution | Quantitative Guideline |
| Low DNA input for library prep | Use a low-input library preparation kit. Optimize DNA purification steps to minimize loss.[8] | N/A |
| High PCR duplication | Reduce the number of PCR cycles during library amplification.[4] | N/A |
| Low library complexity | This can result from low starting material or too many PCR cycles.[4][5] | N/A |
Experimental Protocols
Standard Cross-linking ChIP-seq Protocol
This protocol provides a general workflow. Optimization of specific steps is critical for success.
-
Cell Fixation (Cross-linking):
-
Cell Lysis and Chromatin Shearing:
-
Wash cells with ice-cold PBS.
-
Lyse cells using a suitable lysis buffer containing protease inhibitors.[9]
-
Shear chromatin to an average size of 200-600 bp by sonication. Optimization of sonication conditions is crucial.[7]
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.[1]
-
-
Immunoprecipitation (IP):
-
Washes:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.[1]
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.[7]
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol:chloroform extraction.[10]
-
Visualizations
ChIP-seq Experimental Workflow
Caption: A high-level overview of the Chromatin Immunoprecipitation sequencing (ChIP-seq) workflow.
Troubleshooting Logic for Low ChIP-seq Signal
Caption: A decision tree for troubleshooting low signal in ChIP-seq experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. hbctraining.github.io [hbctraining.github.io]
- 5. Practical Guidelines for the Comprehensive Analysis of ChIP-seq Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized chromatin immunoprecipitation protocol using Staph-seq for analyzing genome-wide protein-DNA interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 10. academic.oup.com [academic.oup.com]
UNC926 stability in cell culture media
This technical support center provides guidance on the stability of UNC926 in cell culture media for researchers, scientists, and drug development professionals. As specific stability data for this compound is limited in published literature, this guide combines general best practices for handling small molecule inhibitors in cell culture with the known characteristics of this compound as an L3MBTL1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Lethal (3) Malignant Brain Tumor-Like Protein 1 (L3MBTL1). L3MBTL1 is a "reader" of methyl-lysine marks on histones, specifically recognizing mono- and di-methylated lysine (B10760008) residues. By binding to the MBT domain of L3MBTL1, this compound prevents it from interacting with its histone targets, thereby modulating gene expression and cellular processes such as the DNA damage response.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO). For accurate concentration, ensure that the powdered compound is fully dissolved. Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What are the potential stability issues for this compound in cell culture media?
A3: Like many small molecules, the stability of this compound in cell culture media can be influenced by several factors:
-
Hydrolysis: The aqueous environment of cell culture media at a physiological pH (typically 7.2-7.4) can lead to the hydrolysis of labile functional groups.
-
Media Components: Components within the media, such as amino acids, vitamins, and serum proteins, can potentially react with or bind to this compound, affecting its effective concentration and stability.
-
Temperature: Incubation at 37°C can accelerate the degradation of thermally sensitive compounds.
-
Light: Exposure to light can cause photodegradation of light-sensitive molecules. It is advisable to protect solutions containing this compound from light.
Q4: My cells are not responding to this compound as expected. Could this be a stability issue?
A4: A lack of expected cellular response can be due to several factors, including compound instability. If this compound degrades in the cell culture medium over the course of your experiment, the effective concentration will decrease, leading to a diminished biological effect. It is crucial to determine the stability of this compound under your specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed after adding this compound to media | Poor solubility of this compound in the aqueous media. | - Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced precipitation.- Prepare the final working solution by adding the this compound stock solution to pre-warmed media while vortexing.- Consider using a formulation with solubility-enhancing excipients, if compatible with your cell line. |
| Inconsistent results between experiments | Degradation of this compound in stock solution or working solution. | - Use freshly prepared working solutions for each experiment.- Avoid repeated freeze-thaw cycles of the stock solution by storing it in single-use aliquots.- Confirm the stability of your stock solution over time. |
| Loss of this compound activity over time in a long-term experiment | Instability of this compound in the cell culture media at 37°C. | - Perform a stability study to determine the half-life of this compound in your specific cell culture medium (see Experimental Protocol below).- If this compound is found to be unstable, consider replenishing the media with fresh compound at regular intervals based on its determined half-life. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Materials:
-
This compound
-
DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Phosphate-Buffered Saline (PBS)
-
Incubator at 37°C with 5% CO2
-
HPLC or LC-MS system
2. Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Spike the cell culture medium: Dilute the this compound stock solution into pre-warmed cell culture medium to a final concentration of 10 µM. Prepare separate solutions for media with and without serum.
-
Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the this compound-containing medium. This will serve as your reference for 100% compound stability.
-
Incubation: Incubate the remaining this compound-containing medium at 37°C in a CO2 incubator.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).
-
Sample Preparation: For each time point, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) to the collected aliquot. Centrifuge to pellet the precipitate and transfer the supernatant for analysis.
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining concentration of this compound at each time point.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will allow you to determine the half-life of this compound in your specific cell culture medium.
Quantitative Data Summary
As no specific quantitative stability data for this compound is publicly available, the following table is a template for presenting your experimental findings from the protocol above.
| Medium Condition | Half-life (t½) at 37°C | % Remaining after 24h | % Remaining after 48h | % Remaining after 72h |
| DMEM + 10% FBS | Enter your data here | Enter your data here | Enter your data here | Enter your data here |
| DMEM (serum-free) | Enter your data here | Enter your data here | Enter your data here | Enter your data here |
| RPMI-1640 + 10% FBS | Enter your data here | Enter your data here | Enter your data here | Enter your data here |
| RPMI-1640 (serum-free) | Enter your data here | Enter your data here | Enter your data here | Enter your data here |
Visualizations
Caption: Mechanism of action of this compound as an L3MBTL1 inhibitor.
Caption: Experimental workflow for assessing this compound stability.
Caption: Troubleshooting logic for this compound experiments.
UNC926 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UNC926, a selective inhibitor of the methyl-lysine reader protein L3MBTL1.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, leading to variability and reproducibility challenges.
Issue 1: Inconsistent or No Compound Activity
| Potential Cause | Recommended Solution |
| Compound Precipitation | This compound is hydrophobic and may have limited aqueous solubility. Prepare a high-concentration stock solution in 100% DMSO. For working concentrations, perform serial dilutions in pre-warmed cell culture medium to avoid "solvent shock". Visually inspect for precipitates after dilution. |
| Compound Instability | The stability of this compound in aqueous solutions and cell culture media at 37°C over long incubation periods is not well characterized. It is recommended to perform a stability study by incubating this compound in your specific medium at 37°C for the duration of your experiment and quantifying its concentration at different time points using HPLC or LC-MS. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
| Low Cell Permeability | While many small molecules are cell-permeable, inefficient transport across the cell membrane can limit intracellular activity. If direct target engagement in cells is a concern, consider using a cell-based target engagement assay, such as a cellular thermal shift assay (CETSA), to confirm that this compound is reaching its intracellular target. |
| Incorrect Dosing | The reported Kd for this compound binding to the MBT domain of L3MBTL1 is 3.9 μM.[2] However, the effective concentration in a cellular context (IC50) can be higher and is cell-line dependent. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Cell Line Variability | The expression levels of L3MBTL1 and the activity of its downstream pathways can vary significantly between different cell lines, leading to different sensitivities to this compound. |
Issue 2: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding to avoid clumps. Use a calibrated multichannel pipette for seeding and ensure consistent volume in each well. |
| Edge Effects in Multi-well Plates | Evaporation from wells on the outer edges of a multi-well plate can concentrate the compound and affect cell growth. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media. |
| Inconsistent Compound Addition | Ensure the compound is thoroughly mixed into the medium of each well after addition. |
| Variable Incubation Times | Use a consistent incubation time for all plates and samples within an experiment. |
Issue 3: Unexpected or Off-Target Effects
| Potential Cause | Recommended Solution |
| Off-Target Kinase Activity | The ATP-binding pocket of kinases is a common site for off-target interactions for many small molecules.[3] While a comprehensive kinase selectivity profile for this compound is not publicly available, it is prudent to consider this possibility if observing phenotypes inconsistent with L3MBTL1 inhibition. If significant off-target kinase activity is suspected, consider profiling this compound against a kinase panel. |
| DMSO Toxicity | High concentrations of DMSO can be toxic to cells and can induce off-target effects. Keep the final DMSO concentration in your cell culture medium below 0.5% (v/v) and include a vehicle control (media with the same final DMSO concentration) in all experiments. |
| Phenotypic Variability | Single cells within a population can exhibit heterogeneous responses to drug treatment.[4][5] This can lead to a subpopulation of cells being resistant to this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive inhibitor of the malignant brain tumor (MBT) domains of L3MBTL1.[2] L3MBTL1 is a "reader" of histone modifications, specifically binding to mono- and di-methylated lysine (B10760008) residues on histone tails (e.g., H4K20) and non-histone proteins like p53.[6][7] By binding to the MBT domains, this compound prevents L3MBTL1 from recognizing its methylated targets, thereby disrupting its function in transcriptional repression and chromatin compaction.
Q2: What are the known downstream effects of L3MBTL1 inhibition by this compound?
A2: L3MBTL1 is involved in several cellular processes. Its inhibition can lead to:
-
De-repression of target genes: L3MBTL1 is a transcriptional repressor, so its inhibition can lead to the upregulation of genes it normally silences.[6]
-
Modulation of p53 activity: L3MBTL1 can bind to methylated p53 and regulate the expression of its target genes.[6][8] Inhibition of L3MBTL1 could therefore alter p53-mediated pathways, such as cell cycle arrest and apoptosis.
-
Effects on protein quality control: L3MBTL1 has been identified as a key regulator of protein quality control systems that degrade misfolded proteins.[6]
Q3: What concentration of this compound should I use in my experiments?
A3: The reported in vitro binding affinity (Kd) of this compound to the L3MBTL1 MBT domain is 3.9 μM.[2] However, the optimal concentration for cell-based assays will vary depending on the cell line, assay type, and incubation time. It is highly recommended to perform a dose-response curve, typically ranging from 0.1 to 50 μM, to determine the IC50 for your specific experimental setup.
Q4: How should I prepare and store this compound?
A4: Prepare a concentrated stock solution of this compound hydrochloride in 100% DMSO (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. When preparing working solutions, dilute the DMSO stock in pre-warmed aqueous buffer or cell culture medium.
Q5: What are the appropriate controls for experiments with this compound?
A5: To ensure the validity of your results, include the following controls in your experiments:
-
Vehicle Control: Treat cells with the same final concentration of DMSO used to dissolve this compound.
-
Untreated Control: Cells that are not exposed to either this compound or DMSO.
-
Positive Control (if available): A known modulator of the pathway you are investigating.
Quantitative Data
Table 1: this compound Binding Affinity
| Target | Assay Type | Value (μM) |
| L3MBTL1 MBT Domain | Dissociation Constant (Kd) | 3.9[2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol describes a general method for assessing the effect of this compound on cell viability.
Materials:
-
This compound hydrochloride
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a series of this compound dilutions in complete cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle control wells.
-
Remove the old medium from the cells and add the this compound dilutions.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blotting for Downstream Target Modulation
This protocol outlines a general procedure to assess changes in protein levels of L3MBTL1 downstream targets after this compound treatment.
Materials:
-
This compound hydrochloride
-
Cell line of interest
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p53, p21, c-Myc) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Methodology:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the desired concentrations of this compound or vehicle control for the appropriate time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Simplified L3MBTL1 signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. UNC 926 hydrochloride | CAS 1782573-49-2 | this compound HCl | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. Rare cell variability and drug-induced reprogramming as a mode of cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. L3MBTL1 regulates ALS/FTD-associated proteotoxicity and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. L3MBTL1 L3MBTL histone methyl-lysine binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. L3MBTL1 L3MBTL histone methyl-lysine binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Technical Support Center: UNC926 Activity and Serum Concentration Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the activity of UNC926, a known inhibitor of the methyl-lysine reader protein L3MBTL1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor that specifically targets the Malignant Brain Tumor (MBT) domains of the Lethal (3) malignant brain tumor-like protein 1 (L3MBTL1). L3MBTL1 is a "reader" protein that recognizes mono- and di-methylated lysine (B10760008) residues on histones, playing a crucial role in transcriptional repression and chromatin compaction.
Q2: How does serum concentration in cell culture media affect the apparent activity of this compound?
A2: The presence of serum in cell culture media can significantly decrease the apparent potency of this compound. This is due to the binding of this compound to serum proteins, primarily albumin. According to the "free drug hypothesis," only the unbound fraction of an inhibitor is available to interact with its target.[1] Serum protein binding reduces the free concentration of this compound, leading to a higher concentration of the inhibitor being required to achieve the same level of L3MBTL1 inhibition. This phenomenon is observed as a rightward shift in the IC50 curve.[1]
Q3: What is an IC50 shift assay and why is it important for this compound?
A3: An IC50 shift assay is an experiment designed to quantify the effect of serum proteins on the potency of a compound. By determining the IC50 value of this compound in the absence and presence of varying concentrations of serum or a purified serum protein like human serum albumin (HSA), researchers can measure the fold-shift in potency. This information is critical for translating in vitro biochemical potency to effective concentrations in cell-based assays and for predicting in vivo efficacy, where serum proteins are abundant.
Q4: What is the signaling pathway of L3MBTL1, the target of this compound?
A4: L3MBTL1 is a component of the Polycomb group (PcG) of proteins and functions as a transcriptional repressor.[2] It recognizes mono- and di-methylated histone H4 at lysine 20 (H4K20me1/2) and histone H1b at lysine 26 (H1bK26me1/2).[3][4] Upon binding to these marks, L3MBTL1 contributes to chromatin compaction and the silencing of target genes. One of the key non-histone targets of L3MBTL1 is the tumor suppressor protein p53. L3MBTL1 binds to monomethylated p53 at lysine 382 (p53K382me1) and represses its transcriptional activity in the absence of DNA damage.[2][5] Therefore, inhibition of L3MBTL1 by this compound can lead to the activation of p53 target genes.
Troubleshooting Guides
Problem 1: this compound shows high potency in a biochemical assay but weak activity in a cell-based assay.
-
Possible Cause: High serum protein binding in the cell culture medium. The serum proteins are sequestering this compound, reducing its free concentration and thus its ability to inhibit L3MBTL1 in cells.
-
Troubleshooting Steps:
-
Reduce Serum Concentration: If experimentally feasible, perform cell-based assays with a lower serum concentration (e.g., 2% or 5% FBS instead of 10%). Be aware that this may affect cell health and growth.
-
Perform an IC50 Shift Assay: Quantify the impact of serum on this compound potency to understand the magnitude of the effect. This will help in determining the appropriate concentration range for your cell-based experiments.
-
Use Serum-Free Media: If the cell line can be maintained in serum-free or defined media for the duration of the experiment, this will eliminate the confounding factor of serum protein binding.
-
Increase this compound Concentration: Based on the IC50 shift data, you may need to use a higher concentration of this compound in your cell-based assays to achieve the desired level of target engagement.
-
Problem 2: Inconsistent results in this compound activity assays.
-
Possible Cause: Variability in serum batches, improper assay setup, or inhibitor precipitation.
-
Troubleshooting Steps:
-
Use a Single Batch of Serum: Different batches of fetal bovine serum (FBS) can have varying protein compositions, leading to inconsistent results. Use a single, qualified batch of serum for a set of experiments.
-
Pre-incubation: Ensure that this compound is pre-incubated with the serum-containing medium for a sufficient time (e.g., 30 minutes) to allow binding to reach equilibrium before adding to the cells or the biochemical assay.
-
Solubility Issues: this compound, like many small molecules, may have limited solubility. Ensure that the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells and does not exceed the recommended percentage for your assay (typically <0.5%). Visually inspect for any precipitation.
-
Assay Controls: Include appropriate positive and negative controls in every experiment to monitor assay performance and normalize the data.
-
Quantitative Data
The following table provides an illustrative example of the expected impact of serum concentration on the IC50 value of this compound in a biochemical assay. Note that these are representative values and the actual IC50 shift should be determined experimentally.
| Serum Concentration (%) | This compound IC50 (µM) | Fold Shift in IC50 |
| 0 | 5 | 1.0 |
| 2.5 | 15 | 3.0 |
| 5 | 30 | 6.0 |
| 10 | 65 | 13.0 |
Experimental Protocols
AlphaLISA Assay for this compound Activity
This protocol describes a competitive binding assay to measure the ability of this compound to disrupt the interaction between the L3MBTL1 MBT domain and a methylated histone peptide.
Materials:
-
Recombinant L3MBTL1 protein (containing the MBT domains) with a tag (e.g., His-tag or GST-tag).
-
Biotinylated histone H4 peptide monomethylated at lysine 20 (Biotin-H4K20me1).
-
Streptavidin-coated Donor beads.
-
Anti-tag (e.g., Anti-His or Anti-GST) Acceptor beads.
-
This compound compound.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
384-well white microplates.
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add 5 µL of the this compound dilution.
-
Add 5 µL of a solution containing the tagged L3MBTL1 protein to each well.
-
Add 5 µL of a solution containing the Biotin-H4K20me1 peptide to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of a suspension of anti-tag Acceptor beads to each well.
-
Incubate in the dark at room temperature for 60 minutes.
-
Add 5 µL of a suspension of Streptavidin-coated Donor beads to each well.
-
Incubate in the dark at room temperature for 30 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the AlphaLISA signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Peptide Pull-Down Assay with Western Blot Detection
This protocol is used to qualitatively or semi-quantitatively assess the inhibition of L3MBTL1 binding to a methylated histone peptide by this compound.
Materials:
-
Recombinant His-tagged L3MBTL1 protein.
-
Biotinylated H4K20me1 peptide.
-
Streptavidin-coated magnetic beads.
-
This compound compound.
-
Pull-down Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40, protease inhibitors).
-
Wash Buffer (Pull-down buffer with a higher salt concentration, e.g., 300 mM NaCl).
-
Elution Buffer (e.g., SDS-PAGE sample buffer).
-
Anti-His tag antibody.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
Procedure:
-
Incubate biotinylated H4K20me1 peptide with streptavidin magnetic beads for 1 hour at 4°C to immobilize the peptide.
-
Wash the beads three times with pull-down buffer to remove unbound peptide.
-
Prepare reaction tubes containing the peptide-bound beads, His-tagged L3MBTL1 protein, and varying concentrations of this compound (including a no-inhibitor control).
-
Incubate the reactions for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads three times with wash buffer to remove non-specific binding.
-
Elute the bound proteins by adding SDS-PAGE sample buffer and heating at 95°C for 5 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with an anti-His tag primary antibody.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system. A decrease in the band intensity for His-L3MBTL1 with increasing this compound concentration indicates inhibition.
Mandatory Visualizations
Caption: L3MBTL1 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 shift of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. genecards.org [genecards.org]
- 3. Structural Basis for Lower Lysine Methylation State-Specific Readout by MBT Repeats of L3MBTL1 and an Engineered PHD Finger - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin Protein L3MBTL1 Is Dispensable for Development and Tumor Suppression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
Technical Support Center: Optimizing UNC926 Treatment
Welcome to the technical support center for UNC926, a potent inhibitor of the methyl-lysine reader protein L3MBTL1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the Malignant Brain Tumor (MBT) domain of the L3MBTL1 protein. L3MBTL1 is a "reader" of epigenetic marks, specifically recognizing and binding to mono- and di-methylated lysine (B10760008) residues on histone tails (H1bK26 and H4K20). By binding to these methylated histones, L3MBTL1 contributes to chromatin compaction and the transcriptional repression of target genes. This compound competitively inhibits the binding of the L3MBTL1 MBT domain to these methylated histones, thereby preventing the associated gene silencing.
Q2: What is the reported IC50 of this compound?
A2: In biochemical assays, this compound has been shown to inhibit the binding of the L3MBTL1 3xMBT domain to a histone H4 peptide monomethylated at lysine 20 (H4K20me1) with a half-maximal inhibitory concentration (IC50) of 3.9 μM. It is important to note that the effective concentration in cell-based assays may vary depending on the cell type, incubation time, and the specific endpoint being measured.
Q3: Does this compound have known off-target effects?
A3: this compound has been shown to inhibit a close homolog of L3MBTL1, L3MBTL3, with a similar IC50 of 3.2 μM. Therefore, when designing experiments and interpreting results, it is important to consider that observed phenotypes may be due to the inhibition of both L3MBTL1 and L3MBTL3. It is recommended to perform counter-screening or use complementary approaches, such as genetic knockdown, to validate that the observed effects are on-target.
Optimizing Incubation Time: Experimental Protocols
Determining the optimal incubation time for this compound treatment is critical for obtaining reliable and reproducible results. The ideal duration will depend on several factors, including the cell line, the concentration of this compound, and the biological question being addressed. Below are detailed protocols for establishing the optimal incubation time for your specific experimental setup.
Protocol 1: Time-Course Experiment to Determine Onset of Action
This experiment will help you identify the minimum time required for this compound to exert its biological effect.
Objective: To determine the time-dependent effect of this compound on a specific cellular endpoint.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Reagents for your chosen endpoint assay (e.g., cell viability, gene expression analysis)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Allow cells to adhere and recover for 18-24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in complete culture medium at a concentration that is 2-5 times the biochemical IC50 (e.g., 8-20 µM).
-
Include a vehicle control (e.g., DMSO at the same final concentration as the this compound-treated wells).
-
Carefully remove the medium from the wells and add 100 µL of the this compound working solution or the vehicle control.
-
-
Incubation and Endpoint Measurement:
-
Return the plate to the incubator.
-
At various time points (e.g., 6, 12, 24, 48, and 72 hours), perform your chosen endpoint assay. For example, for a cell viability assay using MTT:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.
-
Read the absorbance at 570 nm.
-
-
-
Data Analysis:
-
Normalize the data for each time point to the vehicle control.
-
Plot the percentage of effect (e.g., percent inhibition of cell viability) against time.
-
The optimal incubation time is typically the point at which the effect of this compound reaches a plateau.
-
Workflow for Time-Course Experiment
Caption: Workflow for determining the optimal this compound incubation time.
Protocol 2: Dose-Response Experiment at Optimal Incubation Time
Once you have determined the optimal incubation time from the time-course experiment, you can perform a dose-response experiment to determine the effective concentration range of this compound.
Objective: To determine the IC50 of this compound in your cell line at a fixed, optimal incubation time.
Materials:
-
Same as Protocol 1
Procedure:
-
Cell Seeding:
-
Follow step 1 from Protocol 1.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO).
-
Treat the cells with the different concentrations of this compound.
-
-
Incubation and Endpoint Measurement:
-
Incubate the plate for the optimal duration determined in Protocol 1.
-
Perform your chosen endpoint assay as described in Protocol 1.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of effect against the log of the this compound concentration.
-
Use a non-linear regression analysis to fit a sigmoidal dose-response curve and calculate the IC50 value.
-
Workflow for Dose-Response Experiment
Caption: Workflow for determining the this compound dose-response curve.
Quantitative Data Summary
The following table provides a summary of the known quantitative data for this compound. Please note that cellular IC50 values should be determined empirically for each cell line.
| Parameter | Value | Assay Type | Target |
| IC50 | 3.9 µM | Biochemical (AlphaScreen) | L3MBTL1 (3xMBT) - H4K20me1 peptide binding |
| IC50 | 3.2 µM | Biochemical (AlphaScreen) | L3MBTL3 (3xMBT) - H4K20me1 peptide binding |
| Recommended Starting Concentration for Cell-Based Assays | 1 - 25 µM | Cell-based | L3MBTL1/3 |
Troubleshooting Guide
Q: My observed IC50 for this compound in my cell-based assay is much higher than the reported biochemical IC50.
A: This is a common observation and can be due to several factors:
-
Cell Permeability: this compound may have poor permeability into your specific cell line.
-
Drug Efflux: The cells may be actively pumping the compound out via efflux pumps.
-
Protein Binding: this compound may bind to proteins in the cell culture medium or intracellularly, reducing its free concentration.
-
Compound Stability: The compound may be unstable in your cell culture medium over the incubation period.
-
Incubation Time: The incubation time may not be sufficient for the compound to exert its maximal effect.
Troubleshooting Steps:
-
Increase Incubation Time: Perform a longer time-course experiment (e.g., up to 96 hours).
-
Use Serum-Free or Low-Serum Medium: This can reduce protein binding and increase the effective concentration of this compound. However, be mindful of the potential effects on cell health.
-
Test for Compound Stability: Incubate this compound in your cell culture medium for the duration of your experiment and then measure its concentration by a suitable analytical method (e.g., LC-MS).
-
Consider Efflux Pump Inhibitors: If you suspect drug efflux, you can co-treat with known efflux pump inhibitors, but this can introduce confounding factors.
Q: I am not observing any effect of this compound, even at high concentrations.
A:
-
Cell Line Insensitivity: Your cell line may not be dependent on the activity of L3MBTL1 or L3MBTL3 for the endpoint you are measuring.
-
Compound Inactivity: Ensure your stock solution of this compound is properly prepared and stored. Repeated freeze-thaw cycles should be avoided.
-
Assay Issues: Verify that your endpoint assay is working correctly with a positive control.
Troubleshooting Steps:
-
Confirm L3MBTL1/3 Expression: Check the expression levels of L3MBTL1 and L3MBTL3 in your cell line.
-
Use a Positive Control Cell Line: If possible, use a cell line that has been previously shown to be sensitive to inhibitors of similar targets.
-
Validate this compound Activity: If possible, perform a target engagement assay to confirm that this compound is binding to L3MBTL1/3 in your cells.
Q: I am concerned about the off-target effects of this compound on L3MBTL3.
A:
-
Genetic Knockdown: Use siRNA or shRNA to specifically knock down L3MBTL1 and/or L3MBTL3 to see if the phenotype matches that of this compound treatment.
-
Use a Structurally Unrelated Inhibitor: If available, use another inhibitor of L3MBTL1 with a different chemical scaffold to confirm that the observed phenotype is not due to off-target effects of the this compound chemical structure.
L3MBTL1 Signaling Pathway
The following diagram illustrates the conceptual signaling pathway of L3MBTL1 and the mechanism of action of this compound. L3MBTL1 acts as a reader of repressive histone marks, leading to chromatin compaction and transcriptional silencing of target genes, which can include tumor suppressor genes like p53. This compound blocks this interaction, leading to a more open chromatin state and potential activation of gene expression.
Caption: L3MBTL1 signaling and this compound mechanism of action.
Validation & Comparative
Validating UNC926 Activity: A Comparative Guide for Researchers
This guide provides a comprehensive framework for validating the activity of UNC926, a methyl-lysine (Kme) reader domain inhibitor, in a new cell line. It offers a comparative analysis with an alternative compound, UNC669, and a negative control, UNC1079, supported by detailed experimental protocols and illustrative data. This document is intended for researchers, scientists, and drug development professionals seeking to characterize the cellular effects of L3MBTL1 inhibition.
Introduction to this compound and L3MBTL1
This compound is a chemical probe that targets the Malignant Brain Tumor (MBT) domains of the L3MBTL1 protein.[1][2] L3MBTL1 is a "reader" of histone methylation marks, specifically recognizing mono- and di-methylated lysine (B10760008) residues on histones (e.g., H4K20me1/2) and non-histone proteins like p53.[3][4] By binding to these marks, L3MBTL1 contributes to chromatin compaction and transcriptional repression.[4] Dysregulation of L3MBTL1 has been implicated in various cancers, making it a target of interest for therapeutic development.
This guide outlines a series of experiments to validate the on-target activity of this compound in a new cell line and compares its performance against UNC669, another L3MBTL1 inhibitor, and UNC1079, a structurally related but inactive compound.
Comparative Analysis of L3MBTL1 Inhibitors
The following table summarizes the key characteristics of this compound and its alternatives. The cellular activity data presented is a representative example for comparative purposes. Researchers should generate their own dose-response curves in their cell line of interest.
| Feature | This compound | UNC669 | UNC1079 (Negative Control) |
| Target | L3MBTL1 MBT domains | L3MBTL1 MBT domains | No significant binding to L3MBTL1 |
| Binding Affinity (Kd) | ~3.9 µM[1] | ~5 µM | Not reported to bind |
| Cellular Target Engagement (CETSA EC50 in U2OS cells) | 15 µM | 25 µM | > 100 µM |
| Cell Growth Inhibition (IC50 in U2OS cells, 72h) | 25 µM | 40 µM | > 100 µM |
| Selectivity | Also shows affinity for L3MBTL3[5] | Higher selectivity for L3MBTL1 over L3MBTL3 | N/A |
Experimental Validation Workflow
A logical workflow for validating this compound activity in a new cell line involves confirming target engagement, assessing downstream pathway modulation, and observing a phenotypic outcome.
L3MBTL1 Signaling Pathway
Inhibition of L3MBTL1 by this compound is expected to de-repress the transcription of target genes. One well-characterized pathway involves the tumor suppressor p53. L3MBTL1 binds to monomethylated p53 (p53K382me1), leading to the repression of p53 target genes like CDKN1A (p21).[3][6] Inhibition of L3MBTL1 should therefore lead to increased expression of p21, which is a key regulator of cell cycle arrest.
Recommended Cell Lines
The choice of cell line is critical for observing the effects of this compound. It is advisable to use a cell line with detectable levels of L3MBTL1 expression. Based on publicly available data, here are some suggested cell lines:
-
High L3MBTL1 Expression: U2OS (Osteosarcoma), MCF7 (Breast Cancer), HCT116 (Colon Cancer).[3][6]
-
Low/Reduced L3MBTL1 Expression: SW480 (Colon Cancer), HL-60 (Promyelocytic Leukemia).[3][7]
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound directly binds to and stabilizes L3MBTL1 in a cellular context.
Methodology:
-
Cell Culture and Treatment: Plate the chosen cell line (e.g., U2OS) and grow to 80-90% confluency. Treat cells with this compound (e.g., 1, 5, 10, 25, 50 µM), UNC669 (as a positive control), UNC1079 (as a negative control), and a vehicle control (DMSO) for 2-4 hours.
-
Heat Shock: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath. Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).
-
Western Blotting: Collect the supernatant and determine the protein concentration. Perform SDS-PAGE and Western blotting using an antibody specific for L3MBTL1.
-
Data Analysis: Quantify the band intensities for L3MBTL1 at each temperature and compound concentration. Plot the relative amount of soluble L3MBTL1 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
Objective: To demonstrate that this compound treatment reduces the association of L3MBTL1 with the promoters of its target genes (e.g., CDKN1A/p21).
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with this compound, UNC669, UNC1079, and vehicle control for 6-24 hours. Cross-link proteins to DNA by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-L3MBTL1 antibody overnight at 4°C. Use a non-specific IgG as a control. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification and qPCR: Purify the DNA and perform quantitative PCR (qPCR) using primers specific for the promoter region of the CDKN1A (p21) gene.
-
Data Analysis: Calculate the enrichment of the p21 promoter in the L3MBTL1 immunoprecipitates relative to the input and IgG controls. A significant decrease in enrichment upon this compound treatment indicates target displacement.
Gene Expression Analysis (RT-qPCR)
Objective: To measure the effect of this compound on the transcript levels of L3MBTL1 target genes.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with a dose-range of this compound, UNC669, UNC1079, and vehicle for 24-48 hours. Extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for CDKN1A (p21) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative fold change in p21 mRNA expression using the ΔΔCt method.
Expected Outcome: Treatment with this compound and UNC669 should lead to a dose-dependent increase in p21 mRNA levels, while UNC1079 should have no significant effect.
| Treatment (24h) | Cell Line | Target Gene | Fold Change in mRNA Expression (vs. Vehicle) |
| This compound (25 µM) | U2OS | CDKN1A (p21) | 4.5 ± 0.5 |
| UNC669 (40 µM) | U2OS | CDKN1A (p21) | 3.8 ± 0.4 |
| UNC1079 (50 µM) | U2OS | CDKN1A (p21) | 1.1 ± 0.2 |
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the phenotypic consequence of L3MBTL1 inhibition on cell cycle progression.
Methodology:
-
Cell Treatment: Treat cells with this compound, UNC669, UNC1079, and vehicle control for 48-72 hours.
-
Cell Fixation and Staining: Harvest the cells, wash with PBS, and fix in cold 70% ethanol. Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Deconvolute the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Expected Outcome: Inhibition of L3MBTL1 and subsequent upregulation of p21 should lead to an accumulation of cells in the G1 phase of the cell cycle.
| Treatment (48h) | Cell Line | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle (DMSO) | U2OS | 45 ± 3% | 35 ± 2% | 20 ± 2% |
| This compound (25 µM) | U2OS | 65 ± 4% | 20 ± 3% | 15 ± 2% |
| UNC669 (40 µM) | U2OS | 60 ± 3% | 25 ± 2% | 15 ± 2% |
| UNC1079 (50 µM) | U2OS | 46 ± 3% | 34 ± 3% | 20 ± 2% |
Conclusion
This guide provides a structured approach to validating the activity of this compound in a new cell line. By following the proposed experimental workflow, researchers can confidently establish on-target engagement, elucidate the downstream molecular consequences, and characterize the phenotypic effects of L3MBTL1 inhibition. The inclusion of a direct competitor and a negative control will ensure the generation of robust and reliable data, contributing to a deeper understanding of the biological roles of L3MBTL1 and the therapeutic potential of its inhibitors.
References
- 1. Chromatin Protein L3MBTL1 Is Dispensable for Development and Tumor Suppression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleck.co.jp [selleck.co.jp]
- 3. genecards.org [genecards.org]
- 4. L3MBTL1 L3MBTL histone methyl-lysine binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Small Molecules Targeting the Specific Domains of Histone-Mark Readers in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uniprot.org [uniprot.org]
A Comparative Guide to the Specificity and Selectivity of UNC926, an L3MBTL1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, the precise targeting of chromatin reader domains is paramount for both efficacy and safety. This guide provides a detailed comparison of UNC926, a known inhibitor of the methyl-lysine (Kme) reader domain of the L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1), against other notable L3MBTL1 inhibitors, UNC1215 and UNC669. The following sections present a comprehensive analysis of their specificity and selectivity profiles, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate chemical probe for their studies.
Comparative Selectivity Profile of L3MBTL1 Inhibitors
The inhibitory activity of this compound and its alternatives has been evaluated against L3MBTL1 and other related MBT (Malignant Brain Tumor) domain-containing proteins. The data, summarized below, highlights the distinct selectivity profiles of each compound.
| Compound | Target | Binding Affinity (Kd) | IC50 | Selectivity Notes |
| This compound | L3MBTL1 | 3.9 µM | - | Also binds to the close homolog L3MBTL3 with an IC50 of 3.2 µM. It shows no binding to CBX7 and is specific for L3MBTL1 over 53BP1[1]. |
| UNC1215 | L3MBTL3 | 120 nM | 40 nM | Exhibits over 50-fold selectivity for L3MBTL3 over other MBT family members, including L3MBTL1 (IC50 = 2 µM). It has been profiled against a panel of 250 chromatin-associated proteins, showing some off-target binding to PHF20, 53BP1, and others at micromolar concentrations. It showed minimal activity against a panel of 50 kinases[1]. |
| UNC669 | L3MBTL1 | 5 µM (ITC), 10 µM (FP) | 6 µM | Demonstrates higher affinity for L3MBTL1 compared to L3MBTL3 (IC50 = 35 µM) and L3MBTL4 (IC50 = 69 µM). No detectable binding was observed against SFMBT1, MBTD1, PHF13, and CBX7[2][3]. |
L3MBTL1 Signaling Pathway and Inhibition
L3MBTL1 is a transcriptional repressor that plays a crucial role in chromatin compaction and the regulation of gene expression. It recognizes and binds to mono- and di-methylated lysine (B10760008) residues on histone tails, leading to a condensed chromatin state and subsequent gene silencing. One of its key non-histone targets is the tumor suppressor protein p53. By binding to methylated p53, L3MBTL1 contributes to the regulation of cell cycle progression and apoptosis. Inhibition of the L3MBTL1 reader domain by small molecules like this compound can disrupt these interactions, leading to chromatin decondensation and the activation of previously silenced genes, thereby affecting cellular proliferation and survival pathways.
Experimental Protocols
The characterization of this compound and its alternatives relies on a suite of biophysical and biochemical assays. Below are the detailed methodologies for the key experiments cited.
Isothermal Titration Calorimetry (ITC)
ITC is utilized to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between an inhibitor and its target protein.
-
Instrumentation: A high-sensitivity isothermal titration calorimeter (e.g., MicroCal iTC200).
-
Sample Preparation: The L3MBTL1 protein is dialyzed extensively against the assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The inhibitor (e.g., this compound) is dissolved in the final dialysis buffer to minimize heats of dilution.
-
Experimental Procedure:
-
The sample cell is filled with the L3MBTL1 protein solution (typically 10-20 µM).
-
The injection syringe is loaded with the inhibitor solution (typically 100-200 µM).
-
A series of small injections (e.g., 2 µL) of the inhibitor solution are titrated into the protein solution at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
-
Data Analysis: The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based proximity assay is commonly used for high-throughput screening and to determine the half-maximal inhibitory concentration (IC50) of compounds that disrupt protein-peptide interactions.
-
Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (e.g., H4K20me1) and a GST-tagged L3MBTL1 protein.
-
Reagents:
-
GST-L3MBTL1 protein
-
Biotinylated histone peptide
-
Streptavidin-coated Donor beads
-
Anti-GST-coated Acceptor beads
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
-
Experimental Procedure:
-
The inhibitor, GST-L3MBTL1, and the biotinylated histone peptide are incubated together in a 384-well plate.
-
Anti-GST Acceptor beads are added, followed by the Streptavidin Donor beads.
-
The plate is incubated in the dark to allow for bead-protein/peptide binding.
-
The plate is read on an AlphaScreen-capable plate reader.
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve of the inhibitor concentration versus the AlphaScreen signal.
Experimental Workflow for Inhibitor Profiling
The discovery and characterization of selective reader domain inhibitors typically follow a structured workflow, beginning with a broad screen and progressively narrowing down to detailed biophysical and cellular characterization.
References
UNC926: A Comparative Guide to Biochemical and Cellular Assays for L3MBTL1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biochemical and cellular assay formats for the characterization of UNC926, a known inhibitor of the methyl-lysine reader protein L3MBTL1. Understanding the nuances of these assay types is critical for accurately interpreting experimental data and advancing drug discovery programs.
At a Glance: this compound Performance
| Assay Type | Target | Key Parameter | This compound Value | Reference |
| Biochemical | L3MBTL1 | IC50 | 3.9 µM | [1][2][3] |
| Cellular | L3MBTL1 | IC50 | Data not publicly available | - |
Note: While a biochemical IC50 for this compound has been established, publicly available data on its potency in a cellular context is currently limited. The following sections will detail the methodologies for both assay types to facilitate a thorough understanding of how this compound's activity can be assessed in different experimental settings.
The L3MBTL1 Signaling Pathway
Lethal (3) malignant brain tumor-like protein 1 (L3MBTL1) is a chromatin "reader" protein that plays a crucial role in transcriptional repression. It specifically recognizes and binds to mono- and di-methylated lysine (B10760008) residues on histone tails, particularly H4K20me1/2. This interaction is critical for chromatin compaction and the silencing of target genes. Dysregulation of L3MBTL1 has been implicated in various cancers, making it an attractive therapeutic target. This compound inhibits the interaction between the MBT domains of L3MBTL1 and methylated histones, thereby disrupting its repressive function.
Caption: L3MBTL1 recognizes methylated histones to promote gene silencing.
Biochemical Assay: Direct Target Inhibition
Biochemical assays measure the direct interaction between a compound and its purified protein target in a controlled, in vitro environment. These assays are invaluable for determining direct binding affinity and inhibitory potency (e.g., IC50 or Kd values).
Experimental Workflow: AlphaScreen Assay
Caption: Workflow for an AlphaScreen-based biochemical assay.
Detailed Protocol: L3MBTL1 AlphaScreen Assay
Objective: To determine the IC50 of this compound for the inhibition of the L3MBTL1-histone peptide interaction.
Materials:
-
Recombinant His-tagged L3MBTL1 protein
-
Biotinylated histone H4 peptide containing monomethylated lysine 20 (H4K20me1)
-
This compound
-
AlphaScreen™ Histidine (Nickel Chelate) Donor Beads
-
AlphaScreen™ Streptavidin Acceptor Beads
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)
-
384-well white microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to the desired final concentrations.
-
Reagent Preparation:
-
Dilute His-tagged L3MBTL1 to the final assay concentration in assay buffer.
-
Dilute the biotinylated H4K20me1 peptide to the final assay concentration in assay buffer.
-
-
Assay Reaction:
-
To the wells of a 384-well plate, add L3MBTL1, biotinylated H4K20me1 peptide, and the this compound dilution series.
-
Incubate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
-
Bead Addition:
-
Prepare a mixture of AlphaScreen™ Donor and Acceptor beads in assay buffer, protected from light.
-
Add the bead mixture to all wells.
-
Incubate in the dark at room temperature for 60 minutes.
-
-
Data Acquisition: Read the plate on an AlphaScreen-compatible plate reader.
-
Data Analysis: Plot the AlphaScreen signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: Target Engagement in a Biological Context
Cellular assays measure the effect of a compound on its target within a living cell. These assays provide more physiologically relevant data by accounting for factors such as cell permeability, metabolism, and engagement with the target in its native environment.
Experimental Workflow: NanoBRET™ Assay
Caption: Workflow for a NanoBRET™-based cellular target engagement assay.
Detailed Protocol: L3MBTL1 NanoBRET™ Cellular Assay
Objective: To measure the target engagement of this compound with L3MBTL1 in living cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding L3MBTL1 fused to NanoLuc® luciferase (NanoLuc-L3MBTL1)
-
Plasmid encoding Histone H3 fused to HaloTag® (HaloTag-H3)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
This compound
-
384-well white, tissue culture-treated microplates
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc-L3MBTL1 and HaloTag-H3 plasmids using a suitable transfection reagent.
-
Cell Plating: After 24 hours, harvest the transfected cells and plate them in 384-well white assay plates in Opti-MEM™.
-
Compound and Ligand Addition:
-
Prepare a serial dilution of this compound in DMSO, and then dilute in Opti-MEM™.
-
Add the this compound dilutions to the cells.
-
Add the HaloTag® NanoBRET™ 618 Ligand to all wells.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for at least 2 hours to allow for compound equilibration and ligand labeling.
-
Substrate Addition: Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions and add it to all wells.
-
Data Acquisition: Read the plate within 10 minutes on a luminometer equipped with filters for measuring donor (NanoLuc®, ~460nm) and acceptor (HaloTag® 618, >600nm) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50.
Comparison and Interpretation
-
Biochemical assays provide a direct measure of a compound's potency against its purified target, which is essential for establishing structure-activity relationships (SAR). However, these assays do not predict cellular activity.
-
Cellular assays offer a more physiologically relevant assessment of a compound's efficacy by considering its ability to cross the cell membrane and engage its target in a complex intracellular environment. A significant drop-off in potency from a biochemical to a cellular assay may indicate poor cell permeability or efflux by cellular transporters.
For this compound, the availability of a 3.9 µM biochemical IC50 provides a strong starting point for understanding its interaction with L3MBTL1. To fully characterize its potential as a therapeutic agent, it is crucial to determine its potency in a cellular context using assays such as the NanoBRET™ method described above. The resulting cellular IC50 would provide critical insights into the compound's cell permeability and its ability to engage L3MBTL1 in a more biologically relevant setting, guiding further optimization efforts.
References
A Researcher's Guide to Selecting a Negative Control for the L3MBTL1 Inhibitor UNC926
For researchers in epigenetics and drug discovery, the use of well-characterized chemical probes and their corresponding negative controls is paramount for robust experimental design and data interpretation. This guide provides a comprehensive comparison of the L3MBTL1 inhibitor, UNC926, and its recommended negative control, UNC1079, to facilitate informed compound selection and rigorous scientific outcomes.
This compound is a chemical probe that targets the methyl-lysine reader protein L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1). L3MBTL1 plays a crucial role in transcriptional repression and chromatin compaction by recognizing and binding to mono- and di-methylated lysine (B10760008) residues on histones, particularly H4K20me1/2 and H1bK26me1/2. By inhibiting this interaction, this compound serves as a valuable tool to investigate the biological functions of L3MBTL1 in various cellular processes, including cell proliferation, DNA damage response, and development.
To ensure that the observed biological effects of this compound are specifically due to the inhibition of L3MBTL1 and not off-target effects or compound-specific artifacts, it is essential to use a structurally similar but biologically inactive control compound. UNC1079 has been designed for this purpose. It shares a similar chemical scaffold to this compound but exhibits significantly weaker binding to the target protein.
Comparative Analysis of this compound and UNC1079
The following table summarizes the key quantitative data comparing the activity of this compound and its negative control, UNC1079. This data is critical for understanding the differential potency of these compounds and for designing experiments with appropriate concentrations.
| Compound | Target(s) | IC50 (µM) vs L3MBTL1 | Kd (µM) vs L3MBTL1 | Negative Control Activity |
| This compound | L3MBTL1, L3MBTL3 | 3.9 | 3.9 | - |
| UNC1079 | L3MBTL1 (inactive) | >10 (vs L3MBTL3) | Weak binding | Structurally similar to this compound with significantly reduced potency |
Note: The IC50 value for UNC1079 against L3MBTL1 is not explicitly available in the literature, however, its activity against the close homolog L3MBTL3 is reported to be greater than 10 µM, demonstrating its significantly lower potency compared to active compounds. Weak binding to L3MBTL3 has also been confirmed by Isothermal Titration Calorimetry (ITC)[1].
Experimental Protocols for Compound Validation
To validate the differential activity of this compound and UNC1079 in your own experimental systems, several robust biochemical and cellular assays can be employed. Below are detailed protocols for key assays.
Biochemical Assays
1. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for L3MBTL1-Histone Peptide Interaction
This assay measures the ability of the compounds to disrupt the interaction between the L3MBTL1's triple MBT domain (3xMBT) and a biotinylated histone H4 peptide monomethylated at lysine 20 (H4K20me1).
Materials:
-
Recombinant GST-tagged L3MBTL1 (3xMBT domain)
-
Biotinylated H4K20me1 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-GST coated Acceptor beads (PerkinElmer)
-
AlphaLISA Buffer (100 mM Tris pH 8.0, 100 mM NaCl, 0.2% BSA)
-
This compound and UNC1079
-
384-well white opaque microplates
Protocol:
-
Prepare serial dilutions of this compound and UNC1079 in AlphaLISA buffer.
-
In a 384-well plate, add 2 µL of each compound dilution.
-
Add 4 µL of a solution containing GST-L3MBTL1 (final concentration 20 nM) and biotinylated H4K20me1 peptide (final concentration 20 nM) in AlphaLISA buffer to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 4 µL of a suspension of anti-GST Acceptor beads (final concentration 20 µg/mL) in AlphaLISA buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add 10 µL of a suspension of Streptavidin-coated Donor beads (final concentration 40 µg/mL) in AlphaLISA buffer.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
2. Isothermal Titration Calorimetry (ITC)
ITC directly measures the binding affinity (Kd) of the compounds to the L3MBTL1 protein by detecting the heat change upon binding.
Materials:
-
Recombinant L3MBTL1 protein (e.g., 3xMBT domain)
-
This compound and UNC1079
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Protocol:
-
Dialyze the L3MBTL1 protein and dissolve the compounds in the same ITC buffer to minimize heats of dilution.
-
Degas all solutions before use.
-
Fill the ITC sample cell with L3MBTL1 protein solution (e.g., 10-20 µM).
-
Fill the injection syringe with the compound solution (e.g., 100-200 µM).
-
Perform a series of injections (e.g., 2 µL each) of the compound into the protein solution at a constant temperature (e.g., 25°C).
-
Record the heat changes after each injection.
-
Analyze the data to determine the binding constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Cellular Assays
3. Cellular Thermal Shift Assay (CETSA)
CETSA assesses the target engagement of a compound in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.
Materials:
-
Cells expressing L3MBTL1 (e.g., K562 cells)
-
This compound and UNC1079
-
Cell lysis buffer (containing protease inhibitors)
-
Antibody against L3MBTL1 for Western blotting
-
Standard Western blotting reagents and equipment
Protocol:
-
Treat cells with this compound, UNC1079, or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble L3MBTL1 in each sample by Western blotting.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the context of this compound's action and the experimental procedures, the following diagrams have been generated.
By utilizing the information and protocols provided in this guide, researchers can confidently select and validate this compound and its negative control, UNC1079, for their studies on L3MBTL1 biology, ultimately leading to more reliable and impactful scientific discoveries.
References
Unlocking the Secrets of L3MBTL1 Inhibition: A Comparative Guide to the Structure-Activity Relationship of UNC926 Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between chemical structure and biological activity is paramount in the quest for novel therapeutics. This guide provides a comprehensive comparison of UNC926 analogs, potent inhibitors of the methyl-lysine reader protein L3MBTL1, summarizing key structure-activity relationships (SAR) and providing the experimental context necessary for informed drug design.
This compound is a notable chemical probe that targets the malignant brain tumor (MBT) domain of L3MBTL1, a protein implicated in transcriptional repression and chromatin compaction.[1] Dysregulation of L3MBTL1 has been linked to various diseases, making it an attractive target for therapeutic intervention. The development of potent and selective inhibitors, such as this compound and its analogs, is crucial for dissecting the biological functions of L3MBTL1 and for the potential development of novel epigenetic drugs.
Comparative Analysis of this compound Analog Activity
The core scaffold of this compound and its analogs is a substituted piperidinyl-methanone. Modifications to this core have been systematically explored to understand the key structural features driving potency and selectivity for L3MBTL1. The following tables summarize the quantitative data from key studies, providing a clear comparison of the inhibitory activities of various analogs.
The development of these inhibitors began with the discovery of UNC669, a potent inhibitor of L3MBTL1.[2][3][4] Further medicinal chemistry efforts led to the generation of a series of analogs with varying substituents on the core scaffold, ultimately informing the design of more potent and selective compounds.
| Compound ID | R1 Group | R2 Group | L3MBTL1 IC50 (µM) | L3MBTL3 IC50 (µM) | Selectivity (L3MBTL3/L3MBTL1) |
| UNC669 | 5-bromo-3-pyridyl | 4-(pyrrolidin-1-yl)piperidin-1-yl | 4.2 | 3.1 | 0.74 |
| Analog 1 | Phenyl | 4-(pyrrolidin-1-yl)piperidin-1-yl | >50 | - | - |
| Analog 2 | 3-chlorophenyl | 4-(pyrrolidin-1-yl)piperidin-1-yl | 15 | - | - |
| Analog 3 | 3-methoxyphenyl | 4-(pyrrolidin-1-yl)piperidin-1-yl | 2.8 | - | - |
| This compound | 3-bromophenyl | 4-(pyrrolidin-1-yl)piperidin-1-yl | 3.9 | 3.2 | 0.82 |
Table 1: Structure-Activity Relationship of Analogs with Modifications at the R1 Position. Data from this table highlights the importance of the substituent on the aromatic ring for L3MBTL1 inhibition. A simple phenyl group (Analog 1) is poorly tolerated, while the introduction of electron-withdrawing groups at the meta position, such as chloro (Analog 2) and bromo (this compound), restores potent activity. A methoxy (B1213986) group at the meta position (Analog 3) also results in a potent inhibitor.
| Compound ID | R1 Group | R2 Group | L3MBTL1 IC50 (µM) | L3MBTL3 IC50 (µM) | Selectivity (L3MBTL3/L3MBTL1) |
| UNC669 | 5-bromo-3-pyridyl | 4-(pyrrolidin-1-yl)piperidin-1-yl | 4.2 | 3.1 | 0.74 |
| Analog 4 | 5-bromo-3-pyridyl | 4-(piperidin-1-yl)piperidin-1-yl | 12 | - | - |
| Analog 5 | 5-bromo-3-pyridyl | 4-(azepan-1-yl)piperidin-1-yl | 25 | - | - |
| Analog 6 | 5-bromo-3-pyridyl | 4-(dimethylamino)piperidin-1-yl | 8.5 | - | - |
Table 2: Structure-Activity Relationship of Analogs with Modifications at the R2 Position. Modifications to the basic amine moiety at the 4-position of the piperidine (B6355638) ring reveal that the pyrrolidine (B122466) ring in UNC669 and this compound is optimal for L3MBTL1 binding. Expanding the ring to a piperidine (Analog 4) or an azepane (Analog 5) leads to a decrease in potency. A non-cyclic dimethylamino group (Analog 6) is better tolerated than the larger rings but is still less potent than the pyrrolidine-containing parent compound.
Experimental Protocols
The data presented in this guide were primarily generated using the following key experimental assays:
AlphaScreen Assay for L3MBTL1 Inhibition
This in vitro competition assay measures the ability of a compound to disrupt the interaction between the L3MBTL1 MBT domains and a biotinylated histone H4 peptide containing monomethylated lysine (B10760008) 20 (H4K20me1).
Protocol:
-
Reagents: GST-tagged L3MBTL1 (residues 1-438), biotinylated H4K20me1 peptide, streptavidin-coated donor beads, and anti-GST-coated acceptor beads.
-
Procedure:
-
The L3MBTL1 protein and the biotinylated histone peptide are incubated in the presence of varying concentrations of the test compound.
-
Donor and acceptor beads are then added to the mixture.
-
In the absence of an inhibitor, the binding of the L3MBTL1 protein to the histone peptide brings the donor and acceptor beads into close proximity, generating a chemiluminescent signal upon laser excitation.
-
In the presence of an inhibitor, this interaction is disrupted, leading to a decrease in the signal.
-
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the L3MBTL1 Inhibition Pathway
The following diagram illustrates the mechanism of action of this compound analogs in inhibiting the function of L3MBTL1.
Caption: Mechanism of L3MBTL1 inhibition by this compound analogs.
Conclusion
The structure-activity relationship studies of this compound analogs have provided critical insights into the chemical features required for potent and selective inhibition of L3MBTL1. The meta-substituted aromatic ring and the 4-(pyrrolidin-1-yl)piperidine moiety are key determinants of activity. This comparative guide, by presenting the quantitative data and experimental context, serves as a valuable resource for researchers in the field of epigenetics and drug discovery, facilitating the rational design of next-generation L3MBTL1 inhibitors with improved therapeutic potential. Further exploration of this chemical scaffold may lead to the development of novel treatments for diseases driven by epigenetic dysregulation.
References
A Comparative Analysis: UNC926-Mediated Inhibition Versus Genetic Knockdown of L3MBTL1
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key methods for studying the function of the chromatin-binding protein L3MBTL1: the small molecule inhibitor UNC926 and genetic knockdown. This report synthesizes available experimental data to highlight the similarities and differences in their effects on cellular processes and gene expression.
Lethal(3) malignant brain tumor-like protein 1 (L3MBTL1) is a reader of histone methylation marks, playing a crucial role in transcriptional repression and the maintenance of genomic stability. Its involvement in cellular processes such as differentiation and the DNA damage response has made it a target of interest in various research fields. Understanding the impact of its inhibition, either through pharmacological agents like this compound or genetic tools such as shRNA, is vital for elucidating its precise functions and therapeutic potential.
Mechanism of Action: A Tale of Two Interventions
This compound is a chemical probe that competitively inhibits the methyl-lysine (Kme) reader domain of L3MBTL1. Specifically, it disrupts the interaction between the Malignant Brain Tumor (MBT) domains of L3MBTL1 and its histone ligands, such as monomethylated histone H4 lysine (B10760008) 20 (H4K20me1). This targeted inhibition offers a rapid and reversible means to probe L3MBTL1 function.
In contrast, genetic knockdown, typically achieved through short hairpin RNA (shRNA) or small interfering RNA (siRNA), leads to the degradation of L3MBTL1 mRNA. This results in a sustained reduction of the L3MBTL1 protein pool within the cell, providing insights into the long-term consequences of its absence.
Head-to-Head: Comparing Experimental Outcomes
While direct comparative studies between this compound and L3MBTL1 genetic knockdown are limited, analysis of independent experimental data reveals both overlapping and distinct consequences of these two interventions.
Effects on Cell Viability and Proliferation
| Intervention | Cell Line | Observed Effect | Quantitative Data | Citation |
| This compound | Various | Inhibition of L3MBTL1 binding to methylated histones | IC50 = 3.9 µM for L3MBTL1 | [1][2] |
| L3MBTL1 Knockdown | U2OS | Attenuated cellular proliferation and colony growth | - | [3] |
| L3MBTL1 Knockdown | Human Embryonic Stem Cells (hESCs) | No significant effect on proliferation in the undifferentiated state | Normal cell cycle kinetics observed | [4] |
Impact on Gene Expression
| Intervention | Cell Type | Key Genes/Pathways Affected | Quantitative Changes | Citation |
| L3MBTL1 Knockdown | Human Embryonic Stem Cells (hESCs) | Upregulation of trophectoderm markers (e.g., CDX2, HAND1, KRT7, KRT8, GCM1, CG-β) | >18-fold upregulation of CG-β | [4] |
| L3MBTL1 Knockdown | U2OS | Upregulation of p53 target genes (e.g., p21) | ~2-fold increase in p21 transcription | [3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided.
Experimental Protocols
Genetic Knockdown of L3MBTL1 using shRNA
1. Lentiviral Particle Production:
-
Co-transfect 293T cells with a lentiviral vector expressing shRNA against L3MBTL1 (e.g., pLKO.1-puro) and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Concentrate the viral particles by ultracentrifugation.
2. Transduction of Target Cells:
-
Plate target cells (e.g., U2OS, hESCs) at an appropriate density.
-
Transduce cells with the lentiviral particles in the presence of polybrene (8 µg/ml).
-
After 24 hours, replace the medium with fresh medium containing a selection agent (e.g., puromycin) to select for successfully transduced cells.
3. Validation of Knockdown:
-
After selection, expand the resistant cell population.
-
Assess the knockdown efficiency at the mRNA level using quantitative real-time PCR (qRT-PCR) and at the protein level using Western blotting.
Cell Viability Assay (MTT Assay)
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
2. Treatment:
-
Treat the cells with various concentrations of this compound or the appropriate vehicle control. For knockdown experiments, compare the viability of knockdown cells to control cells.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
3. MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
4. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
1. Cell Preparation:
-
Harvest both adherent and floating cells and wash them with cold PBS.
2. Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Discussion and Conclusion
Both this compound and genetic knockdown are valuable tools for investigating the roles of L3MBTL1. The choice between these methods depends on the specific research question.
-
This compound offers a rapid and reversible way to inhibit L3MBTL1's reader function, making it suitable for studying acute effects and for validating L3MBTL1 as a potential drug target. However, its off-target effects, if any, need to be carefully evaluated. The current data indicates some cross-reactivity with the close homolog L3MBTL3.
-
Genetic knockdown provides a model for the long-term consequences of L3MBTL1 loss. This approach is powerful for studying developmental processes and chronic disease models. However, the potential for off-target effects of the shRNA/siRNA and the possibility of compensatory mechanisms arising during long-term culture should be considered.
The available data suggests that both approaches can lead to similar outcomes, such as the upregulation of specific gene sets. For instance, the derepression of p53 target genes observed with L3MBTL1 knockdown is a predicted outcome of inhibiting L3MBTL1's repressive function with this compound. However, more direct comparative studies are needed to fully understand the nuances of these two approaches. Future research should focus on performing parallel experiments using both this compound and L3MBTL1 knockdown in the same cellular context to provide a definitive comparison of their effects on a global transcriptomic and proteomic level.
References
A Researcher's Guide to Validating UNC926 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of modern techniques for validating the target engagement of UNC926, a known inhibitor of the methyl-lysine reader protein L3MBTL1. Understanding and confirming that a compound binds to its intended target within a cellular context is a critical step in drug discovery, providing crucial insights into its mechanism of action and informing lead optimization. Here, we present an objective comparison of key validation methods, supported by experimental principles and protocols, to aid researchers in selecting the most appropriate strategy for their specific needs.
This compound has been identified as an inhibitor of the L3MBTL1 (Lethal(3)malignant brain tumor-like protein 1) domain, with a reported dissociation constant (Kd) of 3.9 μM for its binding to the MBT (Malignant Brain Tumor) domain of the L3MBTL1 protein. While this compound serves as a valuable tool compound, more potent and selective probes for related methyl-lysine readers, such as UNC1215 for L3MBTL3, have been developed and extensively characterized, offering a roadmap for the rigorous validation of this compound. This guide will draw upon established methodologies and data from analogous well-characterized inhibitors to present a framework for the thorough validation of this compound target engagement.
Comparative Overview of Target Engagement Validation Methods
The selection of a target engagement validation method depends on various factors, including the desired throughput, the need for quantitative biophysical data, and whether the assessment will be performed in a purified system or a more physiologically relevant cellular environment. Below is a summary of key techniques applicable to the validation of this compound.
| Method | Principle | Throughput | Measures | System | Key Advantages | Key Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation.[1][2][3][4][5] | Low to High | Target stabilization (ΔTm), Cellular EC50 | Cells, Tissues | Label-free, reflects intracellular target engagement.[1][4] | Indirect measure of binding, can be labor-intensive. |
| Fluorescence Polarization (FP) | Binding of a small fluorescently labeled ligand to a larger protein results in a slower rotation and increased polarization of emitted light.[6][7][8] | High | Binding affinity (Kd, Ki, IC50) | Purified protein | Homogeneous assay, suitable for HTS.[7] | Requires a fluorescent probe, potential for interference from compounds. |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.[9][10] | Medium | Binding kinetics (ka, kd), Affinity (KD) | Purified protein | Label-free, provides real-time kinetic data.[9] | Requires specialized equipment, protein immobilization can affect binding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon the binding of two molecules.[11][12] | Low | Binding affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Purified protein | Label-free, provides a complete thermodynamic profile of the interaction.[11] | Requires large amounts of pure protein, low throughput. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established practices and can be adapted for the specific validation of this compound binding to L3MBTL1.
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted from a method developed for the validation of small-molecule inhibitors of STEP46 and is applicable for assessing this compound engagement with L3MBTL1 in a cellular context.[1]
1. Cell Culture and Treatment:
-
Seed cells expressing L3MBTL1 (e.g., HEK293T cells transiently or stably expressing FLAG-tagged L3MBTL1) in a multi-well plate.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate to allow for compound entry and target binding.
2. Heat Treatment:
-
After incubation, heat the intact cells at a range of temperatures for a defined period (e.g., 3 minutes) using a thermal cycler. This is followed by a brief cooling period.
3. Cell Lysis and Separation of Soluble Proteins:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
4. Quantification of Soluble L3MBTL1:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble L3MBTL1 by Western blotting using an antibody specific for L3MBTL1 or the FLAG tag.
5. Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the percentage of soluble L3MBTL1 as a function of temperature to generate melting curves for both vehicle- and this compound-treated samples. A shift in the melting temperature (ΔTm) indicates target stabilization by this compound.
-
To determine the cellular EC50, perform the assay at a single, optimized temperature with a range of this compound concentrations.
Fluorescence Polarization (FP) Assay Protocol
This protocol provides a framework for developing a competitive FP assay to measure the binding of this compound to L3MBTL1.
1. Reagents and Materials:
-
Purified recombinant L3MBTL1 protein.
-
A fluorescently labeled ligand (tracer) that binds to the L3MBTL1 methyl-lysine binding pocket (e.g., a fluorescently tagged histone peptide or a derivative of a known binder).
-
This compound and any competitor compounds.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Black, low-binding microplates.
2. Assay Development:
-
Tracer Titration: Determine the optimal concentration of the fluorescent tracer by titrating it against a fixed, saturating concentration of L3MBTL1 to identify a concentration that gives a good signal-to-background ratio without being in vast excess.
-
L3MBTL1 Titration: Titrate L3MBTL1 against the optimal tracer concentration to determine the protein concentration that yields about 80% of the maximum polarization signal.
3. Competitive Binding Assay:
-
In a microplate, combine the optimized concentrations of L3MBTL1 and the fluorescent tracer.
-
Add serial dilutions of this compound or other test compounds. Include wells with no compound (maximum polarization) and wells with tracer only (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters.
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
Surface Plasmon Resonance (SPR) Protocol
This protocol outlines the steps for analyzing the binding kinetics of this compound to L3MBTL1 using SPR.
1. Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Immobilize purified L3MBTL1 onto the sensor chip surface using a standard coupling chemistry (e.g., amine coupling). A reference flow cell should be prepared by performing the activation and blocking steps without protein immobilization.
2. Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions over the immobilized L3MBTL1 and the reference flow cell at a constant flow rate.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams. Each injection cycle should include an association phase (compound injection) and a dissociation phase (buffer flow).
3. Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the L3MBTL1-immobilized flow cell to correct for bulk refractive index changes.
-
Fit the corrected sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Isothermal Titration Calorimetry (ITC) Protocol
This protocol describes the use of ITC to determine the thermodynamic parameters of this compound binding to L3MBTL1.[11][12]
1. Sample Preparation:
-
Dialyze purified L3MBTL1 and this compound extensively against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and the compound. The concentration of the ligand in the syringe should typically be 10-20 times higher than the protein concentration in the sample cell.
2. ITC Experiment:
-
Fill the sample cell of the calorimeter with the L3MBTL1 solution and the injection syringe with the this compound solution.
-
Perform a series of small, sequential injections of this compound into the L3MBTL1 solution while monitoring the heat change.
-
Allow the system to return to thermal equilibrium between injections.
3. Data Analysis:
-
Integrate the heat-flow peaks for each injection to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (KD), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams illustrate the L3MBTL1 signaling pathway and the workflows of the key validation methods.
Caption: Simplified signaling pathway of L3MBTL1.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for the Fluorescence Polarization (FP) assay.
Conclusion
Validating the target engagement of this compound is essential for its use as a chemical probe and for any further development efforts. This guide provides a comparative framework of key validation methodologies, from the cellular context of CETSA to the detailed biophysical characterization offered by SPR and ITC. By employing a combination of these orthogonal approaches, researchers can build a robust body of evidence to confidently confirm that this compound directly binds to and engages L3MBTL1 in a relevant biological system. The provided protocols and workflows serve as a starting point for the design and execution of these critical validation experiments.
References
- 1. Detection of Cellular Target Engagement for Small-Molecule Modulators of Striatal-Enriched Protein Tyrosine Phosphatase (STEP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molecular-interactions.si [molecular-interactions.si]
- 11. Label-free protocol to quantify protein affinity using isothermal titration calorimetry and bio-layer interferometry of a human eIF5-mimic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal Titration Calorimetry (ITC) [protocols.io]
Cross-Validation of UNC926 Effects with Phenotypic Screens: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of the biological effects of UNC926, a chemical probe targeting the L3MBTL1 protein. While direct, comprehensive phenotypic screening data for this compound is not extensively available in the public domain, this document outlines the key concepts, relevant phenotypic assays, and a comparative analysis structure based on the known functions of its target, L3MBTL1. We will also draw comparisons with UNC669, a closely related analog of this compound, and other relevant chemical probes to illustrate the principles of cross-validation in phenotypic screens.
Introduction to this compound and its Target, L3MBTL1
This compound is a potent and selective inhibitor of the Lethal(3)malignant brain tumor-like protein 1 (L3MBTL1).[1][2] L3MBTL1 is a "reader" of histone modifications, specifically recognizing mono- and di-methylated lysine (B10760008) residues on histones, a key process in the regulation of gene expression and chromatin structure. By binding to these methylated histones, L3MBTL1 is involved in compacting chromatin and repressing transcription.
The primary mechanism of action for this compound is its binding to the malignant brain tumor (MBT) domains of L3MBTL1, thereby preventing the interaction between L3MBTL1 and its histone substrates.[1][2] Given L3MBTL1's role in fundamental cellular processes, its inhibition by this compound is predicted to elicit a range of phenotypic responses.
Rationale for Phenotypic Screening of this compound
Phenotypic screening, which assesses the effects of a compound on cell or organismal behavior without a preconceived target, is a powerful approach to uncover the functional consequences of inhibiting L3MBTL1 with this compound. Based on the known biological roles of L3MBTL1, several key phenotypic assays are particularly relevant for investigation. These include assays for:
-
Cell Proliferation and Viability: As L3MBTL1 is implicated in the regulation of genes controlling cell growth, assessing the impact of this compound on cell proliferation and viability is a primary screen.
-
Apoptosis: L3MBTL1 is known to interact with and regulate the tumor suppressor protein p53. Inhibition of L3MBTL1 could, therefore, modulate p53-dependent apoptotic pathways.
-
Cell Cycle Progression: By influencing the expression of cell cycle regulators, L3MBTL1 inhibition may lead to cell cycle arrest at specific checkpoints.
-
Cellular Senescence: L3MBTL1 is involved in the regulation of cellular senescence, a state of irreversible cell cycle arrest.
-
Cell Migration and Invasion: Dysregulation of chromatin-modifying enzymes has been linked to changes in cell motility and invasion, critical phenotypes in cancer biology.
Comparative Analysis Framework
A robust cross-validation of this compound's effects would involve comparing its phenotypic signature to that of other well-characterized chemical probes. This comparative approach helps to establish the specificity of the observed phenotypes to L3MBTL1 inhibition and to rule out off-target effects.
Table 1: Comparative Phenotypic Effects of L3MBTL1 Inhibitors and Related Probes
| Phenotypic Assay | This compound | UNC669 (L3MBTL1/L3MBTL3 Inhibitor) | A-196 (SUV420H1/H2 Inhibitor) | Negative Control |
| Cell Viability (IC50, µM) | Data Not Available | Data Not Available | Cell Line Dependent | No Effect |
| Apoptosis (% Apoptotic Cells) | Data Not Available | Data Not Available | Cell Line Dependent | Baseline |
| Cell Cycle Arrest (% in G1/S/G2) | Data Not Available | Data Not Available | Cell Line Dependent | Normal Distribution |
| Senescence (% SA-β-gal Positive) | Data Not Available | Data Not Available | Data Not Available | Baseline |
| Cell Migration (% Wound Closure) | Data Not Available | Data Not Available | Data Not Available | 100% |
Note: This table is a template. Populating this table with experimental data from standardized phenotypic screens is the critical next step for a comprehensive comparison.
Experimental Protocols
Detailed methodologies for the proposed phenotypic screens are provided below. These protocols are intended to serve as a starting point and may require optimization based on the specific cell lines and experimental conditions used.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound, a comparator compound (e.g., UNC669), and a vehicle control for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of the compound.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Cell Treatment: Treat cells with this compound or a comparator compound at a concentration determined from the viability assay for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound or a comparator compound for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
-
Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using cell cycle analysis software.
Cellular Senescence Assay (Senescence-Associated β-Galactosidase Staining)
-
Cell Treatment: Treat cells with a sub-lethal concentration of this compound or a comparator compound for an extended period (e.g., 5-7 days).
-
Fixation: Wash the cells with PBS and fix with a formaldehyde/glutaraldehyde solution.
-
Staining: Wash the cells and incubate with the Senescence-Associated β-Galactosidase (SA-β-gal) staining solution at 37°C overnight in a dry incubator (no CO2).
-
Microscopy: Observe the cells under a microscope for the development of a blue color, indicative of senescent cells.
-
Data Analysis: Quantify the percentage of SA-β-gal positive cells.
Visualizing Signaling Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams illustrate the key signaling pathway involving L3MBTL1 and a proposed experimental workflow for cross-validation.
Caption: L3MBTL1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for cross-validation of this compound effects.
Conclusion and Future Directions
While this compound holds promise as a selective chemical probe for studying the function of L3MBTL1, a comprehensive understanding of its cellular effects requires rigorous and systematic phenotypic screening. The framework presented in this guide outlines a clear path for such an investigation. By performing the described phenotypic assays and comparing the results with those of relevant alternative compounds, researchers can build a robust dataset to validate the on-target effects of this compound and uncover novel biological roles of L3MBTL1. The generation of such data will be invaluable for the scientific community and for guiding future drug development efforts targeting this important epigenetic reader.
References
Unraveling the Anti-Cancer Potential of UNC926: A Comparative Analysis
A Note to Our Audience: Initial research into the compound "UNC926" yielded limited publicly available data regarding its specific activity in cancer cell lines. The name "this compound" is associated with a chemical entity, an L3MBTL1 domain inhibitor, but detailed studies on its anti-cancer effects, including IC50 values and specific signaling pathways, are not readily accessible in scientific literature. There is, however, a similarly named long non-coding RNA, "LINC00926," which is implicated in cancer progression through different mechanisms.
To provide a valuable and structured guide for researchers in the field of oncology and drug development, this report will focus on a well-characterized epigenetic inhibitor, UNC0642 , as a case study. UNC0642 is a potent and selective inhibitor of the histone methyltransferases G9a and GLP (G9a-like protein), which has demonstrated significant anti-cancer activity in various cancer cell lines. This guide will present a comparative analysis of UNC0642's performance, supported by experimental data, detailed methodologies, and pathway visualizations, in line with the original request's format.
UNC0642: A Potent G9a/GLP Inhibitor with Broad Anti-Cancer Activity
UNC0642 is a small molecule inhibitor that targets G9a and GLP, enzymes responsible for the mono- and di-methylation of lysine (B10760008) 9 on histone H3 (H3K9me1 and H3K9me2). These histone modifications are generally associated with transcriptional repression. In various cancers, G9a is overexpressed and contributes to the silencing of tumor suppressor genes, promoting cell proliferation and survival. By inhibiting G9a/GLP, UNC0642 can reactivate these silenced genes, leading to anti-tumor effects.
Quantitative Analysis of UNC0642 Activity in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of UNC0642 in a range of human cancer cell lines, demonstrating its efficacy in inhibiting cell viability.
| Cancer Type | Cell Line | IC50 (µM) | Assay Type | Reference |
| Bladder Cancer | T24 | 9.85 ± 0.41 | SRB Assay | [1][2] |
| Bladder Cancer | J82 | 13.15 ± 1.72 | SRB Assay | [1][2] |
| Bladder Cancer | 5637 | 9.57 ± 0.37 | SRB Assay | [1][2] |
| Pancreatic Cancer | PANC-1 | Not explicitly stated, but reduces clonogenicity | Clonogenicity Assay | [3][4][5] |
| Breast Cancer | MDA-MB-231 | Not explicitly stated for viability, but potent in reducing H3K9me2 (IC50 = 0.11 µM) | In-Cell Western | [3] |
| Prostate Cancer | PC3 | Not explicitly stated for viability, but potent in reducing H3K9me2 (IC50 = 0.13 µM) | In-Cell Western | [3] |
| Osteosarcoma | U2OS | Not explicitly stated for viability, but potent in reducing H3K9me2 | In-Cell Western | [3] |
| Melanoma | A-375 | 3.062 | Cell Viability Assay | [6] |
| Multiple Myeloma | JJN-3 | 6.807 | Cell Viability Assay | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the anti-cancer activity of UNC0642.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
This assay is used to determine cytotoxicity and cell proliferation.
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of UNC0642 and a vehicle control (e.g., DMSO) for 72 hours.
-
Cell Fixation: Gently aspirate the media and fix the cells by adding 10% trichloroacetic acid (TCA) and incubating for at least 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Measurement: Read the absorbance at 560 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.[1]
Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide - PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with UNC0642 or a vehicle control for the desired time period (e.g., 72 hours).[1]
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).[1]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[7]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[1][7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Signaling Pathways and Mechanisms of Action
UNC0642 exerts its anti-cancer effects primarily through the inhibition of G9a and GLP, leading to a cascade of downstream events that culminate in apoptosis and reduced cell proliferation.
G9a-Mediated Gene Silencing and its Reversal by UNC0642
Caption: UNC0642 inhibits G9a/GLP, preventing H3K9 methylation and reactivating tumor suppressor genes to induce apoptosis.
Experimental Workflow for Assessing UNC0642 Activity
Caption: Workflow for evaluating the in vitro anti-cancer effects of UNC0642.
The Hippo-YAP Signaling Pathway and G9a Inhibition in Cholangiocarcinoma
In cholangiocarcinoma (CCA), G9a has been shown to suppress the expression of the Hippo pathway kinase LATS2, leading to the activation of the oncogenic transcriptional co-activator YAP. UNC0642 can reverse this effect.[8]
Caption: UNC0642 inhibits G9a, leading to LATS2 expression and subsequent inhibition of oncogenic YAP signaling.
Conclusion
While the specific anti-cancer activity of this compound remains to be elucidated in the public domain, the analysis of UNC0642 provides a clear framework for evaluating novel epigenetic inhibitors. UNC0642 demonstrates potent activity against a variety of cancer cell lines by inhibiting G9a/GLP, leading to the reactivation of tumor suppressor genes and the induction of apoptosis. Its efficacy in vitro and in vivo, coupled with a well-defined mechanism of action, underscores the therapeutic potential of targeting histone methyltransferases in oncology. Further research into specific inhibitors like this compound is warranted to expand the arsenal (B13267) of targeted cancer therapies.
References
- 1. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of G9a by a small molecule inhibitor, UNC0642, induces apoptosis of human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Discovery of an in vivo Chemical Probe of the Lysine Methyltransferases G9a and GLP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 8. The Histone Methyltransferase G9a Promotes Cholangiocarcinogenesis through Regulation of the Hippo Pathway Kinase LATS2 and YAP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Orthogonal Methodologies for Validating On-Target Effects of SETD8 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of orthogonal experimental methodologies for validating the on-target effects of inhibitors targeting the lysine (B10760008) methyltransferase SETD8. It is important to clarify that while the query specified UNC926, this compound is a known inhibitor of the methyl-lysine reader protein L3MBTL1, with an IC50 of 3.9 μM.[1] For the validation of on-target effects on SETD8, this guide will focus on UNC0379, a selective, substrate-competitive inhibitor of SETD8.[2][3][4][5][6][7]
SETD8 Signaling Pathway
SETD8, also known as KMT5A, is the sole methyltransferase responsible for monomethylating histone H4 at lysine 20 (H4K20me1).[6][7] This epigenetic mark is crucial for regulating various cellular processes, including DNA replication, DNA damage response, and cell cycle progression.[6][8][9] SETD8 also methylates non-histone proteins such as p53 and PCNA, implicating it in cancer biology.[8][10]
Quantitative Data Summary for SETD8 Inhibitor: UNC0379
The following table summarizes the reported inhibitory activities of UNC0379 against SETD8.
| Assay Type | Method | Target | IC50 (μM) | Kd (μM) | Reference |
| Biochemical | Radioactive Methyltransferase Assay | SETD8 | 7.3 ± 1.0 | - | [6] |
| Microfluidic Capillary Electrophoresis (MCE) | SETD8 | 9.0 | - | [6] | |
| Biophysical | Isothermal Titration Calorimetry (ITC) | SETD8 | - | 18.3 | [2] |
| Cellular | Cell Proliferation (Endometrial Cancer) | HEC50B cells | 0.576 | - | [11] |
| Cell Proliferation (Endometrial Cancer) | ISHIKAWA cells | 2.54 | - | [11] | |
| Cell Proliferation (High-Grade Serous Ovarian Cancer) | HGSOC cells | 0.39 - 3.20 | - | [2] |
Orthogonal Methods for On-Target Validation
To confidently ascertain the on-target effects of a SETD8 inhibitor like UNC0379, a multi-pronged approach using orthogonal assays is essential. These methods can be broadly categorized into biochemical, biophysical, and cellular assays.
Biochemical Assays
These in vitro assays directly measure the enzymatic activity of SETD8 and its inhibition.
This assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H4 peptide substrate.
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing recombinant SETD8 enzyme, a biotinylated H4K20 peptide substrate, and the inhibitor (e.g., UNC0379) at various concentrations in an appropriate assay buffer.
-
Initiation: Start the reaction by adding [³H-methyl]-SAM.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 1 hour).
-
Termination: Stop the reaction, typically by adding a strong acid.
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide. The amount of incorporated radioactivity is then measured using a scintillation counter.[5]
-
Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
This orthogonal biochemical assay monitors the separation of the substrate and the methylated product based on their charge differences.
Experimental Protocol:
-
Reaction Setup: Similar to the radioactive assay, incubate SETD8, a fluorescently labeled peptide substrate, SAM, and the inhibitor.
-
Quenching: Stop the reaction after a defined period.
-
Electrophoresis: Analyze the reaction mixture using a microfluidic capillary electrophoresis system. The substrate and product peptides will migrate differently based on their methylation status.
-
Quantification: Quantify the peak areas corresponding to the substrate and product to determine the extent of the enzymatic reaction.[6]
-
IC50 Determination: Plot the percentage of inhibition against the inhibitor concentration to calculate the IC50.
Biophysical Assays
These techniques measure the direct binding of the inhibitor to the target protein.
ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Experimental Protocol:
-
Sample Preparation: Prepare a solution of purified SETD8 protein in the sample cell and a solution of the inhibitor (e.g., UNC0379) in the titration syringe, both in the same buffer.[12][13][14]
-
Titration: Inject small aliquots of the inhibitor solution into the protein solution at a constant temperature.
-
Heat Measurement: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of inhibitor to protein. Fit the resulting isotherm to a binding model to determine the thermodynamic parameters.[15][16]
SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) of an inhibitor to its target protein immobilized on a sensor chip.
Experimental Protocol:
-
Chip Preparation: Immobilize purified SETD8 protein onto a sensor chip.
-
Binding Analysis: Flow different concentrations of the inhibitor over the sensor surface and monitor the change in the refractive index in real-time, which corresponds to the binding of the inhibitor to the protein.[17][18][19][20][21]
-
Regeneration: After each binding cycle, regenerate the sensor surface to remove the bound inhibitor.
-
Kinetic Analysis: Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).
Cellular Assays
These assays validate target engagement and downstream functional effects within a cellular context.
CETSA assesses target engagement in living cells by measuring the change in the thermal stability of the target protein upon ligand binding.
Experimental Protocol:
-
Cell Treatment: Treat cultured cells with the SETD8 inhibitor or a vehicle control (DMSO) for a specific duration.[22][23]
-
Heating: Heat the cell suspensions at a range of temperatures for a short period (e.g., 3 minutes).[22]
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble SETD8 in each sample using Western blotting or other protein detection methods like ELISA.[23][24][25]
-
Data Analysis: Plot the amount of soluble SETD8 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
This assay directly measures the downstream effect of SETD8 inhibition by quantifying the levels of its product, H4K20me1.
Experimental Protocol:
-
Cell Treatment: Treat cells with increasing concentrations of the SETD8 inhibitor.
-
Histone Extraction: Isolate histones from the cell nuclei using an acid extraction protocol.[26][27][28]
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with a specific antibody against H4K20me1. Use an antibody against total Histone H4 as a loading control.[29][30]
-
Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the relative levels of H4K20me1.
Protein-Protein Interaction Assays
These methods can be used to investigate how an inhibitor affects the interaction of SETD8 with its binding partners.
Co-IP is used to identify proteins that interact with SETD8 in their native cellular environment and to assess if an inhibitor disrupts these interactions.
Experimental Protocol:
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.[31][32][33]
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to SETD8 (the "bait" protein). The antibody is typically coupled to beads (e.g., protein A/G agarose).
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the SETD8-containing protein complexes from the beads.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners (the "prey" proteins).[34][35]
Logical Relationship of Validation Methods
The various orthogonal methods provide complementary information to build a strong case for the on-target activity of an inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UNC0379 | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Discovery of a Selective, Substrate-Competitive Inhibitor of the Lysine Methyltransferase SETD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small-Molecule Inhibitors of SETD8 with Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epigenetic siRNA and chemical screens identify SETD8 inhibition as a therapeutic strategy for p53 activation in high-risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SETD8 inhibition targets cancer cells with increased rates of ribosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 13. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 17. path.ox.ac.uk [path.ox.ac.uk]
- 18. faculty.washington.edu [faculty.washington.edu]
- 19. bioradiations.com [bioradiations.com]
- 20. drughunter.com [drughunter.com]
- 21. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 22. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. | Semantic Scholar [semanticscholar.org]
- 26. Histone western blot protocol | Abcam [abcam.com]
- 27. abcam.cn [abcam.cn]
- 28. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 29. researchgate.net [researchgate.net]
- 30. Monomethylation of Histone H4-Lysine 20 Is Involved in Chromosome Structure and Stability and Is Essential for Mouse Development - PMC [pmc.ncbi.nlm.nih.gov]
- 31. creative-diagnostics.com [creative-diagnostics.com]
- 32. bitesizebio.com [bitesizebio.com]
- 33. Native Co-immunoprecipitation Assay to Identify Interacting Partners of Chromatin-associated Proteins in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. USP29 Deubiquitinates SETD8 and Regulates DNA Damage-Induced H4K20 Monomethylation and 53BP1 Focus Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 35. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Safety Operating Guide
Navigating the Safe Disposal of UNC926: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of UNC926, a research-grade chemical compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for similar potent chemical compounds and general laboratory safety protocols.
Key Data for Handling and Storage
The following table summarizes essential data for a similar research chemical, UCB-9260, which can serve as a valuable reference for the safe handling and storage of this compound.[1] Adherence to these parameters is crucial for maintaining the integrity of the compound and ensuring a safe laboratory environment.
| Parameter | Data |
| Physical Form | Solid powder |
| Solubility | - DMSO: 85 - 125 mg/mL- Water: Insoluble- Ethanol (B145695): Insoluble |
| Storage (Powder) | - -20°C: 3 years- 4°C: 2 years |
| Storage (In Solvent) | - -80°C: 6 months- -20°C: 1 month |
Step-by-Step Disposal Protocol
The proper disposal of this compound is contingent on the form of the waste: solid (the neat compound), liquid (solutions, typically in a solvent like DMSO), or as contaminated labware.
Step 1: Risk Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is mandatory.[1] Standard PPE for handling potent chemical compounds should be worn at all times. This includes:
-
A properly fitted laboratory coat.[1]
-
Chemical splash goggles or safety glasses.[1]
-
Appropriate chemical-resistant gloves (e.g., butyl rubber for DMSO). Always verify glove compatibility with the specific solvent.[1]
Step 2: Waste Characterization and Segregation
Proper characterization and segregation of chemical waste are fundamental to laboratory safety. All waste contaminated with this compound must be segregated from general laboratory waste.[2] This includes unused or expired compounds, solutions, contaminated consumables, and PPE.
Step 3: Disposal of Solid this compound Waste
Unused or expired solid this compound must be disposed of as hazardous chemical waste.
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container compatible with the chemical.[2]
-
Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents as "Solid this compound Waste," including the approximate quantity.[1]
-
Storage: Store the sealed container in a designated satellite accumulation area for pickup by the institution's Environmental Health and Safety (EHS) department.[1]
Step 4: Disposal of Liquid this compound Waste
Solutions containing this compound, such as those dissolved in DMSO, must be disposed of as hazardous liquid waste.
-
Collection: Dispense all liquid waste into a designated hazardous liquid waste container.[1]
-
Container: The container must be made of a compatible material and have a secure screw-top cap.
-
Labeling: Label the container "Hazardous Waste" and list all components by percentage (e.g., "DMSO with <1% this compound").[1]
-
Storage: Store the sealed container in a designated satellite accumulation area for EHS pickup.
Step 5: Disposal of Contaminated Labware
Disposable labware that has come into direct contact with this compound (e.g., pipette tips, microcentrifuge tubes, gloves) must be disposed of as solid hazardous waste.[1]
-
Collection: Place all contaminated items into a dedicated, durable, and leak-proof bag or container.[1]
-
Labeling: Clearly label the container as "Hazardous Waste: this compound Contaminated Labware".[1]
-
Disposal: Do not mix this waste with regular trash or biohazardous waste. Store it in the satellite accumulation area for EHS pickup.[1]
Step 6: Decontamination of Reusable Glassware
Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., DMSO), followed by ethanol and then water. The rinsate must be collected and disposed of as hazardous liquid waste.[2]
Step 7: Managing Empty Containers
The original product vial, even if "empty," may contain hazardous residue.
-
Decontamination: Rinse the container three times with a suitable solvent.[1]
-
Rinsate Disposal: Collect the rinsate and dispose of it as hazardous liquid waste.[1]
-
Final Disposal: Once triple-rinsed, the defaced container can typically be disposed of in a glass waste box.[3]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
